Aluminum oxide
Description
This compound has a chemical formula Al2O3. It is amphoteric in nature, and is used in various chemical, industrial and commercial applications. It is considered an indirect additive used in food contact substances by the FDA.
An oxide of aluminum, occurring in nature as various minerals such as bauxite, corundum, etc. It is used as an adsorbent, desiccating agent, and catalyst, and in the manufacture of dental cements and refractories.
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYBMLMFCGWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | aluminium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052791 | |
| Record name | Aluminum (II) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.961 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation; different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically. alpha-Alumina is the main component of technical grade alumina. Corundum is natural aluminum oxide. Emery is an impure crystalline variety of aluminum oxide. (NIOSH, 2022), Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, White, odorless, crystalline powder; [NIOSH], WHITE POWDER., White, odorless, crystalline powder. | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum oxide (Al2O3) | |
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| Record name | Aluminum oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/242 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | alpha-Alumina | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
5396 °F at 760 mmHg (NIOSH, 2023), 2977 °C, 3000 °C, 5396 °F | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aluminum oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/242 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Alumina | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Difficult solubility in mineral acids and strong alkali, Insoluble in water, Solubility in water: none, Insoluble | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | alpha-Alumina | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
4 (NIOSH, 2023) - Denser than water; will sink, Density: 3.4-4.0, Soft white powder; transforms to corundum at 1200 °C; density: 3.97 g/cu cm; insoluble in water; soluble in acid; slightly soluble in alkaline solutions /Gamma-alumina/, 3.97 g/cm³, 4, 4.0 | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/242 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Alumina | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressures: 100 Pa at 2122 °C; 1 kPa at 2351 °C; 10 kPa at 2629 °C; 100 kPa at 2975 °C, 1 mm Hg at 2158 °C, 0 mmHg (approx) | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/242 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Alumina | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Sodium is the main component of the process solution and is also the largest contaminant of the product. ... Gallium is a ubiquitous component of aluminous ores. Its chemistry is similar to that of aluminum, so it accumulates in Bayer process solutions until an equilibrium is reached at about 0.2 g/L. The gallium content of Al2O3 is a linear function of the gallium concentration in the solution. ... Silicon is a component of many aluminum alloys, yet the specification for Al2O3 is less than 0.02% SiO2. ... Potassium is undesirable in the Al2O3 because it may destroy the graphite in Hall-Heroult cells by intercalation, i.e., it diffuses between the layers of the graphite structure, thus expanding its volume. Although it is soluble in Bayer solutions, there has not been a recorded instance of K2O concentrations becoming high enough to affect the Al2O3 quality.... Iron(III)oxide (Fe2O3) as an impurity in Al2O3. ... Calcium also is a common impurity. | |
| Record name | Aluminum oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder, White powder, balls or lumps or various mesh | |
CAS No. |
1344-28-1; 1302-74-5(corundum); 12415-34-8(emery), 1344-28-1, 39377-45-2 | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aluminum oxide [NF] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum oxide, basic | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum oxide | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum oxide (Al2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALUMINUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMI26O6933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Aluminum oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/242 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
3632 °F (NIOSH, 2023), 2030 °C, 2054 °C, 3632 °F | |
| Record name | ALUMINUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | α-ALUMINA (ALUNDUM) | |
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Advanced Synthesis and Fabrication Methodologies for Aluminum Oxide Materials
Thin Film Deposition Research
The fabrication of high-performance devices often necessitates the deposition of ultra-thin, uniform, and conformal films of aluminum oxide. nih.gov Research in this area is vibrant, exploring various techniques to achieve atomic-level control over film properties. Among these, Atomic Layer Deposition (ALD) and vapor phase deposition techniques like High Power Impulse Magnetron Sputtering (HiPIMS) have emerged as leading methods for producing superior this compound thin films. nih.govaip.org
Atomic Layer Deposition (ALD) for Controlled Film Growth
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. wikipedia.org In a typical ALD process, gaseous chemical precursors are introduced into a reaction chamber one at a time, reacting with the substrate surface in a sequential manner. wikipedia.orgrsc.org This layer-by-layer deposition provides unparalleled control over film thickness and conformality, making it ideal for coating complex three-dimensional structures. nih.govrsc.org The most common ALD process for this compound involves the use of trimethylaluminum (B3029685) (TMA) and water as precursors. wikipedia.orgtandfonline.com
Research on Ultra-thin Film Uniformity and Conformality in Complex Geometries
A key advantage of ALD is its ability to produce highly uniform and conformal films, even on substrates with complex topographies and high aspect ratios. nih.govinredox.comaip.org This is a critical requirement in the manufacturing of modern microelectronic devices, such as trench capacitors in dynamic random-access memory (DRAM) and FinFETs, which feature intricate 3D architectures. aip.org The self-saturating nature of the surface reactions in ALD ensures that the film grows uniformly across the entire surface, regardless of its geometry. aip.org Research has demonstrated that ALD can achieve excellent film uniformity, with variations as low as ±2.3%. nih.gov The ability to coat complex 3D nanostructures is a significant advantage of ALD over other techniques like physical vapor deposition (PVD) and chemical vapor deposition (CVD), which often struggle with conformality. nih.govrsc.org
Self-Limiting Surface Reaction Mechanisms in ALD Processes
The defining characteristic of ALD is its self-limiting nature. wikipedia.org Each precursor pulse reacts with the available surface sites until all sites are consumed, at which point the reaction stops. wikipedia.org This ensures that only a monolayer or sub-monolayer of material is deposited in each cycle. inredox.com For the deposition of this compound using TMA and an oxygen source like water or ozone, the reaction mechanism is a subject of detailed investigation. nih.govacs.org
Studies using density functional theory (DFT) have provided insights into the reaction pathways. rsc.orgaip.org When TMA is introduced, it reacts with surface hydroxyl (-OH) groups. acs.org In plasma-enhanced ALD using an oxygen plasma, a variety of barrierless and highly exothermic reactions can occur, leading to the formation of surface intermediates and by-products. rsc.org Surface hydroxyl groups are frequently observed intermediates. rsc.org The desorption of by-products like formaldehyde (B43269) (CH₂O) is believed to contribute to the self-limiting nature of the reaction. rsc.org The growth per cycle (GPC) is a key parameter in ALD, and for this compound, it is influenced by factors such as temperature and the choice of oxygen source. nih.govacs.org For instance, the deposition rate of alumina (B75360) films from TMA using ozone is generally lower than when using water. acs.org
Investigation of Residual Stress Control in ALD-grown this compound Films
Residual stress in thin films can significantly impact the performance and reliability of microelectronic and optoelectronic devices. nih.gov this compound films grown by ALD typically exhibit some level of residual stress. researchgate.net This stress can arise from the difference in thermal expansion coefficients between the film and the substrate, as well as from the film's microstructure. researchgate.net
Research has shown that the residual stress in ALD-grown this compound films is dependent on several factors, including film thickness and growth temperature. nih.govaip.org One study found that as the thickness of the Al₂O₃ film increased from 26 nm to 126 nm, the stress state transitioned from compressive to tensile, with the tensile stress increasing with thickness. nih.gov Another investigation revealed that the magnitude of tensile stress in ALD Al₂O₃ films strongly decreases with increasing deposition temperature. researchgate.net Controlling these parameters is crucial for engineering the mechanical properties of the films for specific applications. For instance, in flexible electronics, managing residual stress is critical to prevent cracking of the barrier films. osti.gov
Vapor Phase Deposition Techniques
Beyond ALD, other vapor phase deposition techniques are also employed for the fabrication of this compound films. These methods offer different advantages in terms of deposition rate and film properties.
High Power Impulse Magnetron Sputtering (HiPIMS) in Al₂O₃ Film Fabrication
High Power Impulse Magnetron Sputtering (HiPIMS) is a physical vapor deposition (PVD) technique that utilizes short, high-power pulses to generate a high-density plasma. aip.org This results in a high degree of ionization of the sputtered material, allowing for better control over the film growth and properties compared to conventional magnetron sputtering. aip.orgdiva-portal.org
Reactive HiPIMS, where a metal target is sputtered in a reactive gas atmosphere (e.g., oxygen), has been successfully used to deposit high-quality this compound films. aip.orgsvc.org Films grown by HiPIMS are often denser, have a higher degree of crystallinity, and smoother surfaces than those grown by conventional methods. aip.org Research has shown that HiPIMS can be used to deposit α-Al₂O₃, a particularly hard and stable phase of alumina, at lower temperatures than previously possible. diva-portal.org The technique also offers advantages in process stability, with studies showing reduced hysteresis effects during reactive sputtering of aluminum in an Ar/O₂ mixture. diva-portal.org The combination of HiPIMS with a mid-frequency (MF) power source has been explored to tune film properties, leading to lower compressive stress and higher deposition rates compared to HiPIMS alone. list.lu
Interactive Data Table: Comparison of ALD and HiPIMS for this compound Thin Film Deposition
| Feature | Atomic Layer Deposition (ALD) | High Power Impulse Magnetron Sputtering (HiPIMS) |
| Deposition Principle | Sequential, self-limiting surface reactions wikipedia.org | Ionized physical vapor deposition aip.org |
| Conformality | Excellent, even on complex 3D structures nih.govrsc.org | Generally lower than ALD |
| Thickness Control | Atomic-level precision inredox.com | Good, but less precise than ALD |
| Deposition Rate | Slow, due to layer-by-layer growth nih.gov | Generally higher than ALD list.lu |
| Film Properties | Uniform, low defect density inredox.com | Dense, high crystallinity, smooth surfaces aip.org |
| Typical Precursors/Target | Trimethylaluminum (TMA), water, ozone wikipedia.orgtandfonline.com | Aluminum target in an oxygen-containing atmosphere svc.org |
| Residual Stress | Can be controlled by thickness and temperature nih.govresearchgate.net | Typically compressive, influenced by ion energy list.lu |
Interactive Data Table: Research Findings on Residual Stress in ALD-Grown Al₂O₃ Films
| Film Thickness | Deposition Temperature | Residual Stress State | Key Finding | Reference |
| 26 nm | 80 °C | Compressive | Initial growth exhibits compressive stress. | nih.gov |
| 52 nm | 80 °C | Tensile | Film transitions from compressive to tensile stress. | nih.gov |
| 126 nm | 80 °C | Increasing Tensile | Tensile stress increases with further thickness increase. | nih.gov |
| Not specified | 110-300 °C | Tensile | Stress magnitude decreases with increasing temperature. | researchgate.net |
| Nanolaminates | 110-300 °C | Tensile | Stress decreases with increasing bilayer thickness and temperature. | aip.org |
Pulsed Laser Deposition (PLD) for this compound Layers
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique utilized for fabricating high-quality this compound (Al₂O₃) thin films. researchgate.netresearching.cn This method involves the ablation of a target material, in this case, alumina, using a high-power pulsed laser. The ablated material forms a plasma plume that expands and deposits onto a substrate, creating a thin film. researchgate.net The properties of the resulting Al₂O₃ film are highly dependent on various process parameters, which can be precisely controlled to tailor the film's characteristics.
Key parameters influencing the PLD process include laser energy, substrate temperature, and the partial pressure of the background gas, such as oxygen. cambridge.orgcore.ac.uk Research has shown that increasing the laser energy generally leads to a higher deposition rate and thus a greater film thickness. cambridge.org Conversely, increasing the substrate temperature can result in a decrease in film thickness. cambridge.org The substrate temperature also plays a crucial role in the crystallinity of the film; lower temperatures tend to produce amorphous films, while higher temperatures can induce a transformation to a mixture of amorphous and crystalline phases. cambridge.orgresearchgate.net
The introduction of a background gas like argon during deposition can influence the film's structure, leading to a grainier morphology and an increase in surface roughness. core.ac.uk Despite this, PLD is capable of producing very smooth surfaces, with root mean square (RMS) roughness values reported to be less than 2 nm. cambridge.org The technique is noted for its ability to produce dense and hard films without the need for additional substrate heating, which is often required in other physical vapor deposition methods. core.ac.uk
Highly oriented γ-Al₂O₃ and α-Al₂O₃ thin films have been successfully grown on various single-crystal substrates using PLD. researchgate.net For instance, at an optimized oxygen partial pressure and a temperature of 700 °C, highly oriented γ-Al₂O₃ has been deposited on SrTiO₃ substrates, while α-Al₂O₃ has been grown on sapphire and MgO substrates. researchgate.net These films exhibit dense and smooth surface morphologies with very low RMS surface roughness. researchgate.net
Table 1: Influence of PLD Parameters on this compound Film Properties
| Parameter | Effect on Film Properties | Research Finding |
| Laser Energy | Film thickness increases with increasing laser energy. cambridge.org | Higher energy leads to a greater ablation rate. cambridge.org |
| Substrate Temperature | Film thickness decreases with increasing temperature. cambridge.org Hardness and elastic modulus increase with temperature. cambridge.org Influences crystallinity, with higher temperatures promoting crystalline phases. cambridge.org | Amorphous films are formed at lower temperatures, while a mix of amorphous and crystalline phases appears at higher temperatures. cambridge.org |
| Background Gas (Argon) | Induces a grainy structure and increases RMS roughness. core.ac.uk Decreases the refractive index of the layers. core.ac.uk | The presence of argon affects the plasma plume dynamics and film growth mechanism. core.ac.uk |
Electron Beam Evaporation Processes for Al₂O₃ Thin Films
Electron Beam (e-beam) evaporation is another physical vapor deposition method used to produce this compound thin films. This technique utilizes a high-energy electron beam to melt and evaporate a source material, which can be either aluminum metal in a reactive oxygen environment or alumina (Al₂O₃) directly. ualberta.cakorvustech.com The resulting vapor then condenses on a substrate to form the film. korvustech.com
When using an aluminum metal source, the process is known as reactive evaporation, where the evaporated aluminum reacts with oxygen gas introduced into the chamber to form this compound. ualberta.ca Alternatively, direct evaporation from an alumina source can be performed, sometimes with additional oxygen supplied to the chamber to ensure stoichiometry. ualberta.cadtu.dk The high temperatures required to evaporate refractory materials like alumina make e-beam evaporation a suitable method. ualberta.ca
The properties of the deposited Al₂O₃ films, such as refractive index, are influenced by deposition parameters like the deposition rate and oxygen pressure. ualberta.ca It has been observed that the refractive index increases with the deposition rate. ualberta.ca Furthermore, the film's properties can change upon exposure to air, indicating some instability in the as-deposited films. ualberta.ca
To enhance the properties of the films, techniques like ion beam-assisted deposition (IBAD) can be employed, where an oxygen ion beam bombards the substrate during deposition. ualberta.ca Thermal treatments, or annealing, after deposition can also significantly impact the film's characteristics. Annealing at high temperatures can lead to the densification and crystallization of the Al₂O₃ films. scirp.org For instance, films annealed at 1050°C have shown the removal of incorporated argon from the deposition process. scirp.org
Table 2: E-beam Evaporation of Al₂O₃: Methods and Observations
| Evaporation Method | Key Process Details | Observed Film Properties |
| Reactive Evaporation | Aluminum metal source with oxygen gas in the chamber. ualberta.ca | The dielectric constant of the films can change upon exposure to air. ualberta.ca |
| Direct Evaporation | Alumina (Al₂O₃) source, with or without additional oxygen. ualberta.cadtu.dk | Refractive index increases with deposition rate. ualberta.ca |
| Ion Beam-Assisted Deposition (IBAD) | An oxygen ion beam bombards the substrate during deposition. ualberta.ca | Can be used with either aluminum or alumina sources to improve film properties. ualberta.ca |
| Post-Deposition Annealing | Thermal treatment of the deposited film in a controlled atmosphere (e.g., nitrogen). scirp.org | Leads to densification and can induce crystallization at high temperatures. scirp.org |
Chemical Vapor Deposition (CVD) of this compound Coatings
Chemical Vapor Deposition (CVD) is a widely used industrial process for applying crystalline this compound coatings to various substrates. core.ac.ukgoogle.com This method involves the chemical reaction of volatile precursor gases on a heated substrate surface, leading to the deposition of a solid film. For this compound, a common precursor is aluminum trichloride (B1173362) (AlCl₃), which reacts with a source of oxygen. google.com
The formation of Al₂O₃ in this system often relies on the water-gas shift reaction, where hydrogen (H₂) and carbon dioxide (CO₂) react to form water vapor (H₂O), which then reacts with the AlCl₃. google.com This reaction is a critical rate-limiting step and influences the minimum deposition temperature. google.com To overcome the temperature limitations of the conventional CO₂-H₂ system, alternative oxygen donors with higher vapor pressures can be used to generate water gas at lower temperatures, between approximately 800°C and 950°C. google.com
Another precursor chemistry involves the pyrolytic decomposition of aluminum tri-isopropoxide. aip.org This process can be carried out in a cold-wall reactor at temperatures around 1100°C to deposit the stable α-alumina phase. aip.org By minimizing gas-phase and hot-wall decomposition, this approach yields denser and more uniform films. aip.org The deposition kinetics in this system are often limited by mass transport, meaning the gas flow uniformity and precursor transport rate are critical variables for achieving uniform film growth. aip.org
The growth rate of the Al₂O₃ coating in CVD is temperature-dependent; as the temperature increases, the growth rate generally increases. google.com For example, using the AlCl₃/H₂/CO₂ process, the average coating thickness has been shown to increase with deposition temperatures ranging from 800°C to 875°C. google.com CVD can produce conformal coatings on complex geometries with good adhesion and high resistivity. aip.org
Metal Organic Chemical Vapor Deposition (MOCVD) for γ-Al₂O₃ Films
Metal Organic Chemical Vapor Deposition (MOCVD) is a subtype of CVD that utilizes metal-organic compounds as precursors. This technique is particularly effective for growing high-quality, crystalline thin films, including the γ-phase of this compound (γ-Al₂O₃). nih.govresearchgate.net Common precursors for the MOCVD of Al₂O₃ include trimethylaluminum (TMA) and an oxygen source, such as O₂. researchgate.net
The growth of γ-Al₂O₃ films via MOCVD is highly sensitive to the deposition temperature. researchgate.net Research has shown that at lower temperatures, typically between 600°C and 800°C, the growth is limited by a surface kinetic process. researchgate.net In this range, the deposited films are often amorphous. researchgate.netresearchgate.net As the temperature increases to the 900°C to 1050°C range, the growth process becomes influenced by gas-phase pre-reactions, and the films begin to crystallize, primarily in the γ-phase. researchgate.net Further increases in temperature can lead to the formation of polycrystalline and even single-crystalline γ-Al₂O₃ films. researchgate.net
MOCVD has been successfully used to grow γ-Al₂O₃ films on various substrates, including GaN. researchgate.net The ability to grow these films in situ on semiconductor substrates is a significant advantage for electronic device applications. researchgate.net The growth of NiO and CeO₂ thin films on AlGaN/GaN heterostructures has also been demonstrated using MOCVD at 500°C, resulting in compact and uniform films. nih.gov
The choice of precursor can also influence the deposition process. While pyrophoric precursors like aluminum alkyls have been used, non-pyrophoric liquid precursors such as triethyldialuminum tri-sec-butoxide have been developed. researchgate.net These alternative precursors offer advantages in terms of safety and cost, and can achieve high deposition rates of over 0.2 μm/min, producing pure, amorphous this compound films at around 400°C. researchgate.net
Table 3: MOCVD Growth of this compound: Temperature Effects and Precursors
| Temperature Range | Growth Mechanism | Resulting Film Crystallinity | Precursor System |
| 600–800 °C | Surface kinetic limited researchgate.net | Amorphous researchgate.netresearchgate.net | Trimethylaluminum (TMA) and O₂ researchgate.net |
| 900–1050 °C | Influenced by gas-phase prereactions researchgate.net | Crystalline (primarily γ-phase), from polycrystalline to single-crystalline researchgate.net | Trimethylaluminum (TMA) and O₂ researchgate.net |
| ~400 °C | - | Amorphous researchgate.net | Triethyldialuminum tri-sec-butoxide and O₂ researchgate.net |
Solution-Based Fabrication Approaches
Sol-Gel Synthesis of this compound Materials
The sol-gel process is a versatile wet-chemical technique used to synthesize this compound materials with various morphologies, including nanoparticles and porous structures. tiu.edu.iqunimma.ac.idunimma.ac.id This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process typically starts with the hydrolysis and polycondensation of molecular precursors, such as aluminum alkoxides, in a solvent. acs.org
A key advantage of the sol-gel method is the ability to control the final properties of the material, such as particle size, phase, and porosity, by carefully managing the reaction conditions. tiu.edu.iqunimma.ac.idunimma.ac.id For instance, the use of chelating agents like citric acid can assist in the synthesis of highly porous α-Al₂O₃. tiu.edu.iq The synthesis can be tailored to produce specific phases of alumina, such as γ-Al₂O₃, which is often sought for its catalytic applications. tiu.edu.iq
The sol-gel process is considered a relatively simple and inexpensive method for producing high-purity and thermally stable this compound nanoparticles with a homogeneous size distribution. unimma.ac.idunimma.ac.id Various modifications to the basic sol-gel process exist, including auto-combustion methods, which can be used to synthesize different alumina phases by controlling the experimental conditions. ekb.eg Microwave-assisted sol-gel synthesis has also been explored to produce α-alumina nanopowder. unimma.ac.id
The precursors used in sol-gel synthesis are crucial. Aluminum alkoxides are common starting materials. acs.org The controlled formation of water in situ through esterification reactions can be used to manage the hydrolysis and condensation rates, thereby influencing the morphology and texture of the resulting this compound. acs.org
Nanostructured this compound Fabrication Research
Research into the fabrication of nanostructured this compound is a dynamic field, driven by the unique properties and wide-ranging applications of these materials. A prominent technique for creating highly ordered nanostructures is through the use of porous anodic this compound (AAO) templates. hep.com.cnresearchgate.net AAO membranes, with their self-organized, tunable nanopore arrays, serve as excellent templates for synthesizing a variety of one-dimensional (1D) nanostructures like nanowires, nanotubes, and nanodots. hep.com.cnfinishingandcoating.commdpi.com
The fabrication of AAO itself is a subject of intensive research, with methods being developed to control pore geometry with high precision. researchgate.netfinishingandcoating.com This includes modulating the anodization conditions, such as the applied voltage and electrolyte composition, to create complex pore architectures. finishingandcoating.commdpi.com These highly ordered AAO templates can then be used in subsequent processes, such as template-assisted deposition, to fabricate arrays of other functional materials. hep.com.cnresearchgate.net
Beyond templating, research is also focused on the direct synthesis of this compound nanoparticles with controlled characteristics. tiu.edu.iqekb.eg The sol-gel method, as previously discussed, is a key approach in this area, allowing for the synthesis of different alumina phases (e.g., γ-Al₂O₃ and α-Al₂O₃) with controlled crystallite sizes. ekb.eg
Another area of investigation is the use of nanostructured this compound to enhance the performance of devices. For example, creating nanopatterns on the surface of GaN-based light-emitting diodes (LEDs) using AAO templates has been shown to improve light extraction efficiency. jim.org.cn This is achieved by reducing total internal reflection at the material-air interface. jim.org.cn The fabrication of these nanostructures often involves processes like inductively coupled plasma (ICP) etching to transfer the pattern from the AAO mask to the device surface. jim.org.cn
Template-Assisted Nanostructure Replication
Nanopattern Transfer Methodologies (e.g., Soft Nanoimprinting Lithography)
Nanopattern transfer methodologies are crucial for creating nanostructures on various substrates, with applications in electronics, optics, and sensor technology. encyclopedia.pubnih.gov These techniques allow for the replication of nanoscale patterns from a mold or template onto a target material, such as this compound.
One prominent method is soft nanoimprint lithography (NIL) , which utilizes a flexible polymeric stamp, often made of polydimethylsiloxane (B3030410) (PDMS), to transfer patterns. rsc.orgacs.org This technique is advantageous due to its ability to process large areas with high accuracy and speed, surpassing conventional methods like rubbing. rsc.org In a typical process, a UV-curable polymer is mixed with an this compound precursor. rsc.org A PDMS mold, fabricated with the desired nanopattern, is then pressed onto this mixture. rsc.org UV exposure hardens the material, and upon removal of the mold, the pattern is transferred to the this compound thin film. rsc.orgd-nb.info This method has been successfully used to create one-dimensional nanopatterns on high-k thin films of this compound. rsc.org
Another approach involves using nanoporous anodic this compound (AAO) membranes as masks for pattern transfer. encyclopedia.pubnih.gov AAO membranes, with their tunable pore diameters, are cost-effective templates. nih.gov A two-step inductively coupled plasma (ICP) etching process can be employed to transfer the nanopore array from the AAO mask to a substrate with high fidelity. nih.gov This has been demonstrated by successfully transferring nanopatterns to a gallium nitride wafer, enhancing its photoluminescence. nih.gov
Nanoshaving is a technique that uses an atomic force microscope (AFM) probe to mechanically remove a self-assembled monolayer (SAM) of molecules from a surface, creating a nanopattern. rsc.org This method has been applied to pattern SAMs of alkylphosphonates on an this compound surface. rsc.org The exposed regions can then be functionalized with a second molecule or etched to transfer the pattern into the underlying this compound. rsc.org
The table below summarizes key findings from research on nanopattern transfer to this compound.
| Method | Key Findings | Feature Size | Reference |
| Soft UV Nanoimprint Lithography | Transferred one-dimensional nanopatterns to a high-k AlO thin film. The imprinted film replicated the width, amplitude, and spacing of the PDMS template. | Period: 750 nm, Width: 450 nm, Height: 30 nm | rsc.org |
| AAO Mask with ICP Etching | Successfully transferred nanopore arrays with an area of 7.1 cm² to a gallium nitride wafer. | Pore Diameter: 400 nm, Depth: 150 nm | nih.gov |
| Nanoshaving of SAMs | Fabricated nanostructures in self-assembled monolayers of alkylphosphonates on this compound. | As small as 39 nm | rsc.org |
Single Crystal Growth Techniques for this compound
The production of high-quality single crystals of this compound (Al₂O₃), also known as sapphire or corundum, is essential for various technological applications, including lasers, optics, and substrates for electronic devices. Several advanced techniques have been developed to grow these crystals with high purity and structural perfection.
Flux Growth Methods for Refractory Oxide Single Crystals
The flux growth method is a solution-based technique where a molten salt, or "flux," is used as a solvent to dissolve the this compound at a temperature significantly lower than its melting point. wikipedia.orgsemi.ac.cn This allows for crystal growth to occur from a supersaturated solution. dtic.mil
A common flux for growing this compound crystals is molybdenum trioxide (MoO₃). acs.orgresearchgate.net In this process, a mixture of this compound and the flux is heated to a high temperature (e.g., 1100°C) to form a homogeneous solution. acs.orgresearchgate.net As the flux evaporates or the solution is slowly cooled, the solubility of this compound decreases, leading to the precipitation and growth of single crystals. dtic.milacs.org This method has been used to grow hexagonal bipyramidal ruby crystals (chromium-doped Al₂O₃). acs.org The size of the grown crystals is dependent on the evaporation rate of the flux, which can be controlled by temperature and the addition of other compounds like lithium oxide (Li₂O). researchgate.net
| Flux System | Growth Temperature | Key Findings | Resulting Crystals | Reference |
| MoO₃ | 1100°C | Isothermal evaporation of the flux led to the growth of ruby crystals. | Hexagonal bipyramidal ruby, up to 1.8 mm in length. | acs.orgresearchgate.net |
| Li₂O-MoO₃ | 1050-1200°C | Crystal size depended on the evaporation loss of the flux. | Ruby crystals. | researchgate.net |
| Na₂O–MoO₃ | 750°C | Low-temperature growth based on flux decomposition. | Ruby crystals. | researchgate.net |
Isothermal Evaporation Methods for Al₂O₃ Crystal Growth
Isothermal evaporation is a specific type of flux growth where the temperature is held constant. researchgate.netoup.com Crystal growth is driven by the continuous evaporation of the flux, which increases the concentration of the solute (Al₂O₃) in the solution, leading to supersaturation and subsequent crystallization. researchgate.netoup.com
This method has been successfully employed to grow ruby layers on the surface of an this compound crucible. researchgate.netoup.com By heating a mixture of MoO₃ flux and a chromium oxide dopant at 1100°C, a ruby layer with a thickness of 100-300 µm can be formed on the crucible wall without adding any external this compound. researchgate.netoup.com The this compound for the crystal growth is supplied by the crucible itself. oup.com This technique has also been used to epitaxially grow ruby crystal films on sapphire substrates. acs.orgresearchgate.net
Molecular Beam Epitaxy (MBE) for Single-Crystal Al₂O₃ Thin Films
Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that allows for the growth of high-quality, single-crystal films with atomic-level precision. capes.gov.brcapes.gov.br In the MBE process, beams of atoms or molecules are directed onto a heated substrate in an ultra-high vacuum environment. colab.ws
MBE has been used to grow single-crystal γ-Al₂O₃ thin films on silicon (Si) substrates. capes.gov.brcapes.gov.br The growth temperature is typically around 850°C. capes.gov.braip.org The quality and orientation of the grown Al₂O₃ film are highly dependent on the orientation of the Si substrate. capes.gov.brresearchgate.net On Si(111) substrates, high-quality, single-domain γ-Al₂O₃ films can be grown. capes.gov.br On Si(001) substrates, the growth is more complex, with an initial (001)-oriented layer transitioning to a (111)-oriented, bidomain structure as the film thickness increases. capes.gov.brcapes.gov.braip.org Despite this complexity, the interface between the Al₂O₃ and Si is atomically abrupt, which is a significant advantage for electronic applications. capes.gov.braip.org
| Substrate | Growth Temperature | Film Orientation | Key Findings | Reference |
| Si(001) | 850°C | Initial (001) transitioning to (111) | Good crystalline quality with an abrupt interface. A transition in orientation occurs after the first few monolayers. | capes.gov.braip.org |
| Si(111) | - | (111) | High crystalline quality with a smooth surface and abrupt interface. | capes.gov.brresearchgate.net |
Advanced Characterization Methodologies in Aluminum Oxide Research
Surface and Interface Sensitive Spectroscopic Techniques
Spectroscopic techniques are indispensable for probing the outermost atomic layers and interfaces of aluminum oxide, revealing details about elemental composition, chemical states, and electronic properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Interface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com When a material is irradiated with X-rays, photoelectrons are emitted from the near-surface region (typically less than 10 nm deep). thermofisher.com The kinetic energy of these photoelectrons is characteristic of the element and its chemical environment, allowing for detailed surface analysis. thermofisher.com
In the context of this compound, XPS is highly effective for identifying the elemental and chemical composition of its surface, including the presence of oxides and hydroxides. thermofisher.comresearchgate.net For instance, XPS can distinguish between the metallic aluminum signal and the signal from aluminum in its oxidized state (Al2O3). researchgate.net This capability is crucial for studying corrosion processes, where this compound forms as a protective layer. thermofisher.com High-resolution XPS spectra of the Al 2p region can be deconvoluted to quantify the relative amounts of metallic aluminum and this compound. researchgate.net
Furthermore, XPS is instrumental in analyzing the interface between this compound and other materials. thermofisher.comubc.ca By employing techniques like angular-dependent XPS (ADXPS), researchers can non-destructively probe the composition and bonding at interfaces, such as those between silane (B1218182) coupling agents and this compound surfaces. ubc.ca In one study, applying a negative bias to a sample with a thin silane layer on this compound revealed an extra peak in the Al 2p spectra, suggesting direct Si-O-Al bonding at the interface. ubc.ca
| Application of XPS in Al2O3 Research | Key Findings |
| Surface Oxidation and Corrosion | Distinguishes between metallic Al and Al2O3, enabling the study of protective oxide layer formation. thermofisher.com |
| Interface Analysis | Characterizes the chemical bonding at interfaces, such as Al2O3/silane, revealing direct Si-O-Al linkages. ubc.ca |
| Chemical State Identification | Identifies different oxygen-containing species, such as O²⁻ and OH⁻, on the surface of materials like aluminum nitride, forming this compound hydroxide (B78521). researchgate.net |
| Quantitative Analysis | Determines the thickness of the oxide layer based on the relative intensities of the metal and oxide signals. researchgate.net |
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Analysis
Ultraviolet Photoelectron Spectroscopy (UPS) is a highly surface-sensitive technique used to investigate the valence band electronic structure of materials. researchgate.net It utilizes ultraviolet photons to excite electrons from the valence band, and by analyzing the kinetic energy of the emitted photoelectrons, the density of states in the valence region can be determined. researchgate.netspiedigitallibrary.org
UPS is also employed to study the electronic structure at interfaces, for example, in HfO2/Al2O3/SiO2 stacks. aip.org By measuring the work function and valence band maximum as a function of the Al2O3 layer thickness, researchers can deduce the presence and strength of interfacial dipoles. aip.org These dipoles can significantly influence the electronic properties of the device. In one such study, the introduction of a thin Al2O3 layer at the HfO2/SiO2 interface led to a decrease in the work function, indicating the formation of an interfacial dipole. aip.org
| UPS Finding on Al2O3 | Description |
| Valence Band Structure | Reveals the shape and features of the valence band in different phases of this compound, such as α-Al2O3. researchgate.net |
| Valence Band Maximum | Determines the energy level of the top of the valence band relative to the Fermi level. aip.orgaip.org |
| Interface Dipole Characterization | Changes in the work function and valence band position with the addition of an Al2O3 layer indicate the formation and strength of interfacial dipoles. aip.org |
| Electronic State Changes | Used to observe changes in electronic states that correspond to resistance changes in AlOx-based resistive random access memory (ReRAM). aip.org |
Electron Energy Loss Spectroscopy (EELS) in Electronic Structure Investigations
Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy lost by electrons as they pass through a thin sample. byu.edu This energy loss is characteristic of the material and provides information about its electronic structure, including band gaps, plasmon excitations, and elemental composition. aip.orgaip.orgresearchgate.net EELS can be performed in a transmission electron microscope (TEM), allowing for high spatial resolution analysis. aip.org
In the study of this compound, EELS is used to determine the band gap and to investigate the unoccupied density of states in the conduction band. aip.orgaip.org For example, EELS measurements have clarified a band gap of 6.5 eV for an AlOx cell boundary. aip.org The technique can also distinguish between different phases of this compound, as each phase has a unique EELS spectrum or "fingerprint". byu.edu
EELS is particularly useful for studying interfaces. By using a spatial-difference technique, the spectral component specific to an interface can be isolated. edpsciences.org This has been applied to Al/Al2O3 and Cu/Al2O3 interfaces. At the Al/Al2O3 interface, a characteristic near-edge structure was observed and compared with theoretical calculations to understand the bonding. edpsciences.org For the Cu/Al2O3 interface, EELS indicated that copper exists in a Cu¹⁺ state at the interface, bonded to oxygen atoms. edpsciences.org
| EELS Application | Information Obtained |
| Band Gap Measurement | Determined the band gap of AlOx to be 6.5 eV. aip.org |
| Electronic Structure | Probes the conduction band density of states and can identify excitonic features. aip.orgresearchgate.net |
| Phase Identification | Each phase of Al2O3 has a distinct EELS spectrum, allowing for phase identification at the nanoscale. byu.edu |
| Interface Analysis | Isolates the electronic structure of the interface, revealing bonding information such as the oxidation state of metals at the interface. edpsciences.org |
Infrared Reflection Absorption Spectroscopy (IRAS) in Adsorption Studies
Infrared Reflection Absorption Spectroscopy (IRAS), also known as RAIRS, is a highly sensitive vibrational spectroscopy technique used to study molecular adsorbates on reflective surfaces like metals and thin oxide films. researchgate.net It provides information about the identity, orientation, and bonding of adsorbed molecules. researchgate.netnih.gov
IRAS has been effectively used to study the adsorption of various molecules on this compound surfaces. For instance, the adsorption of carbon monoxide (CO) on model catalysts consisting of metal particles on Al2O3 thin films has been investigated. aip.org These studies provide insights into the nature of active sites on the catalyst surface. aip.org
Another significant application of IRAS is in understanding the interaction of organic molecules, such as those with ester functional groups, with this compound. researchgate.netcapes.gov.br Research has shown that the carbonyl oxygen of ester groups forms hydrogen bonds with the hydroxyl groups on the oxide surface. researchgate.netcapes.gov.br The strength of this interaction can be inferred from the shift in the carbonyl stretching frequency upon adsorption. capes.gov.br Such studies are crucial for understanding adhesion and surface modification. researchgate.net
| IRAS Study on Al2O3 | Key Findings |
| Catalyst Characterization | Investigated CO adsorption on metal particles supported on Al2O3 thin films, revealing information about surface sites. aip.org |
| Adhesion Studies | Showed that ester groups hydrogen bond to surface hydroxyls on this compound. researchgate.netcapes.gov.br |
| Conformational Changes | Detected conformational changes in proteins like fibrinogen upon adsorption onto aluminum surfaces. nih.gov |
| Bonding Stability | Probed the stability of the ester-oxide bond in the presence of water. researchgate.netcapes.gov.br |
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Hydroxyl Analysis
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an infrared spectroscopic technique that is particularly well-suited for analyzing powdered samples. nju.edu.cn It is more sensitive to surface species than transmission IR techniques and allows for the in-situ study of materials under various conditions. nju.edu.cnmdpi.com
DRIFTS is extensively used to study the surface hydroxyl (-OH) groups on aluminum oxides. mdpi.comminsky.airesearchgate.net The vibrational frequencies of these hydroxyl groups are sensitive to their local environment, such as the coordination of the aluminum atom they are bonded to. mdpi.com For example, studies on different alumina (B75360) phases (alpha, gamma, boehmite) have identified various types of surface hydroxyls, including bridged and isolated groups. mdpi.comminsky.airesearchgate.net
The technique is also valuable for observing surface reactions in real-time. For instance, the dehydration of aluminas and the subsequent appearance of different hydroxyl groups as a function of temperature have been monitored using in-situ DRIFTS. mdpi.comminsky.airesearchgate.net Furthermore, DRIFTS has been used to study the reaction of organosilanes with the surface of aluminum powders, confirming the formation of Al-O-Si bonds through the observation of characteristic IR bands and the corresponding loss of surface hydroxyl signals. mdpi.com
| DRIFTS Analysis of Al2O3 | Observed Hydroxyl Groups and Reactions |
| α-alumina | Bridged (3670 cm⁻¹), tri-bridged (3710 cm⁻¹), and isolated (3775 cm⁻¹) hydroxyls. mdpi.com |
| γ-alumina | Contains bridged and another type of hydroxyl group. mdpi.com |
| Boehmite | Shows bulk hydroxyl modes (~3290 and 3096 cm⁻¹) and a strong bridged surface hydroxyl peak at 3670 cm⁻¹. mdpi.com |
| Artificially Aged Aluminum | Reveals bridged (3670 cm⁻¹), tri-bridged (3700 cm⁻¹), and other surface hydroxyls (3730 cm⁻¹). mdpi.comminsky.airesearchgate.net |
| Surface Reactions | Confirmed chemisorption of organosilanes through the formation of Al-O-Si bonds (1100–950 cm⁻¹) and the loss of surface -OH groups. mdpi.com |
High-Resolution Imaging and Microscopy for Microstructure Elucidation
High-resolution imaging techniques are essential for visualizing the microstructure of this compound and its composites, providing direct evidence of grain structures, interfaces, and defects.
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful tools for microstructural characterization at the nanoscale. aip.orgmdpi.com High-resolution TEM (HRTEM) can even resolve the atomic lattice, offering unparalleled insights into the structure of interfaces. nih.gov
In the study of this compound composites, HRTEM has been used to characterize the interface between α-Al2O3 particles and an aluminum alloy matrix. nih.gov These studies have revealed the orientation relationships between different phases, such as Mg2Si and MgAl2O4, that form at the interface. nih.gov For example, a specific orientation relationship was found between MgAl2O4 and β-Al2O3 particles, suggesting that the similar crystal structure of β-Al2O3 facilitates the nucleation and growth of MgAl2O4. nih.gov
In-situ TEM straining experiments allow for the direct observation of microstructural evolution during mechanical deformation. mdpi.com Such studies on aluminum have provided a direct link between dislocation motion and the mechanical response of the material. mdpi.com
Other advanced microscopy techniques, like high-resolution X-ray video microscopy, have enabled real-time observation of processes like solidification in aluminum alloys, providing insights into microstructure formation. researchgate.net Recently, scientists have also made breakthroughs in unraveling the detailed atomic arrangement of the this compound surface itself, a long-standing challenge, using high-resolution microscopy. analytica-world.com
| Microscopy Technique | Application in Al2O3 Research | Key Findings |
| High-Resolution TEM (HRTEM) | Interface characterization in Al/Al2O3 composites. nih.gov | Revealed orientation relationships between the Al matrix, Al2O3 reinforcement, and reaction products like Mg2Si and MgAl2O4. nih.gov |
| Scanning/Transmission Electron Microscopy (S/TEM) | Microstructural analysis of Al-bearing minerals and composites. aip.orgresearchgate.net | Combined with EELS, it provides both structural and electronic information. Confirmed uniform distribution of Al2O3 reinforcements in metal matrices. aip.orgresearchgate.net |
| In-situ TEM | Studying dynamic processes like deformation. mdpi.com | Directly links dislocation dynamics to the mechanical properties of aluminum. mdpi.com |
| High-Resolution X-ray Microscopy | Real-time observation of solidification. researchgate.net | Provides insights into dendrite growth and microstructure formation in aluminum alloys. researchgate.net |
| High-Resolution Microscopy (General) | Determining surface atomic structure. analytica-world.com | Uncovered the precise atomic arrangement of the this compound surface. analytica-world.com |
Non-Contact Atomic Force Microscopy (AFM) for Atomic-Scale Surface Structure Determination
Non-contact atomic force microscopy (NC-AFM) has emerged as a premier tool for investigating the surfaces of insulating materials like this compound (Al₂O₃) at the atomic scale. physicsworld.comuni-osnabrueck.denih.gov This technique is particularly valuable because conventional surface science methods that rely on electrical conductivity are not suitable for insulators. physicsworld.com NC-AFM operates by scanning a sharp tip attached to a quartz tuning fork at a minute distance, approximately 0.1 nm, above the sample surface. physicsworld.com Variations in the tuning fork's frequency, caused by interactions between the tip and the surface atoms, are measured to generate a detailed topographical image. physicsworld.com
A significant challenge in using NC-AFM on compound materials is distinguishing between different elements. physicsworld.com To overcome this, researchers have functionalized the AFM tip, for instance, by attaching a single oxygen atom to it. This modified tip is repelled by oxygen atoms on the this compound surface and attracted to the aluminum atoms, enabling elemental identification. physicsworld.com
Research using NC-AFM has provided groundbreaking insights into the complex surface structures of this compound. For example, studies on the basal (0001) plane of α-Al₂O₃ revealed a complex (√31 × √31)R±9° reconstruction. researchgate.net It was discovered that when the surface is cut, it undergoes a significant rearrangement to achieve energetic stability. The aluminum atoms in the top layer move deeper into the material to bond with oxygen atoms below, a reconstruction that maintains the material's stoichiometry. physicsworld.com This detailed understanding of surface atom arrangement is crucial for comprehending chemical reactions on this compound surfaces, which is vital for its applications in catalysis and electronics. physicsworld.com
Scanning Electron Microscopy (SEM) for Morphology and Defect Observation
Scanning Electron Microscopy (SEM) is a versatile and widely used technique for characterizing the surface morphology and observing defects in this compound. innovaltec.comstcloudstate.edu SEM provides high-resolution images of a specimen's surface by scanning it with a focused beam of electrons. The signals detected, primarily secondary electrons, reveal information about the surface topography. stcloudstate.edu One of the key advantages of SEM is its large depth of focus, which allows for the clear imaging of rough or uneven surfaces, a common feature in fractured materials or those with surface defects. stcloudstate.edu
In the context of this compound, SEM is instrumental in examining features such as porosity, agglomerate size, and surface defects. researchgate.net For instance, SEM images of synthesized α-Al₂O₃ have shown highly porous structures with significant agglomeration of particles. researchgate.net The technique is also used to identify and analyze defects that can impact the material's performance. Low-voltage SEM, in particular, is effective for examining very thin surface layers and coatings, revealing defects like blistering or variations in thickness that would be invisible at higher voltages. innovaltec.com
Furthermore, SEM can be combined with cross-sectional analysis to investigate subsurface structures and defects. By creating a cross-section, for example through ultramicrotomy, it is possible to observe features beneath the surface. innovaltec.com This has been used to identify oxidation, corrosion, and micro-cracks under surface protuberances on anodized aluminum, as well as to characterize the disturbed layer on aluminum alloy sheets, which contains a high density of oxide particles and micro-cracks. innovaltec.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis, which is useful for identifying inclusions and their distribution within the material. ciqtekglobal.comjst.go.jp
Transmission Electron Microscopy (TEM) for Structural and Interfacial Analysis
Transmission Electron Microscopy (TEM) is an indispensable technique for in-depth structural and interfacial analysis of this compound at the nanoscale. stle.orgbibliotekanauki.pl By passing a beam of electrons through an ultra-thin specimen, TEM can reveal detailed information about the internal structure, crystallinity, and interfaces within the material. stle.orgcompcote.com
TEM analysis has been crucial in understanding the microstructure of various forms of this compound. For instance, TEM has been used to characterize the amorphous nature of Al₂O₃ films grown at lower temperatures (e.g., 300°C) and to observe the onset of nucleation and structural ordering in films grown at higher temperatures (e.g., 800°C). researchgate.net It has also been employed to study the unique hybrid microstructures of composite anodic oxide finishes, revealing cellular structures instead of the typical long, straight columns. compcote.com
A key application of TEM in this compound research is the investigation of interfaces. This is critical for understanding the performance of Al₂O₃ in electronic devices and as protective coatings. stle.orgbibliotekanauki.pl TEM has been used to examine the interface between this compound films and underlying substrates, such as silicon, revealing the presence or absence of interfacial layers like silicon dioxide. researchgate.net In studies of oxide layers formed on alloys, TEM combined with Energy Dispersive X-ray Spectrometry (EDS) has been used to identify the composition and structure of different layers, confirming the presence of a dense, protective Al₂O₃ layer at the interface, which acts as a diffusion barrier. osti.gov High-resolution TEM (HRTEM) can provide even greater detail, enabling the identification of the crystallographic structure of the oxide layers. osti.gov
Scanning Tunneling Microscopy (STM) for Surface Topography and Electronic States
Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that provides atomic-resolution images of conductive or semi-conductive surfaces, and can also be applied to thin insulating films like this compound grown on a conductive substrate. beilstein-journals.orguni-muenchen.de STM operates by scanning a sharp metallic tip over a surface at a very close distance, allowing electrons to tunnel between the tip and the sample. uni-muenchen.de The resulting tunneling current is highly sensitive to the tip-sample distance and the local density of electronic states (LDOS) of the surface, enabling the generation of detailed topographic and electronic maps. aps.org
In the study of this compound, STM has been instrumental in revealing both the surface topography and the local electronic structure. researchgate.netbeilstein-journals.org For instance, high-resolution STM imaging of a novel this compound layer fabricated on a NiAl(110) surface showed an atomically flat surface with a hexagonal superstructure. researchgate.net Such detailed structural information is crucial for understanding the growth mechanisms and properties of these thin films.
Beyond imaging, STM can be used in a spectroscopic mode (Scanning Tunneling Spectroscopy, STS) to probe the local electronic states of the surface. beilstein-journals.orgnih.gov By measuring the tunneling current as a function of the applied bias voltage, STS provides information about the energy levels of the surface, such as the band gap and the presence of defect states. This capability has been used to investigate line defects in this compound films, where STS, in combination with Kelvin Probe Force Microscopy (KPFM), has verified the existence of F²⁺-like centers at domain boundaries, which had been predicted by theoretical calculations. beilstein-journals.orgnih.gov The ability to correlate topographic features with electronic properties at the atomic scale makes STM an invaluable tool for understanding the fundamental characteristics of this compound surfaces.
Diffraction and Scattering Techniques for Crystalline Structure Analysis
X-ray Diffraction (XRD) for Phase Identification and Crystallographic Orientation
X-ray Diffraction (XRD) is a fundamental and non-destructive analytical technique widely employed for the characterization of crystalline materials like this compound. jmaterenvironsci.com The method is based on the principle of constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice. jmaterenvironsci.com This allows for the determination of the phase composition, crystal structure, lattice parameters, and crystallite size of the material. jmaterenvironsci.com
In the analysis of this compound, XRD is routinely used to identify and quantify its various crystalline phases (polymorphs), such as alpha-alumina (α-Al₂O₃), gamma-alumina (γ-Al₂O₃), and theta-alumina (θ-Al₂O₃), as well as precursor phases like gibbsite. aqw.com.au The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for each crystalline phase. By comparing the experimental diffraction pattern to standard patterns, the phases present in a sample can be identified. jmaterenvironsci.com
Furthermore, XRD is a powerful tool for determining the crystallographic orientation, or texture, of a material. scispace.com The intensity of the diffraction peaks is dependent on the number of crystal planes oriented correctly to diffract the X-ray beam. aqw.com.au In a randomly oriented powder sample, the peak intensities will match standard values. However, in a textured material where the crystallites have a preferred orientation, the intensities of certain peaks will be enhanced while others are diminished. aqw.com.auscispace.com By analyzing these variations in peak intensities, often through the use of pole figures, the degree and nature of the preferred orientation can be quantified. scispace.com This information is critical for understanding the anisotropic properties of materials and for controlling their performance in various applications. For instance, in directionally solidified eutectics of Al₂O₃-Y₃Al₅O₁₂, XRD has been used to determine the crystallographic orientation relationships between the phases. scispace.com
| XRD Application | Information Obtained | Example in this compound Research |
| Phase Identification | Determines the crystalline phases present in a sample. | Identifying and quantifying α-Al₂O₃, γ-Al₂O₃, and θ-Al₂O₃ in smelter-grade alumina. aqw.com.au |
| Crystallographic Orientation | Measures the preferred orientation (texture) of crystallites. | Determining the orientation relationships in Al₂O₃-Y₃Al₅O₁₂ eutectics. scispace.com |
| Crystallite Size | Estimates the average size of the crystalline domains. | Observing the increase in crystallite size with annealing time. researchgate.net |
| Lattice Parameters | Calculates the dimensions of the unit cell. | Characterizing the crystal structure of synthesized α-Al₂O₃. researchgate.net |
X-ray Reflectivity (XRR) for Film Thickness and Density Determination
X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to characterize the structural properties of thin films and multilayered structures, including those made of this compound. measurlabs.com The method involves directing a beam of X-rays at a very small angle of incidence to a smooth surface and measuring the intensity of the reflected X-rays as a function of the angle. The resulting reflectivity curve provides detailed information about the film's thickness, density, and surface and interfacial roughness. measurlabs.com
For this compound thin films, XRR is particularly useful for precisely determining the thickness, especially for films ranging from a few nanometers to around 150 nanometers. measurlabs.com The technique has been successfully applied to Al₂O₃ films deposited by various methods, such as atomic layer deposition (ALD). scirp.orgaip.org For example, in studies of Al₂O₃/TiO₂ nanolaminates, XRR has been used to confirm that individual layers as thin as 0.8 nm remain discrete. aip.org
In addition to thickness, XRR can accurately measure the density of the this compound film. This is a significant advantage as the density of thin-film Al₂O₃ can vary depending on the deposition conditions and post-deposition treatments. Research has shown that the density of ALD-deposited Al₂O₃ films can increase from approximately 3.0 g/cm³ as-deposited to about 3.5 g/cm³ after high-temperature annealing. scirp.org This densification is accompanied by a decrease in film thickness. scirp.org XRR has also been used to characterize porous anodic this compound (AAO) films, determining the average density of the porous layer to be around 2.45 g/cm³ and the denser "barrier" layer at the metal interface to be approximately 3.3 g/cm³. ohiolink.edu Furthermore, XRR provides a measure of the root-mean-square (RMS) roughness of the film's surface and any interfaces within a multilayer stack, with the highest accuracy achieved for surfaces with roughness below 5 nm. measurlabs.com
| Parameter | Description | Typical Application in Al₂O₃ Research |
| Film Thickness | The vertical dimension of the thin film. | Measuring the thickness of ALD-deposited Al₂O₃ layers, reliable for films up to 150 nm. measurlabs.comaip.org |
| Film Density | The mass per unit volume of the film material. | Determining the densification of Al₂O₃ films upon annealing. scirp.org |
| Surface/Interface Roughness | The measure of fine-scale variations on the top surface or between layers. | Characterizing the smoothness of Al₂O₃ films and interfaces in nanolaminates. measurlabs.comaip.org |
Low Energy Electron Diffraction (LEED) for Surface Reconstruction Studies
Low-Energy Electron Diffraction (LEED) is a primary technique for determining the surface crystallography of materials. In the study of this compound (α-Al₂O₃), LEED is instrumental in characterizing the atomic arrangement of the surface, which often differs from the bulk structure due to reconstruction. The (0001) surface of α-Al₂O₃, also known as sapphire, is the most stable and has been the subject of numerous LEED investigations.
When a single-crystal α-Al₂O₃(0001) surface is prepared in an ultra-high vacuum environment, it typically exhibits a (1x1) LEED pattern, which indicates that the surface periodicity is the same as the bulk crystal structure. aip.orgcsus.edu However, upon heating to high temperatures (around 1200°C), more complex reconstructions can occur. aip.org One such observed reconstruction is a (√31x√31)R±9° pattern, which arises from the loss of oxygen from the surface. csus.edunsc.ru Further heating in an oxygen atmosphere can restore the (1x1) pattern. csus.edu
Dynamical LEED (where the intensities of the diffracted beams are analyzed as a function of incident electron energy) provides more detailed structural information. aps.orgresearchgate.netaps.org Such studies on the α-Al₂O₃(0001) surface have exhaustively modeled various possible surface terminations. The consensus from these analyses is that the surface is terminated by a single layer of aluminum atoms. aps.orgresearchgate.netaps.org This termination involves a significant contraction of the first interlayer spacing. aps.orgresearchgate.net Furthermore, these studies have revealed that the surface aluminum atoms exhibit unusually large vibrational amplitudes at room temperature. aps.orgresearchgate.net
The LEED patterns can also be influenced by the preparation method and the presence of thin films. For instance, LEED has been used to study thin alumina films grown on other substrates, such as NiAl(001) and Mo(110), revealing distinct structural features of the oxide layer. researchgate.netresearchgate.netresearchgate.net
Electro-chemical and Mechanical Probing Techniques
Electrochemical Impedance Spectroscopy (EIS) for Oxide Film Properties
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of this compound films, particularly those formed through anodization (Anodic this compound, AAO). scientific.netbas.bgresearchgate.net EIS probes the electrochemical characteristics of the oxide layer by applying a small amplitude AC voltage over a range of frequencies and measuring the current response. researchgate.net The resulting impedance data can be modeled with equivalent electrical circuits to extract physical properties of the film.
Anodized this compound typically consists of a porous outer layer and a dense, thin barrier layer adjacent to the aluminum substrate. researchgate.net EIS is highly effective at differentiating the properties of these two layers. researchgate.net The high-frequency range of the impedance spectrum generally corresponds to the properties of the barrier layer, while the low-frequency range reflects the characteristics of the porous layer, especially after sealing treatments. ktu.lt
Key parameters obtained from EIS analysis include:
Barrier Layer Capacitance (Cb): This is inversely related to the barrier layer thickness. Studies have shown that the capacitance of the barrier layer can be accurately estimated from EIS data. researchgate.netktu.lt
Barrier Layer Resistance (Rb): This represents the resistance to ion transport through the barrier layer. Rb increases with the thickness of the barrier layer. ktu.lt
Film Thickness (δ): The thickness of the barrier layer can be calculated from the capacitance values. ktu.ltresearchgate.netwalshmedicalmedia.com EIS has been used to monitor film thickness in the nanometer range. scientific.netresearchgate.netwalshmedicalmedia.com For instance, studies have reported calculated barrier layer thicknesses ranging from approximately 1 to 18 nm depending on anodization conditions. ktu.lt
EIS studies have demonstrated how anodization parameters, such as voltage and electrolyte composition, affect the oxide film's properties. For example, increasing the anodizing voltage generally leads to an increase in the barrier layer thickness. researchgate.net The composition of the electrolyte, such as the addition of 1,2-propanediol to oxalic acid, has also been shown to influence the resistance and capacitance of the barrier layer. ktu.lt The technique is also sensitive to changes in the oxide film over time, such as during corrosion testing, making it valuable for evaluating the durability and protective qualities of the oxide layer. bas.bgastm.org
| Parameter | Typical Value Range | Influencing Factors | Reference |
|---|---|---|---|
| Barrier Layer Thickness (δb) | 1 - 26.5 nm | Anodizing Voltage, Electrolyte Concentration | scientific.netktu.lt |
| Polarization Resistance (Rp) | 9.80E+03 - 3.15E+05 Ohms | Sulphuric Acid Concentration | scientific.net |
| Double Layer Capacitance (Cdl) | 2.24E-09 - 2.53E-06 µF | Sulphuric Acid Concentration | scientific.net |
Nanoindentation for Localized Mechanical Property Assessment
Nanoindentation is a key technique for measuring the mechanical properties of materials at the nanoscale, making it ideal for characterizing this compound in various forms, from thin films to bulk ceramics. honghechem.comnih.gov The method involves pressing a sharp indenter tip (commonly a Berkovich pyramid) into the material's surface with a controlled load and continuously measuring the resulting penetration depth. honghechem.comsaske.sk From the load-displacement data, properties such as hardness and Young's modulus (indentation modulus) can be determined. jst.go.jptandfonline.com
Research on nanoporous anodic this compound (AAO) films reveals that their mechanical properties are strongly dependent on their unique structure. researchgate.netirjet.net The hardness and indentation modulus of AAO have been found to decrease as the porosity of the film increases. scientific.net For example, one study on nanoporous AAO with a pore diameter of 40 nm showed that the indentation modulus and hardness decreased nonlinearly as the applied force increased. researchgate.net Another investigation reported nanohardness values between 270 and 310 MPa and a Young's modulus of 3.1–7.2 GPa for nanoporous AAO, with the lower values attributed to larger pore diameters. nih.gov
For dense, coarse-grained or single-crystal alumina (sapphire), nanoindentation studies reveal significantly higher hardness and modulus values. honghechem.comsaske.sk These studies often identify an "indentation size effect" (ISE), where the measured hardness is higher at smaller indentation depths. honghechem.comsaske.sk The mechanical properties also exhibit anisotropy, depending on the crystallographic orientation of the indented surface. The basal (0001) plane of sapphire is generally found to be harder and stiffer than the prismatic planes. saske.sk
| Alumina Type | Property | Reported Value | Reference |
|---|---|---|---|
| Coarse Grain Alumina (non-ISE region) | Hardness | 27 ± 1.5 GPa | saske.sk |
| Indentation Modulus | 257 ± 12 GPa | ||
| Coarse Grain Alumina (Basal Plane) | Hardness | 31.2 ± 0.8 GPa | saske.sk |
| Indentation Modulus | 420 ± 11 GPa | ||
| Plasma-Sprayed Alumina Coating | Hardness | 3.5 - 16 GPa | tandfonline.com |
| Modulus of Elasticity | 60 - 300 GPa | ||
| Nanoporous AAO | Nanohardness | 270 - 310 MPa | nih.gov |
| Young's Modulus | 3.1 - 7.2 GPa |
Temperature Programmed Desorption (TPD) for Adsorption and Reaction Studies
Temperature Programmed Desorption (TPD) is a surface-sensitive technique used to study the energetics and kinetics of desorption of molecules adsorbed on a surface. iitm.ac.innih.gov In a TPD experiment, a sample with adsorbed species is heated at a controlled rate, and the desorbing molecules are detected, typically by a mass spectrometer. nih.gov The resulting desorption spectrum (desorption rate vs. temperature) provides valuable information about the nature of the adsorption sites and the strength of the surface-adsorbate bond. iitm.ac.in
TPD has been widely applied to this compound surfaces to characterize their interactions with various probe molecules, which is crucial for understanding its catalytic and surface chemistry. iitm.ac.inmicromeritics.com The technique can quantify the number and strength of acid or basic sites on the surface. micromeritics.comacs.org Molecules like ammonia (B1221849) and pyridine (B92270) are commonly used to probe acid sites, while CO₂ is used for basic sites. micromeritics.comresearchgate.net
For example, TPD studies of methanol (B129727) on α-Al₂O₃(0001) have identified two main desorption features. acs.org A low-temperature peak is associated with the desorption of a multilayer, while a broad, high-temperature peak corresponds to the desorption of the first monolayer. acs.org The high desorption activation barrier for the monolayer (centered at 17.7 kcal/mol) indicates a strong interaction with the surface, likely involving oxygen lone pair interactions with surface aluminum atoms. acs.org The broadness of this peak suggests a distribution of different adsorption sites, highlighting the inhomogeneous nature of even single-crystal oxide surfaces. acs.org
TPD has also been used to study the adsorption of carbon monoxide (CO) on alumina-supported metal catalysts. acs.orgresearchgate.netmpg.de In these systems, the alumina acts as a support, and TPD can reveal how the support influences the properties of the metal particles. researchgate.netcapes.gov.br For instance, studies on cobalt particles on an alumina film showed distinct desorption peaks for terminally bonded CO and CO from carbonyl species. mpg.de
| Adsorbate/Surface | Desorption Feature | Activation Barrier / Desorption Temperature | Reference |
|---|---|---|---|
| Methanol / α-Al₂O₃(0001) | Monolayer | 17.7 kcal/mol (center of distribution) | acs.org |
| Multilayer | 11.1 ± 0.5 kcal/mol | ||
| CO / Co particles on Alumina | Terminally Bonded CO | ~390 K | mpg.de |
| Co(CO)n Carbonyls | ~270 K |
Electron-Stimulated Desorption (ESD) for Surface Analysis
Electron-Stimulated Desorption (ESD) is a surface analysis technique where a surface is bombarded with a low-energy electron beam, causing adsorbed atoms or molecules to be desorbed as ions or neutral species. The desorbed particles are then detected, providing information about the surface composition and the bonding of adsorbates.
ESD studies on aluminum and its oxide are important for understanding surface stability under electron irradiation, which is relevant in applications like particle accelerators and spacecraft. usu.eduresearchgate.net Research has shown that electron bombardment can induce changes in the surface of this compound. researchgate.net
One area of investigation has been the interaction of hydrogen and water with aluminum surfaces. ESD experiments have detected a strong H⁺ signal from freshly evaporated aluminum surfaces. nasa.gov This signal was found to increase upon exposure to hydrogen gas, a phenomenon that was correlated with trace amounts of water vapor in the vacuum chamber. nasa.gov This suggests that the enhanced H⁺ yield is due to the oxidation of the aluminum by water vapor, followed by the adsorption of water or hydrogen onto the newly formed oxide layer. nasa.gov
Studies on alumina ceramics have also employed ESD to investigate the destruction rate of surface oxides under electron bombardment. researchgate.net Furthermore, research into the behavior of water on α-Al₂O₃(0001) has utilized ESD in conjunction with other techniques like TPD to probe the state of adsorbed water. pnnl.gov These combined studies found that on a pristine, defect-free α-Al₂O₃(0001) surface, water adsorbs molecularly with no evidence of dissociation, a surprising result given that dissociation is energetically favorable. pnnl.govnih.gov This highlights the kinetic barriers that can govern surface reactions on alumina. The ESD yield from aluminum alloys has been measured as a function of the accumulated electron dose and the electron energy, providing critical data for designing vacuum systems. researchgate.net
Computational and Theoretical Investigations of Aluminum Oxide Systems
Density Functional Theory (DFT) Applications in Al₂O₃ Research
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method for investigating the properties of aluminum oxide (Al₂O₃) at an atomic level. mdpi.com This computational approach provides valuable insights into the electronic structure, thermodynamics, and chemical bonding within the material. mdpi.com DFT is frequently used to study various phases of alumina (B75360), with α-alumina (corundum) being a primary focus due to its stability. bibliotekanauki.pl
DFT calculations are instrumental in determining the atomic geometry and electronic structure of different alumina polymorphs. For α-Al₂O₃, which has a hexagonal crystal structure, DFT has been used to calculate its lattice parameters. mdpi.commdpi.com For instance, optimized lattice constants for the bulk structure have been reported as a = b = 4.842 Å and c = 13.177 Å, which show good agreement with experimental values. mdpi.com The rhombohedral unit cell of α-Al₂O₃ contains two formula units (10 atoms), while the more commonly referenced hexagonal cell consists of 12 aluminum and 18 oxygen atoms. nstri.ir
The electronic structure of Al₂O₃ is characterized by a large band gap, a feature that DFT can model. bibliotekanauki.pl The valence band is primarily derived from O-2p orbitals, while the conduction band is mainly composed of Al-3s and Al-3p states. aip.orgcornell.edu This understanding of the electronic configuration is crucial for predicting the material's electrical and optical properties.
DFT simulations are extensively employed to study the impact of vacancies and other point defects on the properties of Al₂O₃. mdpi.comresearchgate.net These defects, such as aluminum (Al) and oxygen (O) vacancies, can significantly influence the material's mechanical and electronic characteristics. mdpi.comnstri.ir
The formation energy of vacancies, which is the energy required to create a vacancy in the crystal lattice, can be calculated using DFT. mdpi.com Studies have shown that oxygen vacancies may be more energetically favorable than aluminum vacancies in α-Al₂O₃, suggesting they are a more prevalent type of defect. mdpi.com The presence of these vacancies can lead to a decrease in surface energy, which in turn affects the material's surface reactivity. mdpi.com For example, DFT simulations have shown that the surface energy of α-Al₂O₃ decreases with the introduction of both oxygen and aluminum vacancies. mdpi.com
Defect formation energies are also dependent on the chemical environment (e.g., Al-rich or O-rich conditions) and the Fermi level. aip.org In Al-rich conditions, aluminum interstitials and oxygen vacancies tend to have low formation energies, while under O-rich conditions, aluminum vacancies are more dominant. aip.org
Table 1: Calculated Surface Energy of α-Al₂O₃ with Different Vacancy Models
| Model | Defect Type | Surface Energy (J/m²) |
| Defect-free | None | 8.1 |
| Model 1 | Oxygen Vacancy | 7.1 |
| Model 2 | Oxygen Vacancy | 6.8 |
| Model 3 | Aluminum Vacancy | 6.2 |
| Model 4 | Aluminum Vacancy | 5.9 |
This table is based on data from DFT simulations and shows the systematic decrease in surface energy with the introduction of vacancies. mdpi.com
DFT is a key tool for calculating the band structure and density of states (DOS) of Al₂O₃, which are fundamental to understanding its electronic properties. nstri.irarxiv.org The band structure illustrates the relationship between the energy and momentum of electrons, revealing the nature of the band gap (direct or indirect). nstri.irresearchgate.net For α-Al₂O₃, some DFT calculations suggest a direct band gap at the Γ point of the Brillouin zone. nstri.ir However, other studies using different functionals predict an indirect band gap. aip.orgcornell.edu
The DOS provides information about the number of available electronic states at each energy level. researchgate.net For α-Al₂O₃, the DOS shows that the valence bands are primarily composed of oxygen p-orbitals, while the conduction bands are mainly derived from aluminum s and p orbitals. researchgate.netresearchgate.net
The calculated band gap of Al₂O₃ can vary significantly depending on the phase and the computational method used. arxiv.orgresearchgate.net For instance, DFT calculations have reported band gaps of around 5.375 eV for γ-Al₂O₃ and 4.646 eV for θ-Al₂O₃. arxiv.org For α-Al₂O₃, DFT calculations have yielded band gap values such as 6.3 eV. nstri.ir It is a known limitation that standard DFT methods tend to underestimate the experimental band gap of materials like Al₂O₃, which is approximately 8.8 eV. researchgate.netnii.ac.jp
The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (xc) functional, which approximates the complex many-body effects of electron exchange and correlation. researchgate.netaip.org Different functionals, such as the Local Density Approximation (LDA), the Generalized Gradient Approximation (GGA), and the modified Becke-Johnson (mBJ) potential, have been used to study Al₂O₃. arxiv.orgresearchgate.net
Studies comparing these functionals have found that both LDA and hybrid functionals like B3LYP can provide highly accurate predictions for the vibrational frequencies of corundum, with mean absolute deviations from experimental values as low as 7 cm⁻¹. researchgate.net GGA functionals, such as PW91, have shown slightly larger deviations. researchgate.net For electronic properties, GGA and LDA often yield similar results for the band structure of γ- and θ-Al₂O₃. arxiv.org The PBE (Perdew–Burke–Ernzerhof) functional, a type of GGA, is also commonly used. cornell.eduacs.org Hybrid functionals, which mix a portion of exact exchange from Hartree-Fock theory with a DFT functional, are often employed to obtain more accurate band gap energies. researchgate.net The choice of functional can significantly impact the calculated properties, such as band gaps and formation energies, making careful selection and validation against experimental data crucial. acs.orgresearchgate.net
DFT is a valuable tool for predicting the atomic structure and reconstruction of Al₂O₃ surfaces. bibliotekanauki.pl The surfaces of materials often exhibit different atomic arrangements compared to the bulk due to the termination of the crystal lattice. These reconstructions are driven by the need to minimize surface energy.
For the widely studied α-Al₂O₃(0001) surface, DFT calculations have been used to investigate its large relaxation. bibliotekanauki.pl High-temperature annealing of this surface in a vacuum can lead to a series of reconstructions, culminating in the (√31 × √31)R9° structure at temperatures above 1350°C. researchgate.nettuwien.at Recent studies combining DFT with experimental techniques have revealed that this reconstruction consists of a stoichiometric Al adlayer on the Al₂O₃ substrate. researchgate.nettuwien.at DFT calculations have also been employed to model the (2x1) surface reconstruction observed on the α-Al₂O₃(11-02) surface after high-temperature annealing. nist.gov
Understanding the adsorption of molecules on Al₂O₃ surfaces is critical for applications in catalysis and other fields. DFT simulations provide detailed insights into adsorption mechanisms, preferred adsorption sites, and the energetics of surface reactions. researchgate.netrsc.org
For example, DFT has been used to study the adsorption of various molecules, including ethanol (B145695), water, and carbon dioxide, on different alumina surfaces. researchgate.netacs.orgaps.org In the case of ethanol on the α-Al₂O₃(0001) surface, DFT calculations have helped to identify preferential adsorption sites and dissociation pathways. researchgate.net Studies on water adsorption have shown that dissociation to form hydroxyl groups is often energetically favorable, and DFT can predict the stability of these hydroxylated surfaces under different conditions. acs.orgaps.org
DFT calculations have also been used to investigate the adsorption of metal atoms, such as Palladium (Pd) and Iron (Fe), on Al₂O₃ surfaces. bibliotekanauki.plmdpi.com These studies help to determine the binding energies and preferred adsorption sites, which is crucial for understanding the fundamentals of metal-support interactions in catalysts. bibliotekanauki.plmdpi.com For instance, research on the α-Al₂O₃(0001) surface has shown that Fe atoms prefer hollow sites and bind to three adjacent oxygen atoms. mdpi.com
Interfacial Bonding Characterization (e.g., Electron Localization Function Analysis)
The nature of the bonding at interfaces involving this compound is critical to understanding the performance of devices and composite materials. Electron Localization Function (ELF) analysis is a valuable computational tool used to distinguish the type of chemical bonding, such as metallic, covalent, or ionic, based on the topology of the electron density. aip.orgaip.org
In studies of Al/AlOₓ/Al tunnel junctions, ELF analysis has been instrumental in characterizing the complex bonding at the interface between the aluminum electrode and the amorphous this compound layer. aip.orgaip.org These analyses reveal that while the bulk aluminum exhibits delocalized, continuous ELF characteristic of metallic bonding, and the bulk oxide shows localized, island-like ELF typical of insulating materials, the interface region is more complex. aip.org Here, under-coordinated aluminum ions, those with fewer than four neighboring oxygen atoms, can retain some metallic character. aip.org This leads to a disordered interface region where the bonding is neither purely metallic nor insulating. aip.org
The ELF can be used to identify the precise location of the interface in a non-biased way and understand the strong localization of electrons due to these under-coordinated ions. aip.orgaip.org This detailed understanding of the interfacial bonding is crucial for predicting and controlling the electronic properties of such devices. arxiv.org Similar techniques have been applied to other metal/oxide interfaces, such as Pt/γ-Al₂O₃, where variations in the Al-L₂,₃ edge and O-K edge in electron energy-loss spectroscopy (EELS) provide signatures of the interfacial bonding environment, which can be correlated with theoretical simulations. researchgate.net
Simulations of Corrosion Initiation and De-passivation Phenomena
Computational simulations are increasingly used to investigate the fundamental mechanisms of corrosion initiation and the breakdown of passive oxide films on aluminum. royalsocietypublishing.org Pitting corrosion, a localized form of corrosion, is a primary degradation mechanism for passive metals and involves several stages, including the adsorption of aggressive ions like chloride (Cl⁻) and the breakdown of the protective oxide layer. diva-portal.org
Density Functional Theory (DFT) calculations have shown that chloride ions can contribute to the de-passivation of aluminum in multiple ways. diva-portal.org On a bare aluminum surface, Cl⁻ can competitively adsorb with oxygen, hindering the re-passivation process. diva-portal.org Furthermore, simulations suggest that chloride ions can migrate through oxygen vacancies within the this compound film. diva-portal.org The accumulation of a critical concentration of chloride within the oxide can promote the initiation of metastable pitting. diva-portal.org
Molecular Dynamics (MD) Simulations of Al₂O₃ Mechanical Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique for investigating the mechanical properties and failure mechanisms of materials at the atomic scale. By tracking the time evolution of individual atoms, MD provides insights into dynamic processes like crack propagation and plastic deformation.
Investigation of Crack Propagation Mechanisms
MD simulations have been extensively used to study how cracks initiate and propagate in this compound. mdpi.comnih.govresearchgate.netresearchgate.net These simulations can model the response of the material to applied stress, showing how atomic bonds break and lead to the formation and growth of a crack. nih.gov For example, in a simulated tensile test of α-Al₂O₃, as the material is strained, stress concentrates near the crack tip. nih.gov When this stress reaches a critical value, the bonds between atoms at the crack tip rupture, and the crack begins to propagate. nih.gov The crack continues to grow until it traverses the material, leading to failure. nih.gov
The orientation of the initial crack relative to the crystal lattice of α-Al₂O₃ has a significant influence on the propagation path. researchgate.net Simulations have been performed with initial cracks on different crystallographic planes, such as the (2̅110), (0001), and (01̅10) planes, to understand this anisotropy. researchgate.net To accurately model these phenomena, it is crucial to use interatomic potentials that can describe the interactions between atoms realistically, including effects like the polarizability of oxygen atoms. researchgate.netaip.org
Modeling of Deformation Behaviors
MD simulations are also employed to model the deformation behavior of Al₂O₃ under various loading conditions, such as nanoindentation. researchgate.netmdpi.com These simulations reveal that the mechanical response and the nucleation of dislocations are highly dependent on factors like temperature and the crystallographic orientation of the surface being indented. researchgate.net
For instance, simulations of nanoindentation on different crystallographic planes of α-Al₂O₃ (such as the c-plane, m-plane, and r-plane) at different temperatures show distinct deformation mechanisms. researchgate.net At 300 K, indentation on the c-plane can lead to the nucleation of basal partial dislocations, pyramidal dislocations, and rhombohedral twins. researchgate.net However, at a higher temperature of 1000 K, the formation of rhombohedral twins may be suppressed. researchgate.net By analyzing the atomic-level stress and strain fields, MD simulations provide a detailed picture of the transition from elastic to plastic deformation and the role of different defect structures in this process. researchgate.netmdpi.com
Development and Validation of Interatomic Potentials (e.g., COMB3)
The accuracy of MD simulations is critically dependent on the quality of the interatomic potential, which is a mathematical function describing the forces between atoms. A significant effort in the field is dedicated to developing and validating robust potentials for this compound systems. The third-generation charge-optimized many-body (COMB3) potential is one such advanced potential. mdpi.comnih.govresearchgate.net
COMB3 is a reactive potential, meaning it can model the formation and breaking of chemical bonds, and it includes variable charges to accurately describe the ionic and covalent nature of bonding in Al₂O₃. nih.govresearchgate.net The parameters for these potentials are fitted to a large database of experimental data and results from first-principles (quantum mechanical) calculations. nih.govresearchgate.net This includes properties like cohesive energy, elastic constants, defect formation energies, and surface energies of different phases of alumina. nih.govresearchgate.net
Once developed, the potential is validated by using it in MD simulations to predict various material properties and comparing the results with known experimental or first-principles data. nih.gov For example, COMB3 has been validated by simulating the properties of the Al(111)-Al₂O₃(0001) interface and the tensile properties of Al₂O₃ nanowires. nih.gov The ability of COMB3 to be coupled with parameters for other materials makes it a powerful tool for simulating complex, heterogeneous material systems. nih.govnist.gov
Below is a table summarizing some properties of α-Al₂O₃ predicted by the COMB3 potential compared to experimental and other computational data.
| Property | COMB3 Prediction | DFT/First-Principles | Experiment |
| Cohesive Energy (eV/atom) | -7.31 | -7.31 | -7.31 |
| Al Vacancy Formation Energy (eV) | 17.58 | 17.76 | - |
| O Vacancy Formation Energy (eV) | 19.86 | 20.88 | - |
| (0001) Surface Energy (J/m²) | 1.83 | 1.77 | - |
Table derived from data presented in research on COMB potentials. nih.govresearchgate.netresearchgate.net
Studies on Interaction Mechanisms with Molecules
MD simulations are a valuable tool for understanding the interaction mechanisms between Al₂O₃ surfaces and various molecules. acs.orgresearchgate.netfrontiersin.org These studies are relevant to a wide range of applications, including adhesion, lubrication, and surface functionalization.
For example, MD simulations have been used to investigate the wettability of primer-treated Al₂O₃ surfaces by an epoxy resin precursor, bisphenol A diglycidyl ether (BADGE). acs.org The simulations revealed that the configuration of the primer molecules on the surface significantly affects the wettability. acs.org Silane (B1218182) primers that lie flat on the surface allow for better access of the BADGE molecules to polar functional groups, leading to strong interactions and good wettability. acs.org In contrast, primers that stand up from the surface can hinder the approach of BADGE, resulting in poorer wettability. acs.org These simulation results were found to be in good agreement with experimental measurements. acs.org
Other studies have focused on the formation of thin films on Al₂O₃, such as in atomic layer deposition (ALD). researchgate.net By separating the long-timescale surface reactions from the short-timescale structural relaxations, MD simulations can model the growth dynamics of amorphous Al₂O₃ films and provide insights into how process parameters influence the film's structure and properties. researchgate.net The interaction of polytetrafluoroethylene (PTFE) transfer films with Al₂O₃ surfaces has also been investigated using MD to understand tribological properties. frontiersin.org
Integration of Advanced Computational Methodologies
The continuous evolution of computational power and algorithmic sophistication has enabled the integration of multiple theoretical methods to study this compound (Al₂O₃) with unprecedented accuracy and across various scales. These hybrid approaches overcome the limitations of individual techniques, providing a more holistic understanding of the material's behavior from the electronic level to macroscopic properties.
The integration of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provides a powerful framework for a detailed investigation of this compound's properties. mdpi.comresearchgate.net This combination leverages the strengths of both methods: DFT, a quantum mechanical approach, offers profound insights into the electronic structure, chemical bonding, and thermodynamics, while MD provides a dynamic view by tracking the movement of atoms over time. mdpi.com This synergy is particularly effective for studying mechanical properties.
In a comprehensive study of α-Al₂O₃, DFT was used to model the structural stability and formation of aluminum and oxygen vacancies, while MD simulations were employed to explore fracture toughness and crack propagation. mdpi.comresearchgate.net The research highlighted that oxygen vacancies significantly impact mechanical characteristics like ultimate strength and fracture toughness. mdpi.com DFT is also utilized to calculate surface energy, which is crucial for understanding the material's reactivity and adhesive characteristics. mdpi.com For instance, DFT simulations have shown how the surface energy of α-Al₂O₃ systematically decreases with the introduction of different vacancy models. mdpi.com The validation of fracture toughness results from these combined DFT and MD simulations shows good alignment with established experimental findings, underscoring the robustness of this integrated approach for materials science applications. mdpi.com
Table 1: Impact of Vacancy Defects on the Surface Energy of α-Al₂O₃ This table presents data from Density Functional Theory (DFT) simulations showing the change in surface energy of alpha-aluminum oxide as different vacancy models are introduced.
| Defect Model | Description | Surface Energy (J/m²) |
| Defect-Free | Ideal α-Al₂O₃ crystal | 8.1 mdpi.com |
| Model 1 | Oxygen Vacancy | 7.1 mdpi.com |
| Model 2 | Oxygen Vacancy | 6.8 mdpi.com |
| Model 3 | Aluminum Vacancy | 6.2 mdpi.com |
| Model 4 | Aluminum Vacancy | 5.9 mdpi.com |
Quantum-Classical Molecular Dynamics (QCMD) is an advanced simulation technique applied to investigate complex interaction mechanisms at this compound interfaces. This method is particularly useful for studying the adsorption and dissociation of molecules on alumina surfaces, which is essential for applications in catalysis and sensor development. ncbj.gov.plarxiv.org QCMD simulations, often supported by calculations from the self-consistent-charge density-functional tight-binding (SCC-DFTB) method, can dynamically model these processes at room temperature. ncbj.gov.plarxiv.org
Researchers have used QCMD to understand the interaction of α-alumina with various molecules, including water (H₂O), oxygen (O₂), and methane (B114726) (CH₄). ncbj.gov.plarxiv.orgarxiv.org These simulations help reveal the binding pathways of atoms from the molecules to the aluminum and oxygen atoms on the alumina surface. arxiv.org For instance, studies have investigated surfaces terminated with either aluminum (Al-terminated) or oxygen (Ox-terminated) atoms, finding that the preferred adsorption sites depend on this surface structure. ncbj.gov.plarxiv.org QCMD simulations have successfully shown the dissociative adsorption of hydrogen on a Pt/γ-Al₂O₃ catalyst surface, directly observing the diffusion of hydrogen atoms, which explains the high reactivity seen in the hydrogen spillover mechanism. researchgate.net The findings indicate that while O₂ molecules are readily adsorbed by the alumina surface, CH₄ molecules are less adsorbed but can produce atomic and molecular hydrogen upon interaction. arxiv.orgarxiv.org
The determination of complex crystal structures, a significant challenge for traditional methods, has been greatly advanced by integrating Machine Learning (ML) algorithms with DFT calculations. acs.org This combination is particularly potent for materials like γ-Al₂O₃, where atomic-level disorder makes precise structural identification difficult. acs.org In one study, ML methods were used to screen over 600,000 possible configurations of a 160-atom γ-Al₂O₃ supercell to identify the most stable structures. acs.org The process involves an iterative workflow: an initial set of random structures and their DFT-calculated energies are used to train a preliminary ML model. acs.org This model then predicts the energies for a much larger batch of structures, the most promising of which are then validated with more accurate DFT calculations and used to retrain and refine the model. acs.org
This integrated approach has also been successfully applied to solve long-standing mysteries in surface science, such as the exact surface structure of the Al₂O₃(0001) basal plane. tuwien.at High-quality non-contact AFM images provided the positions of surface atoms, while DFT calculations and ML techniques were used to determine the structure of the underlying layers. tuwien.at Similarly, artificial neural network (ANN) interatomic potentials, trained on DFT data, have been combined with simulated annealing methods to efficiently screen for low-energy atomic and electronic structures of grain boundaries in α-Al₂O₃, with results showing quantitative agreement with scanning transmission electron microscopy (STEM) observations. researchgate.net
Table 2: Iterative Machine Learning Workflow for γ-Al₂O₃ Structure Determination This table outlines the iterative process of using machine learning integrated with DFT to refine the prediction of low-energy crystal structures for gamma-aluminum oxide.
| Step | Action | Number of Structures | Purpose |
| 1 | Initial DFT Calculations | 500 | Generate initial dataset for preliminary ML model fit. acs.org |
| 2 | Initial ML Model Fit | 500 | Determine model parameters like cutoff radii. acs.org |
| 3 | Iterative Refinement (Example Batch 1) | 200,000 | Predict energies for a new, large batch of structures. acs.org |
| 4 | Iterative Refinement (Example Batch 2) | 100,000 | Further expand the training dataset. acs.org |
| 5 | Final Prediction and Validation | 200,000 | Identify lowest-energy structures for final DFT validation. acs.org |
To bridge the gap between atomistic simulations and real-world engineering applications, computational models at the micro- or mesoscale are often coupled with Finite Element Analysis (FEA). This multiscale modeling approach allows for the prediction of macroscopic properties of this compound and its composites. scielo.brnih.gov FEA is used to simulate the mechanical and thermal behavior of a material by dividing it into a mesh of smaller elements, making it possible to predict properties like the Young's modulus. scielo.brresearchgate.net
For particle-reinforced composites, such as spherical alumina inclusions in a glass matrix, microstructural finite element models are created based on a representative volume element (RVE). scielo.br These RVEs can incorporate artificially created microstructures with regular or random arrangements of the alumina inclusions. scielo.br By applying periodic boundary conditions, the thermo-elastic properties of the composite can be calculated with high accuracy. scielo.br Numerical results for alumina/glass composites have shown that models with a random arrangement of inclusions predict the Young's modulus with a difference of less than 3.9% compared to experimental data. scielo.br In another application, a cellular automaton (CA) model, which simulates grain growth, was coupled with an FE model (CA-FE) to predict the solidification grain structure and texture in aluminum alloys during twin-roll casting. mdpi.com
Table 3: FEA Prediction Accuracy for Young's Modulus of Alumina/Glass Composites This table shows the deviation between experimental results and FEA predictions for the Young's modulus of alumina/glass composites with different arrangements of inclusions.
| Arrangement of Inclusions | Prediction Error vs. Experimental Data |
| Regular Arrangement | < 10% scielo.br |
| Random Arrangement | < 3.9% scielo.br |
Artificial Neural Networks (ANNs) are increasingly used as a powerful tool for the predictive modeling of various properties of this compound and its composites. researchgate.netpsu.edu These machine learning models can be trained on experimental or simulation-generated data to establish complex, non-linear relationships between input parameters (e.g., composition, temperature, processing conditions) and output properties (e.g., mechanical strength, thermal conductivity, oxide layer thickness). psu.edumdpi.comresearchgate.net
For example, a perceptron neural network was successfully used to predict the Nusselt number and energy consumption in a heat exchanger containing an this compound nanofluid. mdpi.com The model used the Reynolds number, temperature, and nanoparticle concentration as inputs and was able to predict the target values with a high correlation coefficient of over 0.99. mdpi.com Other studies have built predictive models for the mechanical properties of α-Al₂O₃, such as Young's modulus, fracture strength, and toughness, based on experimental data from samples produced by spark plasma sintering. researchgate.net ANNs have also been employed to predict the density and tensile strength of aluminum matrix composites reinforced with α-Al₂O₃ particles, showing good agreement with experimental results. psu.edu A novel approach known as the Physically Informed Neural Network (PINN) has been used to develop general-purpose interatomic potentials for aluminum by training on a large DFT database, demonstrating excellent accuracy and transferability. researchgate.net
Table 4: Example of an Artificial Neural Network Architecture for Predicting Al₂O₃ Nanofluid Properties This table details the structure of an ANN model used to predict the Nusselt number and energy consumption in a shell-and-tube heat exchanger with an this compound nanofluid.
| Network Component | Specification |
| Input Layer | 3 variables: Reynolds number (150-350), Temperature (70-90 K), Nanoparticle concentration (2-4%) mdpi.com |
| Hidden Layer(s) | 1 hidden layer with 22 neurons mdpi.com |
| Output Layer | 2 targets: Nusselt number, Energy consumption mdpi.com |
| Prediction Accuracy | |
| Correlation Coefficient (R) | > 0.999 for both targets mdpi.com |
| Mean Square Error (MSE) | 0.0023 (Nusselt), 0.00011 (Energy) mdpi.com |
Fundamental Structural and Electronic Research of Aluminum Oxide
Polymorphism and Phase Transformations in Aluminum Oxide
The various crystalline forms of this compound arise from the different ways aluminum and oxygen atoms can arrange themselves. These arrangements are influenced by factors such as temperature and pressure during formation. The transition from one polymorph to another is a key area of study, as it dictates the material's properties and suitability for specific applications.
Alpha-aluminum oxide (α-Al₂O₃), also known as corundum, is the most thermodynamically stable polymorph of alumina (B75360). wikipedia.org Its structure is central to its celebrated hardness, high melting point, and chemical inertness. taylorandfrancis.com
Crystal Structure: The corundum structure is trigonal with the space group R-3c. wikipedia.orgmtu.edu It can be described as a nearly hexagonal close-packed (hcp) array of oxygen ions, with aluminum (Al³⁺) ions occupying two-thirds of the available octahedral interstices. wikipedia.orguobabylon.edu.iq This arrangement results in each Al³⁺ center being octahedrally coordinated with six oxygen neighbors. wikipedia.org The primitive cell of corundum contains two Al₂O₃ formula units. wikipedia.org The strong ionic and covalent bonds within this rhombohedral structure restrict dislocation movement, making sapphire (monocrystalline α-Al₂O₃) brittle until very high temperatures (above 900°C). uobabylon.edu.iq
Electronic Properties: As a wide-bandgap insulator, α-Al₂O₃ has been the subject of numerous electronic structure studies. Density functional theory (DFT) calculations have been employed to understand its electronic properties. The calculated band gap for α-Al₂O₃ is approximately 6.044 eV, though it's known that such calculations often underestimate the actual value. materialsproject.org Other DFT studies have reported a band gap of 8.7 eV to 8.826 eV. mtu.eduresearchgate.net The valence band is primarily formed by O 2p states, while the conduction band is composed of Al 3s and 3p states. The coordination number of aluminum atoms in the corundum structure is 6. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Crystal System | Trigonal (Rhombohedral) | wikipedia.orguobabylon.edu.iq |
| Space Group | R-3c | wikipedia.orgmtu.edu |
| Lattice Parameters (Hexagonal) | a ≈ 4.76 Å, c ≈ 12.99 Å | nih.gov |
| Al³⁺ Coordination | Octahedral (6-fold) | wikipedia.orgresearchgate.net |
| Calculated Band Gap | ~6.0 - 8.8 eV | materialsproject.orgresearchgate.net |
| Density | ~3.98 g/cm³ | wikipedia.orgchemrxiv.org |
Gamma-aluminum oxide (γ-Al₂O₃) is a metastable polymorph with significant industrial importance, particularly in catalysis, owing to its high surface area. mdpi.comdiva-portal.org Its structure is complex and has been a subject of extensive debate. chemrxiv.orgethz.ch
Crystal Structure: γ-Al₂O₃ is generally described as having a defective spinel (MgAl₂O₄-type) structure. acs.orgosti.gov In a normal spinel, the oxygen anions form a cubic close-packed (ccp) lattice. nih.gov To maintain the Al₂O₃ stoichiometry, which has a 2:3 cation-to-anion ratio, cation vacancies are necessary. nih.govresearchgate.net This results in a structure where Al³⁺ ions occupy both tetrahedral and octahedral interstitial sites, but with a significant number of these sites remaining vacant. nih.gov
The precise distribution of these cation vacancies is a key point of investigation. Different models propose vacancies primarily on octahedral sites, tetrahedral sites, or a mix of both. researchgate.net Some studies suggest that the vacancies are not randomly distributed but exhibit some degree of ordering, which can lead to the formation of almost hexagonal closed loops on specific crystal planes. researchgate.net The high degree of structural disorder, including nanoscale domains and antiphase boundaries, complicates a simple description of the γ-Al₂O₃ unit cell. chemrxiv.orgnih.gov Some research indicates that γ-Al₂O₃ deviates from a simple defective spinel structure, with Al atoms distributed over several Wyckoff positions with varying occupancy rates. acs.org
Beyond the alpha and gamma phases, several other metastable polymorphs of alumina exist, including κ-Al₂O₃, θ-Al₂O₃, and δ-Al₂O₃. wikipedia.org These phases typically form at intermediate temperatures during the thermal dehydration of aluminum hydroxides like gibbsite and boehmite, before the final transformation to stable α-Al₂O₃ at temperatures around 1050-1200°C. mdpi.comnitech.ac.jp
Formation Pathways: The sequence of phase transformations is highly dependent on the starting material and thermal conditions. mdpi.com A common pathway starting from boehmite (γ-AlOOH) is: γ-AlOOH → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ chemrxiv.orgmdpi.com
From gibbsite (Al(OH)₃), the sequence can be: Al(OH)₃ → χ-Al₂O₃ → κ-Al₂O₃ → α-Al₂O₃ nitech.ac.jp
Structural Features:
δ-Al₂O₃: This phase is often described as a tetragonal superstructure of the spinel lattice, appearing after the γ-phase upon heating. csic.es Its structure is still under discussion, but it maintains a cubic close-packed oxygen sublattice with Al³⁺ in both tetrahedral and octahedral sites. chemrxiv.org
θ-Al₂O₃: This monoclinic phase is the next step in the transformation sequence towards α-alumina. wikipedia.orgimim.pl It is considered more stable than the γ-phase at the reaction temperatures where it forms. imim.pl
κ-Al₂O₃: This phase has an orthorhombic crystal structure (space group Pna2₁) and is known for its use in applications like wear-resistant coatings. wikipedia.orgum.ac.ir
Amorphous this compound (a-Al₂O₃) lacks the long-range order of its crystalline counterparts but possesses a defined short-range order that dictates its properties. eventact.com It is commonly found in thin films, such as the passivation layer on aluminum metal and coatings produced by atomic layer deposition (ALD). wikipedia.orggnm.cl
Structural Characteristics: Molecular dynamics simulations and experimental studies show that the short-range order in amorphous alumina is dominated by AlO₄ tetrahedra. gnm.cl More than 75% of aluminum atoms are typically coordinated with four oxygen atoms. gnm.cl However, the coordination can be influenced by factors like density and film thickness, with higher densities favoring higher coordination numbers (like AlO₅ and AlO₆). gnm.cltechnion.ac.il The structure can be visualized as a random packing of oxygen ions, with Al³⁺ ions preferentially occupying the tetrahedral interstices. researchgate.net Studies on ALD-grown films show that the local atomic structure can change with the number of deposition cycles, suggesting a difference between the bulk of the film and its surface. osti.gov
The stability of alumina polymorphs is a function of temperature, pressure, and particle size. uchicago.edu At ambient pressure, α-Al₂O₃ is the only thermodynamically stable phase, with all other phases being metastable. diva-portal.orgitonium.net The metastable forms, however, can be kinetically stable and persist indefinitely under certain conditions.
Temperature-Induced Transformations: The dehydration of aluminum hydroxides leads to a sequence of metastable phases, each stable within a specific temperature range, before the irreversible transformation to α-Al₂O₃ at high temperatures (typically >1000 °C). diva-portal.orgnitech.ac.jp For example, γ-Al₂O₃ transforms to δ-Al₂O₃, which then transforms to θ-Al₂O₃, and finally to α-Al₂O₃. chemrxiv.org
Pressure-Induced Transformations: Under high pressure, α-Al₂O₃ (corundum) undergoes structural phase transitions. At pressures around 78-95 GPa, it transforms to a Rh₂O₃(II)-type structure with an orthorhombic (Pbcn) space group. jhu.eduresearchgate.net At even higher pressures, around 130-146 GPa, a further transition to a CaIrO₃-type post-perovskite phase (Cmcm) is predicted and observed. jhu.eduresearchgate.net
| Phase | Crystal System | Space Group | Transition Pressure (from Corundum) | Reference |
|---|---|---|---|---|
| Corundum | Trigonal | R-3c | - | wikipedia.org |
| Rh₂O₃(II)-type | Orthorhombic | Pbcn | ~78-95 GPa | jhu.eduresearchgate.net |
| CaIrO₃-type | Orthorhombic | Cmcm | ~130-146 GPa | jhu.eduresearchgate.netpnas.org |
Atomic-Scale Surface Structure and Reconstruction Studies
The arrangement of atoms on the surface of a material can be significantly different from the bulk structure, a phenomenon known as surface reconstruction. These surface structures are critical for applications in catalysis and electronics. sfb-taco.at
For decades, the precise atomic arrangement of the α-Al₂O₃(0001) surface, the basal plane of sapphire, was a major puzzle in surface science. sfb-taco.at Early studies showed that high-temperature annealing in a vacuum causes a series of reconstructions. researchgate.net
Recent breakthroughs using noncontact atomic force microscopy (AFM) have finally resolved the complex structure of the most stable reconstruction, known as (√31×√31)R±9°. sfb-taco.atresearchgate.net This research revealed that the surface is terminated by a stoichiometric Al₂O₃ layer. nih.gov The reconstruction involves a rehybridization of surface aluminum atoms from an unfavorable threefold planar coordination to a more stable configuration with subsurface oxygen, resulting in a substantial energy gain. sfb-taco.atnih.gov
Other studies have investigated the metallic character of this reconstructed surface. Density functional theory calculations suggest that while the unreconstructed (1x1) surface is insulating, the (√31×√31)R±9° reconstruction can induce metallic surface states, behaving much like an aluminum (111) surface. acs.org This is a significant finding, as alumina is typically considered a quintessential insulator. sfb-taco.atresearchgate.net The surface chemistry is also affected by reconstruction; heat treatments that induce reconstruction can lead to the appearance of more acidic aluminum sites. rsc.org
Defect Chemistry and Engineering in this compound
Defects within the crystal structure of this compound, such as vacancies, play a crucial role in determining its electronic and chemical properties.
Cationic vacancies, which are missing aluminum ions (Al³⁺) in the crystal lattice, are a type of point defect that can significantly alter the electronic structure of this compound. The presence of these vacancies can introduce new energy levels within the band gap of the material. acs.org
In γ-Al₂O₃, which is described as a defective spinel structure, cationic vacancies are inherent. researchgate.net The removal of surface hydroxyl groups can lead to substantial surface distortions, with surface aluminum atoms moving and changing their coordination. irb.hr In aluminosilicate (B74896) nanotubes, the presence of aluminum vacancies causes larger changes in the external Al-O octahedral layer compared to the inner silicon tetrahedrons. frontiersin.orgnih.gov These vacancies can introduce occupied states within the band gap, effectively reducing the energy gap and influencing the material's optical absorption properties. nih.gov Cationic vacancies like Ti³⁺ in other perovskite oxides have been reported to be non-recombination centers, which could enhance photovoltaic properties. acs.org
Influence of Oxygen and Aluminum Vacancies on Material Characteristics
The presence of vacancies, specifically missing oxygen or aluminum atoms from their lattice positions, significantly influences the mechanical and electronic properties of this compound (Al₂O₃). nih.gov These defects alter the material's stress distribution and local strain fields, which in turn affects attributes like strength, ductility, and fracture toughness. nih.gov
Studies utilizing Density Functional Theory (DFT) have shown that creating aluminum vacancies requires more energy than creating oxygen vacancies, suggesting that oxygen vacancies are more likely to occur under natural conditions. nih.gov This is a critical factor, as the type of vacancy has distinct effects on the material's behavior. For instance, the presence of an aluminum vacancy can lead to a more significant decrease in Young's modulus compared to an oxygen vacancy. nih.gov Furthermore, aluminum vacancies can cause a notable reduction in elongation during tensile testing. nih.gov
The location of these vacancies also plays a crucial role. The ultimate strength of the material can be dependent on the specific position of an oxygen vacancy. nih.gov Both oxygen and aluminum vacancies lead to a decrease in the surface energy of α-Al₂O₃. A defect-free model might have a surface energy of 8.1 J/m², while the introduction of oxygen vacancies can lower it to between 6.8 and 7.1 J/m², and aluminum vacancies can decrease it further to between 5.9 and 6.2 J/m². nih.gov This reduction in surface energy implies that vacancies, particularly aluminum vacancies, can influence the material's surface reactivity and bonding configurations, which has implications for its mechanical behavior, including toughness and adhesion. nih.gov
From an electronic perspective, vacancies introduce localized states within the electronic band structure, leading to changes in electrical conductivity and optical properties. nih.gov Oxygen vacancies, for example, are known to be involved in the luminescent properties of Al₂O₃. F centers (an oxygen vacancy that has trapped two electrons) and F+ centers (an oxygen vacancy with one trapped electron) are associated with specific emission spectra. mtu.edu
Surface Defects and their Role in Surface Reactivity
Surface defects, which include point defects like vacancies, as well as more complex structures like step edges and grain boundaries, play a paramount role in the surface reactivity of this compound. beilstein-journals.orgmpg.de These imperfections in the perfectly ordered surface structure can be generated during growth, through particle bombardment, or by irradiation. beilstein-journals.org They significantly influence the chemical properties of the oxide surface. beilstein-journals.org
The catalytic properties of activated alumina, a form of Al₂O₃ with a high specific surface area, are closely tied to its surface structure, particularly the presence of defects, boundaries, and pores. oimchem.com These features provide active sites necessary for adsorption, reaction, and dissociation of molecules during catalytic processes. oimchem.com Defects can alter the electronic structure and acid-base properties of the catalyst, enhancing its activity and selectivity. oimchem.com For example, tricoordinate Al(III) Lewis acid sites, considered "defect" sites on γ- and δ-Al₂O₃, are responsible for the adsorption of N₂ and the splitting of CH₄ and H₂. nih.gov
Research has shown that the reactivity at line defects, such as antiphase domain boundaries (APDBs), can be higher than on the pristine surface. beilstein-journals.org These APDBs are preferred adsorption sites for various atoms and metal clusters. beilstein-journals.orgmpg.de The alteration of the work function at these defects may contribute to their enhanced reactivity. beilstein-journals.org
The preparation method of the alumina surface can also modify its defect structure and, consequently, its reactivity. acs.org For instance, annealing aluminum nanocrystals in different chemical environments can change the crystalline phase, type, and density of defects in the surface oxide layer, which in turn affects their catalytic properties for light-driven reactions. pnas.org The presence of defect sites, such as aluminum vacancies (AlV), has been shown to be crucial in the hydrolysis of alumina. researchgate.net
Studies on Point Defects and Subband Electronic States
Point defects, such as atomic vacancies, can create additional sharp electronic bands, known as subbands, within the band gap of this compound, between the valence band maximum (VBM) and the conduction band minimum (CBM). researchgate.net The electronic structure of these defects is critical for the stability and technological applications of materials like γ-Al₂O₃. researchgate.net
Theoretical and experimental studies have investigated the positions of these subbands. researchgate.net In γ-Al₂O₃, intrinsic point defects like atomic vacancies tend to create electronic states deep within the band gap, near the top of the valence band edge. researchgate.net In contrast, the introduction of extrinsic defects, such as carbon (C), silicon (Si), and nitrogen (N) impurities, can induce defect levels located closer to the conduction band edge or near the middle of the band gap. researchgate.netuclouvain.be
The specific location and nature of these defect-induced states are crucial. For example, in α-Al₂O₃, calculations have been performed for point defects on both the aluminum and oxygen sublattices. ucsb.edu The energy levels formed by native point defects and uncontrolled impurities inside the forbidden gap are critical for processes like ionization, charge trapping, and recombination. acs.org
Oxygen vacancies are a particularly important type of point defect. aip.org In θ-Al₂O₃, the oxygen vacancy can exist in five different charge states and is associated with electron hopping and trapping levels approximately 1.8 eV below the conduction band edge. aip.org
Defect-Induced Phenomena in Material Performance and Degradation
Defects in this compound can significantly impact its performance and lead to degradation in various applications. These defects, including vacancies and impurities, act as charge traps, which can affect the electrical properties and reliability of electronic devices. aip.org
For instance, in Al₂O₃ films used as gate insulators in GaN-based transistors, trap defects can consist of carbon impurities and unsatisfied chemical bonds like oxygen vacancies. aip.org These defects can influence the interface trap density and lead to shifts in the flat band voltage under electrical stress. aip.org The control of these defects, for example by using different precursors during atomic layer deposition (ALD) or by post-deposition annealing, is crucial for improving device performance. aip.orgtandfonline.com High-pressure water vapor annealing, for instance, can passivate oxygen vacancies by re-oxidizing the Al₂O₃ layer. aip.org
The presence of defects is not always detrimental. In some cases, they are intentionally introduced to enhance specific properties. For example, creating oxygen deficiency in Al₂O₃ can improve its luminescent properties, making it a more sensitive material for thermoluminescence-based radiation measurements. mtu.edu Doping Al₂O₃ with carbon and magnesium creates aggregate oxygen vacancy defects that lead to new optical absorption and emission bands, making the material suitable for radiophotoluminescent dosimetry. nih.gov
However, in structural applications, defects can be the initiation points for failure. The presence of vacancies can reduce the material's strength and fracture toughness. nih.gov Furthermore, defects on the surface can act as reactive sites, which can be beneficial for catalysis but can also lead to unwanted chemical reactions and corrosion. acs.org The interaction of the Al₂O₃ surface with corrosive media can lead to the formation of new films with complex, amorphous structures dominated by lattice distortions and crystal defects. acs.org
Electronic Band Structure and Density of States Research
Determination of Electronic Band Gap Values (e.g., Direct Gap)
The electronic band gap of this compound is a critical parameter that dictates its optical and electrical properties. Al₂O₃ is known as a wide-band-gap material, but the exact value and whether the gap is direct or indirect can vary depending on the crystalline phase (polymorph) and the measurement or calculation method. nih.govresearchgate.net
Experimental values for the band gap of Al₂O₃ span a wide range, from approximately 5.0 eV to 8.8 eV. researchgate.net For the stable α-Al₂O₃ (corundum) phase, the measured direct band gap is reported to be around 8.8 eV. researchgate.netum.ac.ir However, theoretical calculations have yielded a range of values and have not always been conclusive about its direct or indirect nature. researchgate.net Some Density Functional Theory (DFT) calculations have predicted an indirect gap for α-Al₂O₃. researchgate.net
For other polymorphs, the band gap values are generally lower.
γ-Al₂O₃ : This phase has been reported to have a direct band gap of 6.1 eV by some researchers, while others have reported a direct gap of 7.2 eV. nih.gov Theoretical calculations have suggested a direct gap of around 5.38 eV. arxiv.org Experimental measurements have determined the band gap to be 7.0 ± 0.1 eV and 7.6 ± 0.1 eV for amorphous and γ-Al₂O₃, respectively. researchgate.net
θ-Al₂O₃ : Theoretical studies have indicated a direct band gap for this phase, with calculated values around 4.65 eV and 4.72 eV. arxiv.org Other theoretical works have reported direct band gap values of 6.57 and 7.51 eV, and indirect gaps of 6.90, 7.03, and 7.24 eV. acs.org
κ-Al₂O₃ : Calculations have shown a direct band gap of 5.95 eV, which is smaller than that of the α-phase. um.ac.ir
Amorphous Al₂O₃ : The band gap for amorphous Al₂O₃ grown by atomic layer deposition (ALD) is typically in the range of 6.0–7.0 eV, which is a significant reduction compared to the crystalline α-phase. ucl.ac.uk A value of 6.3 ± 0.1 eV has also been reported from photocurrent spectroscopy. acs.org
The differences in reported band gap values highlight the strong dependence on the material's specific structure and the method used for its determination. nih.govresearchgate.net
Interactive Data Table: Reported Band Gap Values for Different Al₂O₃ Polymorphs
| Polymorph | Band Gap Type | Reported Value (eV) | Reference |
| α-Al₂O₃ | Direct | 8.8 | researchgate.netum.ac.ir |
| α-Al₂O₃ | Indirect | 8.826 | researchgate.net |
| α-Al₂O₃ | Direct | 7.2 | um.ac.irresearchgate.net |
| γ-Al₂O₃ | Direct | 6.1 | nih.gov |
| γ-Al₂O₃ | Direct | 7.2 | nih.gov |
| γ-Al₂O₃ | Direct | ~5.38 | arxiv.org |
| γ-Al₂O₃ | - | 7.6 ± 0.1 | researchgate.net |
| θ-Al₂O₃ | Direct | ~4.72 | arxiv.org |
| θ-Al₂O₃ | Direct | 6.57, 7.51 | acs.org |
| θ-Al₂O₃ | Indirect | 6.90, 7.03, 7.24 | acs.org |
| κ-Al₂O₃ | Direct | 5.95 | um.ac.ir |
| Amorphous | - | 6.0 - 7.0 | ucl.ac.uk |
| Amorphous | Indirect | 6.2 | acs.org |
| Amorphous | - | 7.0 ± 0.1 | researchgate.net |
Analysis of Valence Band Characteristics (e.g., Oxygen 2p, Oxygen 2s States Contributions)
The valence band of this compound is primarily composed of oxygen electronic states. nih.govncsu.edu Photoelectron spectroscopy (PES) and theoretical calculations have provided detailed insights into its structure. aip.orgritsumei.ac.jpaps.org
The valence band of Al₂O₃ is generally understood to consist of two main subbands. researchgate.net
Upper Valence Band (UVB) : This band, closer to the Fermi level, is predominantly formed by oxygen 2p states, often with some mixing from aluminum 3s and 3p states. nih.govresearchgate.net The top of the valence band is typically determined by the non-bonding oxygen 2p level. ncsu.edu Studies on various metal oxides have consistently shown that the valence band density of states is largely influenced by these O 2p orbital states. nih.gov
Lower Valence Band (LVB) : Located at higher binding energies (e.g., -20 to -16 eV), this band is mainly composed of oxygen 2s orbitals. nih.gov There is a characteristic sharp peak from the O-2s orbitals, indicating strong localized states. nih.gov
X-ray photoelectron spectroscopy (XPS) is a powerful technique for studying the valence band. aip.orgaip.org The shape of the valence band spectrum can vary depending on the specific crystalline form of Al₂O₃. researchgate.net For example, when aluminum is exposed to oxygen, structures due to O 2p appear in the valence band spectra at binding energies of around 4 eV and 9 eV, signaling the formation of this compound. ritsumei.ac.jp
The analysis of the valence band is not only crucial for understanding the fundamental electronic structure but also for distinguishing between different oxidized aluminum species, as the valence band spectra show significant differences for various oxides and hydroxides. aip.orgaip.org
Conduction Band Analysis and Extremal Point Determination
The conduction band of this compound (Al₂O₃) is a critical factor in determining its electronic properties. The bottom of the conduction band in α-Al₂O₃ is primarily composed of aluminum 3s orbitals. sci-hub.se Theoretical calculations indicate that the conduction band minimum (CBM) is located at the Γ point in the Brillouin zone, suggesting a direct band gap. ukm.edu.myum.ac.ir However, some studies also report an indirect bandgap where the valence-band maximum is slightly shifted from the Γ point. aps.org For instance, in α-Al₂O₃, the valence-band maximum can be higher than the valence-band edge at the Γ point by a small energy difference. aps.org
The nature of the conduction band is significantly influenced by the atomic orbitals involved. While Al 3s states are dominant at the conduction band minimum, at higher energies (around 6 eV above the minimum), the character transitions to being mainly composed of Al 3p states. cornell.eduaip.org Interestingly, some studies propose that the bottom of the conduction band is fundamentally derived from oxygen 3s states with a minor contribution from aluminum s orbitals. scispace.com This perspective suggests that the inclusion of anion 3s states is crucial for accurately determining the band gap size. scispace.com
In the context of alloys like (AlₓGa₁₋ₓ)₂O₃, the conduction band edge is observed to upshift with increasing aluminum content. This shift is attributed to the high-energy Al 3s state hybridizing with the Ga 4s-derived conduction band. fujia-hiom.com The lowest part of the conduction band near the band minima remains relatively stable and less affected by the disorder introduced by alloying. aip.org
Effective Electron and Hole Masses in Al₂O₃ Polymorphs
The effective mass of electrons and holes is a crucial parameter that influences carrier mobility and, consequently, the electronic performance of Al₂O₃-based devices. Theoretical calculations have revealed significant anisotropy in the effective masses for different polymorphs of this compound.
For α-Al₂O₃ (corundum), the effective electron mass (mₑ) is found to be relatively isotropic, with values around 0.4 m₀, where m₀ is the free electron mass. researchgate.netresearchgate.net In contrast, the effective hole mass (mₕ) exhibits strong anisotropy. researchgate.net Specifically, the hole mass perpendicular to the c-axis (mₕ⊥) is approximately 6.3 m₀, while parallel to the c-axis (mₕ‖) it is about 0.36 m₀. researchgate.net Other studies have reported similar values, with some variations depending on the calculation method. researchgate.net
In γ-Al₂O₃, the effective electron mass is also calculated to be around 0.4 m₀, which aligns well with experimental findings for amorphous Al₂O₃. researchgate.net The heavy hole masses in both α- and γ-Al₂O₃ are attributed to the flat nature of the valence band top, which is formed by non-bonding O 2pπ orbitals. researchgate.net
The table below summarizes the calculated effective electron and hole masses for different Al₂O₃ polymorphs from various research studies.
| Polymorph | Carrier | Effective Mass (in units of m₀) | Direction | Source |
| α-Al₂O₃ | Electron | ~0.4 | Isotropic | researchgate.netresearchgate.net |
| α-Al₂O₃ | Hole | ~6.3 | Perpendicular to c-axis | researchgate.net |
| α-Al₂O₃ | Hole | ~0.36 | Parallel to c-axis | researchgate.net |
| γ-Al₂O₃ | Electron | ~0.4 | - | researchgate.net |
Electronic Density of States Contributions from Constituent Atoms and Orbitals
The electronic density of states (DOS) provides insight into the distribution of electronic states at different energy levels and the contributions of constituent atoms and their orbitals. In this compound, the valence and conduction bands are primarily formed by the orbitals of oxygen and aluminum atoms, respectively.
The valence band of α-Al₂O₃ is composed of two main subbands. researchgate.net The lower valence band is predominantly formed by O 2s states, while the upper valence band consists mainly of O 2p states with some contribution from Al 3s and 3p states. researchgate.netcdnsciencepub.com This hybridization indicates a degree of covalent bonding between aluminum and oxygen. cdnsciencepub.com The region between these two valence subbands is known as the ionicity gap, and the absence of states in this region highlights the ionic character of the Al-O bond. um.ac.ir
The conduction band is primarily derived from Al 3s and 3p orbitals, with some contribution from O 2s and 2p states. cdnsciencepub.com Specifically, the bottom of the conduction band is dominated by Al 3s states. sci-hub.secornell.eduaip.org In γ-Al₂O₃, the p orbitals of aluminum atoms are the main contributors to the conduction band, with a smaller contribution from the s orbitals. acs.org The p orbitals of oxygen atoms are the primary constituents of the valence band. acs.org
The following table details the primary atomic and orbital contributions to the electronic density of states in Al₂O₃.
| Band | Primary Atomic Contributor | Primary Orbital Contributor | Source |
| Upper Valence Band | Oxygen | 2p | researchgate.netcdnsciencepub.com |
| Lower Valence Band | Oxygen | 2s | researchgate.net |
| Conduction Band | Aluminum | 3s, 3p | sci-hub.secdnsciencepub.comacs.org |
Band Structure Modification Through Alloying (e.g., AlGaO Systems)
Alloying this compound with other metal oxides, such as gallium oxide (Ga₂O₃), provides a powerful method for tuning the electronic band structure, particularly the band gap. The resulting ternary compound, aluminum gallium oxide ((AlₓGa₁₋ₓ)₂O₃ or AlGaO), is a key material for developing high-power electronics and deep-ultraviolet optoelectronics. fujia-hiom.comanu.edu.au
The band gap of (AlₓGa₁₋ₓ)₂O₃ can be continuously tuned by varying the aluminum content (x). As the Al fraction increases, the band gap widens. fujia-hiom.comaip.orgresearchgate.net For instance, in the monoclinic β-phase, the band gap can be tuned from approximately 4.7 eV (for β-Ga₂O₃) to 7.0 eV (for β-Al₂O₃). aps.org Similarly, for the corundum α-phase, the band gap can range from about 5.3 eV to 8.6 eV. aps.org This tunability allows for the creation of heterostructures with tailored band offsets, which are crucial for devices like high-electron-mobility transistors (HEMTs). aip.org
The modification of the band structure is primarily due to the influence of the aluminum atoms on the conduction band. The high-energy Al 3s states hybridize with the Ga 4s-derived conduction band, causing an upward shift of the conduction band edge. fujia-hiom.com The valence band edge, on the other hand, remains relatively unchanged with varying Al content. fujia-hiom.com Consequently, most of the band offset in (AlₓGa₁₋ₓ)₂O₃/Ga₂O₃ heterostructures occurs in the conduction band. aps.org
The relationship between the band gap and the Al composition generally follows Vegard's law, though a bowing parameter is often required to accurately model the non-linear relationship. fujia-hiom.comanu.edu.auaip.org This bowing effect accounts for the deviation from a linear interpolation between the band gaps of the constituent binary compounds.
Molecular Adsorption and Dissociation Mechanisms on Al₂O₃ Surfaces
The interaction of various molecules with this compound surfaces is a complex process governed by the specific nature of the surface, the type of molecule, and the surrounding environmental conditions. These interactions can range from simple physical adsorption to more complex chemical reactions involving the breaking and forming of chemical bonds.
The way water interacts with alumina surfaces is of fundamental importance and has been a subject of considerable research and debate. escholarship.orgcore.ac.uk The process can involve both the adsorption of intact water molecules and their dissociation into hydroxyl (OH) groups. nih.govsif.it
Significant differences are observed when comparing water adsorption on idealized, single-crystal alumina surfaces with that on more realistic alumina particles.
Pristine Surfaces: On well-defined, defect-free α-Al₂O₃(0001) single-crystal surfaces under ultrahigh vacuum (UHV) conditions, studies have shown that water primarily adsorbs molecularly, with little to no evidence of dissociation into hydroxyl groups. pnnl.govacs.orgresearchgate.net Techniques like temperature-programmed desorption (TPD) and infrared reflection absorption spectroscopy (IRAS) have detected the presence of molecular water, but the expected hydroxyls from dissociation were absent. pnnl.govacs.org This finding was surprising as dissociation is energetically favorable. pnnl.gov
Particle Surfaces: In contrast, when α-alumina particles are exposed to water under ambient conditions, there is clear evidence of dissociative adsorption, leading to the formation of surface hydroxyls. pnnl.govacs.orgresearchgate.net Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has confirmed the presence of these hydroxyl groups, which can persist even after the particles are heated to high temperatures. acs.orgresearchgate.net
This disparity highlights the crucial role that surface defects and different crystal facets, which are abundant on particle surfaces, play in promoting the dissociation of water molecules. escholarship.org
The formation of hydroxyl groups on alumina surfaces is a key process that influences its catalytic and adsorptive properties. nih.gov Several mechanisms contribute to this hydroxylation:
Dissociative Adsorption of Water: This is the primary mechanism where a water molecule breaks apart upon interacting with the alumina surface, forming two hydroxyl groups. This process is readily observed on alumina particles. pnnl.govacs.org
Interaction with Lewis Acid Sites: Weak Lewis acid sites on the alumina surface can adsorb water, which then decomposes to form surface hydroxyls. nih.gov
Role of Oxygen Vacancies: The presence of oxygen vacancies on the surface can facilitate the formation of hydroxyl groups. researchgate.net When an oxygen vacancy is present, the surrounding oxygen atoms can rearrange, making them more reactive towards hydrogen atoms from water, leading to the formation of surface hydroxyls. researchgate.net
Hydrothermal Treatment: Pre-treating alumina with a hydrothermal process can increase the concentration of surface hydroxyl groups, particularly bridging OH groups. researchgate.net
The type of hydroxyl group formed can vary, including terminal and bridging hydroxyls, each with distinct properties and reactivities. researchgate.net
The observation that water dissociation is hindered on defect-free α-Al₂O₃(0001) surfaces is a significant finding that has challenged some theoretical calculations suggesting a low energy barrier for this process. pnnl.govacs.org While ab initio molecular dynamics simulations have suggested that molecularly adsorbed water is metastable and should dissociate readily even without defects, experimental results under UHV show otherwise. nih.gov
Several factors may contribute to this hindrance:
Kinetic Barriers: While thermodynamically favorable, a kinetic barrier may exist that prevents dissociation at the low temperatures and pressures typical of UHV experiments. nih.gov
Surface Termination: The clean α-Al₂O₃(0001) surface is terminated by a layer of aluminum atoms. researchgate.net This specific atomic arrangement might not provide the optimal geometry for the dissociation reaction to occur easily.
Slow Hydroxylation: Even at ambient pressures and temperatures, the hydroxylation of the Al-terminated (0001) surface has been observed to be a very slow process, taking many days. acs.org
It is important to note that studies on other crystal faces of α-Al₂O₃, such as the (1-102) and (11-20) surfaces, have shown a much higher reactivity towards water, with very low barriers for dissociation. researchgate.net This further emphasizes that the surface structure plays a critical role in the dissociation process.
The adsorption of different small molecules on alumina surfaces is crucial for its application in catalysis and as a catalyst support. Quantum-classical molecular dynamics simulations have provided insights into these interactions at an atomic level. arxiv.orgncbj.gov.pl
On an Al-terminated α-alumina surface, the adsorption behavior varies significantly between different molecules:
Oxygen (O₂): O₂ molecules show the highest adsorption rate among the studied molecules and primarily bond to the aluminum atoms on the surface. arxiv.orgresearchgate.net
Water (H₂O): Water molecules have a significant probability of both adsorbing and dissociating on the surface, with a calculated dissociation probability of 40%. arxiv.org This dissociation leads to the formation of surface hydroxyl groups. arxiv.org
Methane (B114726) (CH₄): Methane molecules have a lower adsorption rate compared to oxygen and water. ncbj.gov.pl Some dissociation can occur, leading to the formation of CH₂ and H₂. arxiv.orgresearchgate.net
Carbon Dioxide (CO₂): CO₂ can be adsorbed when oriented perpendicularly to the surface at specific sites, but the interaction with the carbon atom and aluminum is highly repulsive. arxiv.org
The table below summarizes the general adsorption behavior of these molecules on α-alumina surfaces.
| Molecule | Primary Adsorption Site/Interaction | Dissociation Behavior | Relative Adsorption Rate |
| O₂ | Bonds to surface Al atoms arxiv.orgresearchgate.net | Generally non-dissociative upon initial adsorption | High arxiv.orgresearchgate.net |
| H₂O | Adsorbs and dissociates arxiv.org | High probability of dissociation (40%) arxiv.org | Moderate |
| CH₄ | Interacts with surface Al and O atoms arxiv.org | Low probability of dissociation to CH₂ + H₂ arxiv.orgresearchgate.net | Low ncbj.gov.pl |
| CO₂ | Perpendicular orientation to surface arxiv.org | Can lead to CO and adsorbed O ncbj.gov.pl | Varies with orientation |
This table provides a simplified overview based on available research. Actual behavior can be influenced by temperature, pressure, and specific surface characteristics.
This compound is a common support material for catalysts used in methane reforming for hydrogen production. researchgate.netmdpi.com While not typically the primary catalytic material itself for this reaction, the interface between the active metal catalyst (like nickel) and the alumina support plays a crucial role in the dissociation of methane. acs.org
Density functional theory (DFT) calculations have shown that the dissociation of methane is kinetically preferred at the interface between a nickel cluster and the γ-Al₂O₃ support, rather than on the top surface of the nickel cluster. acs.org The surface aluminum atoms act as charge donation partners, which stabilizes the adsorption of the dissociated methane fragments (CH₃ and H) at the interface. acs.org
Competitive Adsorption Phenomena (e.g., Chloride Ions vs. Oxygen Molecules)
The surface of this compound is a dynamic environment where various species compete for adsorption sites. This competition is particularly relevant in understanding corrosion processes. For instance, on a bare aluminum surface, chloride ions can compete with oxygen molecules for adsorption. diva-portal.orgdiva-portal.org This competition is significant because the adsorption of oxygen is crucial for the formation of a passive, protective oxide layer. Density of state calculations suggest that chloride ions can inhibit this re-passivation process. diva-portal.orgdiva-portal.org
Studies have shown that even on an existing oxide film, chloride ions can play a detrimental role. They are capable of migrating through the oxide layer, particularly through oxygen vacancies. diva-portal.orgdiva-portal.org The accumulation of a critical amount of chloride within the oxide film can promote the initiation of pitting corrosion. diva-portal.orgdiva-portal.org The structure of the this compound polymorph influences this process; for example, γ-Al2O3 has a more open structure than α-Al2O3, which results in a lower energy barrier for chloride migration. diva-portal.orgdiva-portal.org
The adsorption of chloride ions on the α-Al2O3(0001) surface has been modeled using computational methods. These calculations reveal that at low coverage, chloride adsorption can actually restrain surface breakdown. diva-portal.org However, as the coverage of chloride ions increases, their interaction with the surface and with each other changes, eventually leading to conditions that can favor corrosion. diva-portal.org The mechanism of pitting corrosion inhibition often involves the competitive adsorption of inhibitor molecules that hinder the adsorption of aggressive chloride ions. sapub.org
| Interacting Species | Substrate | Phenomenon | Implication |
| Chloride Ions vs. Oxygen Molecules | Bare Aluminum | Competitive Adsorption | Inhibition of re-passivation diva-portal.orgdiva-portal.org |
| Chloride Ions | α-Al2O3 and γ-Al2O3 films | Migration via oxygen vacancies | Promotion of pitting corrosion diva-portal.orgdiva-portal.org |
| Inhibitor Molecules vs. Chloride Ions | Aluminum Surface | Competitive Adsorption | Inhibition of pitting corrosion sapub.org |
Interfacial Reaction Kinetics and Bonding
The kinetics of reactions at this compound interfaces and the nature of the resulting chemical bonds are fundamental to the creation of new materials and the performance of composite structures.
A classic example of a solid-solid interfacial reaction is the formation of nickel-aluminate spinel (NiAl2O4) from the reaction of nickel oxide (NiO) and this compound (Al2O3). This reaction is a widely studied model for solid-state reactions in ceramics. aps.org The formation of the spinel phase involves the counter-diffusion of Ni²⁺ and Al³⁺ ions through the growing spinel layer. electrochemsci.orgresearchgate.net
The kinetics of this reaction at early stages, when the product layer is very thin, are often controlled by the interfacial reaction rate rather than by diffusion through the product layer. aps.org This is evidenced by a linear growth rate of the spinel layer with time. aps.orgaps.org The formation of NiAl2O4 can be achieved through various methods, including traditional high-temperature ceramic techniques and more modern approaches like glycine-assisted combustion, which allows for the synthesis of nanocrystalline spinel particles. electrochemsci.org
| Reactants | Product | Reaction Type | Key Mechanism |
| Nickel Oxide (NiO), this compound (Al2O3) | Nickel-Aluminate Spinel (NiAl2O4) | Solid-State Reaction | Counter-diffusion of Ni²⁺ and Al³⁺ ions electrochemsci.orgresearchgate.net |
The crystallographic orientation of the this compound substrate has a profound impact on the kinetics of interfacial reactions. Research on the NiO/Al2O3 system has demonstrated that the rate of nickel-aluminate spinel formation can vary by nearly two orders of magnitude depending on the orientation of the single-crystal Al2O3 substrate. aps.orgaps.org This is a direct quantitative confirmation of the dependence of interfacial reaction kinetics on the interfacial structure. aps.org
The substrate's crystallographic orientation dictates the orientation of the subsequently grown layers, such as NiO and the resulting spinel, thereby controlling the structure of the interfaces. aps.orgaps.org Similarly, the growth of oxide films on bare aluminum single crystals shows a strong dependence on the substrate orientation. The kinetics of ultra-thin oxide film growth on Al{111}, Al{100}, and Al{110} surfaces differ significantly. researchgate.net For instance, the rate of porous anodic alumina growth and pore nucleation times are affected by the crystallographic face of the aluminum single crystal. uu.nl Studies on the oxidation of β-Ga2O3 have also shown an orientational dependence on the interfacial reaction with aluminum. aip.org
| System | Reaction/Process | Observation | Reference |
| NiO on single-crystal Al2O3 | Spinel Formation | Reaction rate varies by nearly two orders of magnitude with Al2O3 orientation. | aps.orgaps.org |
| Oxidation of Al single crystals | Oxide Film Growth | Growth kinetics are strongly dependent on the crystallographic orientation of the Al substrate. | researchgate.net |
| Anodization of Al single crystals | Porous Alumina Growth | Pore nucleation kinetics vary with the Al crystal face. | uu.nl |
| Al on β-Ga2O3 | Interfacial Reaction | Thickness of the amorphous this compound interlayer depends on the β-Ga2O3 orientation. | aip.org |
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for precise control over film thickness and composition at the atomic level. sigmaaldrich.com The interface chemistry in ALD processes is crucial, as it influences the initial growth and the properties of the deposited film.
When depositing Al2O3 on silicon, for example, the nature of the substrate surface affects the initial surface chemistry, often leading to an island growth mode. researchgate.net An interfacial layer, typically a form of silicon oxide (SiOx), develops between the silicon and the this compound. researchgate.netresearchgate.nettib.eu The chemical composition of this interfacial layer is critical, with studies suggesting it consists mainly of SiO2 and Si2O3 rather than an aluminum silicate (B1173343). researchgate.net The deposition temperature can also influence the interface chemistry; for instance, in the ozone-based ALD of Al2O3 on WSe2, the temperature affects the formation of an interfacial oxide layer and the surface morphology of the film. aip.org
Understanding the atomic bonding at interfaces is key to predicting and controlling material properties. At the interface between a metal and this compound, the bonding configuration can significantly impact the electronic properties. arxiv.org
In the case of amorphous Al2O3, aluminum atoms can exist in different coordination environments, primarily four-fold (tetrahedral) and six-fold (octahedral) coordination. kyoto-u.ac.jp Studies of ALD Al2O3 on silicon have shown that while both coordination states are present, tetrahedrally coordinated aluminum is dominant near the interface. kyoto-u.ac.jp This variation in coordination can be influenced by the presence of an aluminum silicate near the interface. kyoto-u.ac.jp First-principles calculations have been used to analyze the bonding at Fe/Al2O3 interfaces, revealing details about the bond populations and lengths between interfacial atoms. aip.org Similarly, DFT-MD simulations of amorphous Al2O3 interfaces have provided insights into the coordination numbers of surface aluminum and oxygen atoms. ucsd.edu
| Interface | Dominant Al Coordination | Method of Analysis | Reference |
| ALD Al2O3 on Si | Tetrahedral (near interface) | Electron Energy-Loss Spectroscopy (EELS) | kyoto-u.ac.jp |
| a-Al2O3/Ge | 4-fold (75%), 3-fold (15%), 5-fold (10%) | DFT-MD Simulation | ucsd.edu |
The nature of this interface can involve mechanical or, more commonly, chemical bonding. dtic.mil However, chemical reactions at the interface can also lead to the formation of brittle intermetallic phases, which can be detrimental to the composite's strength and toughness. scirp.org For example, in Al2O3-reinforced AMCs, phases like MgO and MgAl2O4 can form at the interface. scirp.org
Wettability, the ability of the liquid aluminum matrix to spread over the reinforcement surface, is a critical factor in forming a good bond. mdpi.com Poor wettability can lead to particle agglomeration and reduced mechanical strength. mdpi.com To improve wetting and control interfacial reactions, reinforcements are often coated with materials like nickel or titanium. researchgate.net These coatings can act as a diffusion barrier or a wetting agent. researchgate.net
Interactions in Aluminum Matrix Composites (Reinforcement-Matrix Interfaces)
Diffusion Phenomena at Interfaces
In aluminum matrix composites (AMCs) reinforced with alumina, the diffusion of elements across the interface is a key factor. scielo.br For instance, in Al-Si alloys reinforced with Al2O3, silicon from the matrix can diffuse towards the interface. Molecular dynamics simulations have been employed to study the interdiffusion at the interface of α-Al2O3 with an AlSi12 alloy. mdpi.com These simulations reveal that the thickness of the interdiffusion zone is proportional to both the annealing temperature and time. mdpi.com The diffusion rate is influenced by factors such as temperature and the chemical composition of the materials involved. mdpi.com At higher temperatures, atoms have more energy and move more readily, accelerating the diffusion process. mdpi.com
Studies have investigated the self-diffusion of aluminum and oxygen in this compound. mdpi.com It has been found that the diffusivity of aluminum ions is greater than that of oxygen ions. mdpi.com The specific crystal termination of the this compound (Al-terminated or O-terminated) can also influence diffusion, although some studies have shown similar interdiffusion properties for both. mdpi.com
In transient liquid phase (TLP) diffusion bonding of Al/Al2O3 composites using a copper interlayer, the process relies on the solid-state diffusion of copper into the aluminum matrix. researchgate.net This is followed by the formation of a eutectic liquid, dissolution of the base metal, and subsequent isothermal solidification at the joint interface. researchgate.net This process results in the formation of intermetallic phases like CuAl2 at the interface. researchgate.net
The table below summarizes key diffusion-related phenomena observed at this compound interfaces.
Table 1: Diffusion Phenomena at this compound Interfaces
| System | Diffusing Species | Observed Phenomena | Influencing Factors |
| α-Al2O3 / AlSi12 | Al, Si, O | Formation of an interdiffusion zone. | Annealing temperature, time. |
| Al/Al2O3 (self-diffusion) | Al, O | Al ions diffuse faster than O ions. | Temperature. |
| Al/Al2O3 with Cu interlayer | Cu, Al | Formation of CuAl2 intermetallic phase. | Bonding temperature, time. |
Wettability of Reinforcements by Molten Metal
The wettability of ceramic reinforcements, such as this compound, by molten metal is a critical factor in the fabrication of metal matrix composites (MMCs) through liquid-state processing. researchgate.netosti.govcapes.gov.br Good wettability ensures intimate contact between the reinforcement and the molten matrix, leading to a strong interfacial bond and a uniform distribution of the reinforcement particles. osti.gov Poor wettability, on the other hand, can result in defects like non-infiltrated regions and particle agglomeration, which compromise the mechanical properties of the composite. osti.govcapes.gov.br
The wettability is often quantified by the contact angle of a molten metal droplet on a flat ceramic substrate. mcgill.ca A contact angle of less than 90° indicates good wetting, while an angle greater than 90° signifies poor wetting. Pure molten aluminum generally exhibits poor wettability with alumina. researchgate.netosti.gov However, several factors can influence and improve this behavior.
Factors Affecting Wettability:
Temperature: Increasing the temperature of the molten aluminum can improve wettability. For instance, molten aluminum has been found to wet alumina at temperatures exceeding 1050 °C. researchgate.net
Alloying Elements: The addition of certain alloying elements to the aluminum melt can significantly reduce the contact angle. Elements like magnesium (Mg), calcium (Ca), and lead (Pb) have been shown to improve the wettability of molten aluminum on silicon carbide (SiC), a principle that also applies to oxide reinforcements. researchgate.net The reduction in contact angle can be due to a decrease in the surface tension of the molten metal or reactions at the interface. researchgate.net
Surface Condition of Reinforcement: The surface state of the ceramic reinforcement plays a role. The presence of an oxide film on the molten aluminum itself can also affect wetting. researchgate.net
Atmosphere: The atmosphere in which the wetting occurs is important. For example, lower threshold pressures for infiltration of molten aluminum into mica-ceramic particle preforms were observed in a vacuum compared to an air atmosphere, indicating better wettability in a vacuum. capes.gov.br
Methods to Improve Wettability:
Metallic Coatings: Applying metallic coatings, such as nickel (Ni) or copper (Cu), onto the ceramic particles can promote reactions with the aluminum matrix, forming an intermetallic layer that improves wettability. osti.gov
Preheating Reinforcements: Preheating the reinforcement particles before introducing them into the molten metal can enhance wetting behavior. mdpi.com
Use of Fluxes: The addition of fluxes can also improve the wetting characteristics. mdpi.com
The following table provides a summary of contact angles for molten aluminum on different ceramic substrates under various conditions.
Table 2: Contact Angles of Molten Aluminum on Ceramic Substrates
| Ceramic Substrate | Molten Metal | Temperature (°C) | Contact Angle (°) | Notes |
| Polycrystalline Alumina | Pure Aluminum | 750 - 1100 | Wets above 1050 °C | No reaction layer detected. researchgate.net |
| Alumina | Pure Aluminum | > 950 | < 90 | Equilibrium wetting angle. mcgill.ca |
| Alumina | Al-10wt%Si | 900 | 76 - 85 | Alloying improves wetting. mcgill.ca |
| Alumina | Al-2.4wt%Mg | 850 | 72 | Alloying improves wetting. mcgill.ca |
| Mica-Ceramics | Pure Aluminum | 725 | ~137 (in vacuum) | Calculated from threshold pressure. capes.gov.br |
Corrosion Resistance and Passivation Mechanisms of this compound Films
Mechanism of Self-Healing Oxide Film Formation
The protective this compound film possesses a remarkable ability to self-heal when damaged, a critical factor in maintaining the corrosion resistance of aluminum. xjtu.edu.cn This self-healing process involves the rapid re-passivation of the exposed aluminum surface upon contact with an oxidizing environment, such as air or moisture.
When the oxide layer is breached, for example by a mechanical scratch, the underlying fresh aluminum is exposed. xjtu.edu.cn This highly reactive metal immediately reacts with oxygen and/or water from the environment to reform the protective oxide film, effectively sealing the defect. xjtu.edu.cnresearchgate.net This process is a form of passivation.
Recent in-situ transmission electron microscope (TEM) studies have provided atomic-level insights into this self-healing mechanism. xjtu.edu.cn It has been observed that at room temperature, the this compound layer can deform in a liquid-like manner to accommodate strain. xjtu.edu.cnmit.edu When a breach does occur at higher strain rates, the self-healing process is incredibly rapid. xjtu.edu.cn
The mechanism involves the following key steps:
Exposure of Fresh Metal: A mechanical damage event ruptures the initial oxide layer, exposing the underlying pure aluminum.
Rapid Oxidation: The exposed aluminum reacts with oxygen molecules present in the atmosphere. xjtu.edu.cn This oxidation process leads to the formation of new oxide islands on the fresh metal surface.
Seamless Coalescence: These newly formed oxide islands have been observed to coalesce seamlessly, without forming grooves or interfaces between them. xjtu.edu.cn This suggests highly accelerated kinetics at the surface, allowing the film to reform as a continuous, protective layer. xjtu.edu.cn
This dynamic self-healing is driven by the high mobility of ions at the near-surface region and the chemical reaction with the environment. mit.edu The interplay between the "viscous flow" of the existing oxide and the rapid new growth on exposed metal leads to the remarkable ability of the oxide shell to elongate and repair itself without fracture. xjtu.edu.cnmit.edu
Another approach to enhance self-healing involves incorporating healing agents into coatings. jst.go.jp For instance, a porous anodic oxide film can be filled with a healing agent like isophorone (B1672270) diisocyanate (IPDI). jst.go.jp When the film is damaged, the pore walls are broken, and the IPDI is released into the damaged area, where it reacts with moisture in the air to form a polyurethane-like polymer that seals the defect. jst.go.jp
Stability of Oxide Film as a Function of Environmental pH
The stability of the this compound film is highly dependent on the pH of the surrounding environment. This compound is an amphoteric substance, meaning it can react with both acids and bases. Consequently, the protective oxide film is most stable in a near-neutral pH range and tends to dissolve in strongly acidic or strongly alkaline solutions.
The generally accepted range of stability for the passive this compound layer is between a pH of approximately 4 and 9. researchgate.netmdpi.com
Acidic Conditions (pH < 4): In strongly acidic environments, the oxide film dissolves, leading to increased corrosion of the aluminum substrate. researchgate.net For instance, studies have shown that at a pH of 3.6, anodic oxide films experience significant deterioration, interpreted as the growth of pores in the film. psu.edu
Neutral Conditions (pH 4-9): Within this range, the oxide film is relatively stable and provides effective corrosion protection. researchgate.netpsu.edu The thickness of the oxide film formed on high-purity aluminum in NaCl solutions remains relatively constant, between 4 and 4.5 nm, in the pH range of 4 to 10. researchgate.net Amorphous alumina films have been shown to be stable in neutral pH solutions for extended periods. nsf.gov
Alkaline Conditions (pH > 9): In strongly alkaline solutions, the oxide film is also unstable and dissolves, forming aluminates, which exposes the underlying metal to corrosion. researchgate.net
The surface charge of the this compound particles is also pH-dependent. mdpi.com The point of zero charge (PZC) for gamma-aluminum oxide (γ-Al2O3) nanoparticles is typically between pH 7.5 and 8. mdpi.com Below the PZC, the surface has a positive charge, while above the PZC, it becomes negatively charged. mdpi.com This surface charge influences the interaction of the oxide with ions in the solution.
The table below summarizes the stability of the this compound film at different pH values.
Table 4: Stability of this compound Film as a Function of pH
| pH Range | Film Stability | Observed Effects |
| < 4 | Unstable | Dissolution of the oxide film, increased corrosion. researchgate.net |
| 4 - 9 | Stable | Film provides effective corrosion protection. researchgate.netpsu.edu |
| > 9 | Unstable | Dissolution of the oxide film as aluminates. researchgate.net |
It is important to note that even within the stable pH range, the composition of the aqueous solution, such as the presence of ions like chloride, can influence the stability and degradation of the film. nsf.govacs.org
Localized Corrosion Initiation Mechanisms
Despite the general passivity provided by the oxide film, aluminum and its alloys are susceptible to localized corrosion, most commonly in the form of pitting, especially in environments containing aggressive anions like chloride. diva-portal.orgampp.org The initiation of localized corrosion is a multi-step process that involves the local breakdown of the protective oxide film.
The primary mechanisms proposed for the initiation of localized corrosion on aluminum are:
Anion Adsorption: The process begins with the competitive adsorption of aggressive anions, such as chloride (Cl-), onto the surface of the oxide film. ampp.orgdtic.mil These anions compete with hydroxyl ions or water molecules that would otherwise maintain passivity. ampp.org
Oxide Film Thinning/Dissolution: Following adsorption, the aggressive anions react with the aluminum ions in the oxide lattice. ampp.org This can lead to a local thinning of the oxide film through dissolution. diva-portal.orgampp.org
Migration into the Film: An alternative to surface dissolution is the migration of aggressive anions, like chloride, into the oxide film, often via oxygen vacancies or other defects. diva-portal.org The open structure of γ-Al2O3 presents a lower energy barrier for chloride migration compared to the more compact α-Al2O3. diva-portal.org An accumulation of a critical amount of chloride within the film can promote the propagation of metastable pits. diva-portal.org
Blister Formation: Another observed initiation mechanism is the formation of blisters on the aluminum surface. ampp.org This is thought to be caused by gas evolution, likely hydrogen, at the metal-oxide interface, creating pressure that mechanically stresses and eventually ruptures the oxide film, exposing the bare metal and creating a site for pit formation. ampp.org
Direct Metal Attack: Once the oxide film is breached, either by dissolution or mechanical rupture, the exposed aluminum metal is directly attacked by the aggressive anions in the electrolyte, often assisted by an anodic potential, leading to the formation and propagation of a pit. ampp.org
Defects within the oxide film, whether chemical, structural, or electronic, are considered deterministic factors for the spatial localization of corrosion initiation. osti.gov The presence of intermetallic particles in aluminum alloys can also create micro-galvanic cells with the surrounding aluminum matrix, inducing Volta potential differences that can accelerate localized corrosion. diva-portal.org
Interfacial Phenomena and Surface Reactivity of Aluminum Oxide
Corrosion Mechanisms
The protective passive film of aluminum oxide is susceptible to localized breakdown in environments containing aggressive anions, particularly chloride ions (Cl⁻). jst.go.jp The interaction between chloride ions and the this compound surface is a multi-stage process involving adsorption, breakdown, and migration, which ultimately leads to pitting corrosion. diva-portal.orginspenet.com
Three primary scenarios have been proposed to describe this interaction. diva-portal.org The first stage is the adsorption of chloride ions onto the oxide surface. niu.edu This can occur through the formation of surface complexes with aluminum ions, which increases the rate at which metal ions transfer into the electrolyte compared to non-complexed ions. niu.edu Computational studies using Density Functional Theory (DFT) suggest that at low coverage, chloride ion adsorption might actually restrain the breakdown of a perfect oxide film. diva-portal.org However, as coverage increases, the interactions change. diva-portal.org Adsorption is driven by attractive forces including coulombic forces and electrostatic polarization. niu.edu Some research indicates that chloride ions may compete with oxygen for adsorption sites on a bare aluminum surface, thereby inhibiting re-passivation. diva-portal.org
The second stage is the breakdown of the passive film. This is not a simple dissolution but a localized failure. One mechanism suggests that the adsorption of chloride ions induces electrostriction forces that can rupture the film. niu.edu Another model proposes that chloride ions facilitate the formation of soluble aluminum chloride complexes, which destabilizes and thins the passive layer at specific points. researchgate.netdtic.mil The presence of chloride ions is a primary driver for disrupting the passive film, leading to the initiation of pits. inspenet.com
The third stage is the migration of chloride ions into the oxide film. diva-portal.org Evidence suggests that chloride ions can penetrate the alumina (B75360) lattice, making the oxide film less stable. diva-portal.org This migration can be facilitated by oxygen vacancies within the oxide structure. diva-portal.orgresearchgate.net Studies comparing α-Al₂O₃ and γ-Al₂O₃ show that the more open structure of γ-Al₂O₃ presents a lower energy barrier for chloride migration. diva-portal.org Once a critical concentration of chloride accumulates within the film, it can promote the propagation of metastable pits. diva-portal.org Molecular simulations indicate that chloride first attacks the hydroxyl components of the this compound, penetrates the film, and subsequently attacks the underlying metal. acs.org This entire process is autocatalytic; once a pit forms, the localized environment becomes highly acidic and concentrated with chloride ions, which accelerates the dissolution of the metal. inspenet.com
The corrosion behavior of aluminum alloys is significantly influenced by the presence of second-phase intermetallic particles (IMPs). rsc.orgresearchgate.net These particles are formed from alloying elements (like copper, magnesium, silicon) and impurities (like iron) and have different electrochemical properties compared to the surrounding aluminum matrix. rsc.orgtechscience.com This difference in corrosion potential leads to the formation of micro-galvanic cells when the alloy is exposed to a corrosive electrolyte. rsc.orgosti.govcomsol.jp
In these micro-galvanic couples, the intermetallic particle can be either anodic or cathodic relative to the aluminum matrix. rsc.org
Cathodic IMPs: Particles that are more noble (have a higher electrochemical potential) than the aluminum matrix act as local cathodes. rsc.org Examples include Al₂Cu and Al₇Cu₂Fe particles. tandfonline.com Oxygen reduction occurs on the surface of these cathodic particles, while the adjacent aluminum matrix acts as the anode and undergoes accelerated dissolution (corrosion). rsc.orgcomsol.jp This process leads to the initiation of localized corrosion, such as pitting, at the interface between the IMP and the matrix. tandfonline.comdiva-portal.org Dealloying of certain particles, like the S-phase (Al₂CuMg) in AA2024, can leave behind copper-rich remnants that are highly cathodic and intensify the local galvanic attack. researchgate.net
Anodic IMPs: Particles that are less noble (have a lower electrochemical potential) than the aluminum matrix, such as Mg₂Si, act as local anodes and dissolve preferentially. techscience.comresearchgate.net
The severity and nature of the micro-galvanic corrosion depend on the composition, size, and distribution of these IMPs. rsc.org For instance, studies on 2519A aluminum alloy have quantified the potential difference between IMPs and the matrix, directly correlating it to the severity of pitting. tandfonline.com
Table 1: Volta Potential Differences of Intermetallic Particles in Aluminum Alloy
| Intermetallic Particle | Average Volta Potential Difference vs. Matrix (mV) | Electrochemical Role |
| Al₂Cu | 702 | Cathode |
| Al₇Cu₂Fe | 526 | Cathode |
| Data sourced from studies on 2519A aluminum alloy in 3.5% NaCl solution. tandfonline.com |
Anodizing is an electrochemical process that enhances the natural oxide layer on aluminum, and the parameters of this process critically determine the final corrosion resistance of the film. The key parameters include film thickness, homogeneity, and growth rate.
A thicker anodic coating generally provides better corrosion protection by creating a longer diffusion path for corrosive species to reach the underlying aluminum substrate. electrochemsci.org A study on anodized AA6061 coupled with copper showed that a thick anodic coating was effective at reducing galvanic corrosion, whereas a thin, non-uniform coating allowed for severe corrosion attacks due to perforations caused by coarse second-phase particles. electrochemsci.org
The homogeneity and integrity of the film are as important as its thickness. Differences in oxidation rates between the aluminum matrix and intermetallic particles can lead to flaws or crevices at the particle/matrix interface within the anodic coating. electrochemsci.org These defects act as weak spots where corrosive ions can penetrate and attack the substrate. electrochemsci.org Therefore, anodizing conditions that promote a more uniform and defect-free film enhance corrosion resistance.
The growth rate of the anodic film, influenced by factors like electrolyte temperature and current density, also affects its protective properties. For instance, when preparing anodic films in a sulfuric acid electrolyte, varying the temperature from 0°C to 20°C was found to alter the pore size and density. e-asct.org This structural change directly impacted the film's insulating properties and resistance to fluorine plasma corrosion, with an optimal temperature of 15°C yielding the highest breakdown voltage and best performance. e-asct.org Similarly, adding cerium(IV) ions to the anodizing bath can increase the film thickness growth rate by up to 20% and promote the formation of the more chemically stable α-Al₂O₃ phase, improving breakdown voltage and plasma etching resistance. mdpi.com
The porous structure of anodic this compound films, while beneficial for some applications, must be sealed to maximize corrosion resistance. finishingandcoating.com Sealing closes the pores, blocking pathways for corrosive agents. captaincorrosion.com Two prominent sealing mechanisms are traditional hydration and modern lithium hydroxide (B78521) treatments.
Hydration Sealing: Commonly known as hydrothermal sealing, this process involves immersing the anodized part in boiling deionized water, typically at temperatures above 95°C. finishingandcoating.comcaptaincorrosion.com The mechanism involves the chemical reaction of this compound with hot water to form hydrated this compound. captaincorrosion.com At temperatures above 80°C, the amorphous alumina of the pore walls converts to a crystalline hydrated phase, primarily boehmite (AlOOH). mdpi.comosti.govresearchgate.net Since boehmite has a larger volume than the original this compound, its formation causes the pore walls to swell, effectively sealing the pores. mdpi.comresearchgate.net The process begins with the dissolution of the pore walls, followed by the precipitation of boehmite flakes within the pores and on the surface. researchgate.netmdpi.com While effective, this method is energy-intensive and time-consuming, requiring approximately 2-3 minutes of immersion per micrometer of coating thickness. finishingandcoating.comcaptaincorrosion.com
Lithium Hydroxide Treatment: A more recent development is sealing with a lithium hydroxide solution, which can be performed at room temperature in a significantly shorter time. icaa-conference.netsae.org This method operates through a dissolution/precipitation mechanism. icaa-conference.netcore.ac.uk The highly alkaline lithium hydroxide solution first dissolves the pore walls of the anodic film. icaa-conference.netsae.org Subsequently, platelet-like precipitates composed of a lithium aluminate double salt (LiH(AlO₂)₂·5H₂O) and hydrated alumina form on the surface and within the pores. icaa-conference.netsae.orgcore.ac.uk This process can be completed in just 1-2 minutes and yields corrosion resistance comparable or superior to conventional high-temperature sealing methods. icaa-conference.netresearchgate.net
Table 2: Comparison of Sealing Mechanisms for Anodic Films
| Sealing Method | Typical Temperature | Typical Duration | Sealing Mechanism | Primary Sealing Product |
| Hydration (Hot Water) Sealing | > 95°C | 2-3 min/µm | Conversion of oxide to a hydrated, more voluminous form. finishingandcoating.commdpi.com | Boehmite (AlOOH) |
| Lithium Hydroxide Sealing | Room Temperature (~25°C) | 1-2 minutes (total) | Dissolution of pore walls followed by precipitation of a double salt. icaa-conference.netsae.org | LiH(AlO₂)₂·5H₂O and hydrated alumina |
| Data sourced from multiple studies on sealing mechanisms. finishingandcoating.commdpi.comicaa-conference.netsae.org |
To achieve superior protection, especially in harsh environments like those in semiconductor processing chambers, anodic films can be enhanced using plasma-based techniques. mdpi.com Plasma Electrolytic Oxidation (PEO), also known as Micro-Arc Oxidation (MAO), is a prominent surface treatment that produces thick, dense, and hard ceramic-like coatings on aluminum. nih.govirispublishers.com
The PEO process utilizes a high voltage applied to the aluminum part in an aqueous electrolyte, which generates plasma discharges directly on the substrate's surface. mdpi.comkeronite.com These high-temperature and high-pressure plasma conditions facilitate the formation of crystalline oxide phases, such as corundum (α-Al₂O₃), which are significantly harder and more chemically inert than the amorphous alumina from conventional anodizing. mdpi.comkeronite.com The resulting PEO coatings offer excellent wear and corrosion resistance, often superior to standard anodic films. nih.govirispublishers.com
The corrosion resistance of PEO coatings can be further optimized by modifying the process parameters. uwindsor.ca For example, adding specific compounds to the electrolyte can alter the final coating's properties. A study demonstrated that adding 3 mM of cerium(IV) ions to a sulfuric acid electrolyte during anodizing improved the subsequent plasma corrosion resistance. mdpi.comresearchgate.net This addition increased the proportion of the highly resistant α-Al₂O₃ phase, improved the breakdown voltage by ~35%, reduced the plasma etching rate by 40%, and cut the generation of contaminating particles by 50%. mdpi.comresearchgate.net Similarly, the use of silicate-based electrolytes in PEO can significantly enhance corrosion resistance by forming a dense, non-crystalline oxide layer. ijcsi.pro
Table 3: Effect of Cerium(IV) Ion Additive on Anodic Film Properties for Plasma Resistance
| Property | Standard Anodizing | Anodizing with 3 mM Cerium(IV) | Improvement |
| Film Thickness Growth Rate | Baseline | ~20% increase | 20% |
| Breakdown Voltage | Baseline | ~35% increase | 35% |
| Plasma Etching Rate | Baseline | ~40% reduction | 40% |
| Particle Generation | Baseline | ~50% reduction | 50% |
| Data sourced from a study on improving plasma resistance of anodic films. mdpi.comresearchgate.net |
Mechanical Behavior and Tribological Research of Aluminum Oxide
Deformation Mechanisms in Aluminum Oxide Materials
The mechanical behavior of this compound (Al₂O₃) is complex, with deformation mechanisms varying significantly depending on the material's microstructure, porosity, and the conditions of applied stress. Research into these mechanisms is crucial for optimizing the performance of Al₂O₃ components in demanding applications.
Pseudo-Plasticity Phenomena in Nanoporous Ceramics
Nanoporous ceramics, such as those derived from anodic this compound (AAO), can exhibit a form of quasi-ductile or "pseudo-plastic" behavior, which is uncharacteristic of their bulk, brittle counterparts. This phenomenon is largely attributed to the unique nanoscale architecture of the material. Studies on AAO membranes have shown that the presence of nanopores allows for deformation mechanisms that are not typically active in dense ceramics. The small wall thicknesses between pores are a key factor in enabling these non-brittle deformation modes. researchgate.net
This pseudo-plasticity is not true plastic deformation in the crystallographic sense but rather a manifestation of collective nanoscale failure events that give the material an apparent ductility. The deformation is influenced by factors such as porosity, the distance between pores, and the phase of the material (amorphous versus polycrystalline). researchgate.net
Nano-Scale Deformation Mechanisms (e.g., Shear Banding, Pore Collapse, Pore Compression)
At the nanoscale, the deformation of nanoporous this compound is governed by several distinct mechanisms:
Shear Banding: In amorphous AAO with small wall thicknesses, deformation can occur through the formation of shear bands, which are localized zones of intense shear strain. This is similar to the behavior observed in metallic glasses. For polycrystalline AAO, shear-banding-like arrays of collapsed nanopores can form, facilitated by grain boundary sliding and the formation of nanocracks. researchgate.net
Pore Collapse: Under compressive stress, the nanopores within the ceramic matrix can collapse. This is a significant mechanism of energy absorption and contributes to the material's apparent ductility. The collapse of pores can be localized into shear bands or occur in a more distributed, foam-like manner, particularly in amorphous structures with greater free volume. researchgate.net
The interplay of these mechanisms allows nanoporous alumina (B75360) to accommodate strain without catastrophic brittle failure, a property that is highly desirable for applications requiring damage tolerance.
Micro-Rupture and Abrasion Mechanisms in Al₂O₃ Coatings
This compound coatings are widely used for their hardness and wear resistance. However, they are susceptible to failure through micro-rupture and abrasion.
Micro-Rupture: The fracture of Al₂O₃ coatings can occur through two primary modes: trans-crystalline fracture (cleavage across crystallographic planes) and intergranular fracture (failure along grain boundaries). mdpi.com The specific mode of fracture is influenced by the coating's microstructure, including grain size and orientation. For instance, α-Al₂O₃ coatings can exhibit step-like fracture surfaces when grains are aligned for fracture on the basal plane. mdpi.com The initiation of micro-rupture is often associated with defects within the coating, such as pores and microcracks, which act as stress concentrators. mdpi.com
Abrasion Mechanisms: The abrasion of Al₂O₃ coatings is a complex process involving micro-cutting and micro-fracture. The high hardness of alumina provides resistance to scratching and plastic deformation by abrasive particles. However, repeated contact with hard asperities can lead to the initiation and propagation of cracks, resulting in the removal of material. The wear process is influenced by the coating's microstructure and the properties of the counter-face material.
Dislocation Formation and Activation of Slip Systems Under Stress
At elevated temperatures, this compound can undergo plastic deformation through the formation and movement of dislocations. mdpi.com The primary slip systems in α-Al₂O₃ are:
Basal Slip: Occurs on the (0001) plane in the <1120> direction.
Prismatic Slip: Occurs on the {1120} planes in the <1100> directions.
Pyramidal Slip: Occurs on {1101} planes. researchgate.net
The activation of these slip systems is dependent on temperature and the orientation of the crystal relative to the applied stress. While basal and prismatic slip are more common, pyramidal slip can be activated under high local stresses. researchgate.net The formation of dislocations can be initiated at various sites, including grain boundaries and the material's surface, where stress concentrations can be higher. wikipedia.org In single crystals, a significant portion of dislocations are formed at the surface. wikipedia.org
The interaction of dislocations on parallel slip planes can lead to the formation of dislocation dipoles, which contribute to work-hardening. At higher temperatures, these dipoles can be annihilated by climb, leading to a steady state of deformation. researchgate.net
Dynamic Mechanical Behavior Under High Strain Rates
The mechanical behavior of this compound under high strain rates is of significant interest for applications involving impact and ballistic events. Experimental studies using techniques such as the Split Hopkinson Pressure Bar (SHPB) have provided insights into the dynamic response of Al₂O₃.
Research indicates that Al₂O₃ ceramics behave as nonlinear elastic-brittle materials. researchgate.net Their sensitivity to strain rate varies, with some studies showing insensitivity at lower strain rates and increased sensitivity at higher rates. researchgate.net The dynamic modulus of elasticity and the dynamic compressive strength of alumina have been observed to increase with an increasing strain rate. researchgate.net
The dynamic response of aluminum alloy matrix composites reinforced with Al₂O₃ particles also shows a strong dependence on strain rate. The strength of these composites can be significantly affected by the strain rate and the volume fraction of the reinforcement. irjet.net Under dynamic loading, these materials can experience localized strain in the form of adiabatic shear bands, which can lead to failure. researchgate.net
Fracture and Toughness Studies of Al₂O₃
A significant limitation of this compound is its inherent brittleness, characterized by low fracture toughness. nih.gov Extensive research has been conducted to understand and improve the fracture toughness of Al₂O₃.
The fracture toughness of monolithic Al₂O₃ typically falls in the range of 3 to 5 MPa·m¹ᐟ². nih.govazom.com However, this value can be influenced by various factors, including microstructure, purity, and the presence of defects. For example, the introduction of vacancies in the crystal lattice can significantly reduce fracture toughness. mdpi.compan.pl
Several strategies have been employed to enhance the fracture toughness of alumina, including:
Reinforcement with a Second Phase: The addition of particles, such as silicon carbide (SiC) or zirconia (ZrO₂), can improve fracture toughness. Zirconia-toughened alumina (ZTA) is a well-known example where the stress-induced phase transformation of zirconia particles impedes crack propagation. nih.gov The incorporation of SiC platelets has also been shown to enhance fracture toughness and thermal shock resistance. cambridge.org
Microstructural Engineering: Controlling the grain size and morphology can influence fracture behavior. For instance, composites with a smaller matrix grain size have shown improved fracture toughness. cambridge.org
The table below summarizes some reported fracture toughness values for different Al₂O₃-based materials.
| Material | Fracture Toughness (K_IC) [MPa·m¹ᐟ²] |
| Monolithic Al₂O₃ | 3.0 - 5.0 nih.govazom.com |
| α-Al₂O₃ Coating | 3.2 ± 0.3 mdpi.com |
| κ-Al₂O₃ Coating | 4.4 ± 0.3 mdpi.com |
| Al₂O₃/SiC-platelet Composites | up to ~4.8 (30% enhancement) cambridge.org |
| Al₂O₃-TiC Composites | Increases with TiC content bohrium.com |
| Zirconia-Toughened Alumina (ZTA) | Generally higher than monolithic Al₂O₃ nih.gov |
Fracture Toughness Determination and Influencing Factors
The fracture toughness of a material quantifies its resistance to crack propagation. For this compound, a key limiting factor for some structural applications, this property is of paramount importance. A common method for its determination is the Vickers indentation fracture (VIF) technique, where a Vickers indenter creates a hardness indentation on a polished surface, and the fracture toughness is calculated from the length of the cracks that emanate from the indentation corners nih.gov.
The fracture toughness of monolithic, dense this compound is typically modest, with reported values often falling in the range of 3.3 to 6 MPa·m¹/² nih.gov. However, this value is not intrinsic and is significantly influenced by a variety of microstructural and environmental factors.
Influencing Factors:
Porosity: The presence of pores within the ceramic matrix generally has a detrimental effect on its mechanical properties. Research has consistently shown that bending strength and fracture toughness decrease as porosity increases up.ptnih.gov. Hardness is also inversely proportional to porosity researchgate.net.
Additives and Composites: A highly effective strategy for enhancing fracture toughness is the creation of this compound composites. The addition of a second phase, such as zirconia (ZrO₂), can significantly increase toughness. In Zirconia-Toughened Alumina (ZTA), the stress at a crack tip can induce a phase transformation in the zirconia grains, which involves a volume change that helps to close the crack and impede its propagation nih.gov. Similarly, the incorporation of silicon carbide (SiC) particles can improve fracture toughness by 51% or more compared to monolithic alumina researchgate.net.
Surface Energy: Surface energy influences the thermodynamic stability of different alumina polymorphs. Corundum (α-Al₂O₃) is the stable phase in bulk, but at the nanoscale, γ-Al₂O₃ can become energetically stable due to its lower surface energy uchicago.eduacs.org. Since these phases have distinct mechanical properties (α-Al₂O₃ is harder), surface energy indirectly affects the material's behavior. Some studies suggest that certain hydroxylated surfaces of θ-alumina can exhibit a negative surface energy, making the high-surface-area, nanocrystalline form the most stable state, which resists sintering at high temperatures nih.gov.
Vacancies: While the direct impact of vacancies on pure alumina's fracture toughness is complex, research in related ceramic systems offers insights. In some piezoceramics, oxygen vacancies can promote the nucleation and activation of dislocations, leading to a toughening effect researchgate.net. The concentration of oxygen vacancies is also a recognized factor influencing the properties of certain alumina composites researchgate.net.
Mechanisms of Crack Propagation in this compound
Due to its strong ionic bonding and crystalline structure, this compound is inherently brittle, meaning that once a crack initiates, it can propagate rapidly to failure without significant plastic deformation nih.gov. The primary mechanisms governing this propagation are crucial to understanding and improving its toughness.
Cracks in polycrystalline alumina can travel via two distinct paths:
Transgranular Fracture: The crack propagates directly through the alumina grains. This process involves the breaking of strong atomic bonds along specific crystallographic planes (cleavage) taylorandfrancis.com. In a polycrystalline material, the crack path changes direction as it moves from one grain to the next, creating a multifaceted fracture surface taylorandfrancis.com.
Intergranular Fracture: The crack propagates along the grain boundaries, which are the interfaces between adjacent grains wikipedia.orgquora.com. This type of fracture is often associated with weakened grain boundaries, which can occur at high temperatures where these regions soften quora.combetterceramic.com.
In many advanced ceramics, intergranular fracture is a key toughening mechanism. For a crack to propagate along the grain boundaries, it must constantly change direction, which requires more energy than a straight transgranular path taylorandfrancis.comresearchgate.net. This tortuous crack path is a form of crack deflection .
Other significant toughening mechanisms that resist crack propagation include:
Crack Bridging: This occurs when intact material ligaments span the crack in its wake. These bridges hold the crack faces together, making it more difficult to open the crack further and requiring additional energy for propagation taylorfrancis.comyoutube.com.
Crack Bowing and Deflection: The presence of reinforcing particles or uniformly sized alumina grains can cause the crack front to bow or be deflected, further increasing the energy needed for fracture nih.gov.
Correlation of Nano-Pore Deformation with Macro-Scale Fracture Toughness
The introduction of porosity at the nanoscale can induce deformation mechanisms not typically seen in dense ceramics, potentially enhancing toughness. Studies on anodic this compound (AAO) membranes, which have highly ordered nano-pore structures, have provided significant insights into this phenomenon psu.eduresearchgate.net.
Fractographic analysis of bent nanoporous alumina films has also revealed localized plastic deformation and layered ruptures on the side under tension nih.gov. This behavior is notably different from that of conventional dense ceramics and is linked to the unique asymmetric nanostructure of the pores nih.gov. While general porosity is known to decrease strength and toughness, these findings suggest that controlled nanoporosity can activate energy-dissipating mechanisms that may counteract the weakening effect.
The table below summarizes the effect of increasing porosity on the flexural properties of a nanoporous alumina film when the porous layer is under tensile stress.
| Porosity (%) | Bending Strength (MPa) | Modulus (GPa) |
| 22.7 | 182.4 | 82.7 |
| 51.7 | 47.7 | 17.9 |
| Data sourced from flexural tests on nanoporous alumina films nih.gov. |
Influence of Surface Energy on Mechanical Properties
Surface energy plays a critical role in the stability and, by extension, the mechanical properties of this compound, particularly at the nanoscale. The thermodynamically stable form of bulk this compound is corundum (α-Al₂O₃), which is known for its high hardness and stiffness. However, syntheses of nanocrystalline alumina often result in the formation of γ-Al₂O₃ uchicago.edu.
This preference is explained by surface energy. Research has shown that γ-Al₂O₃ has a lower surface energy than α-Al₂O₃. As a particle's size decreases, its surface-area-to-volume ratio increases dramatically, and the contribution of surface energy to the total energy of the system becomes dominant. Below a critical particle size, the lower surface energy of γ-Al₂O₃ makes it the more energetically favorable and stable polymorph uchicago.eduacs.org. This phase stability directly impacts mechanical properties, as the properties of a nanocrystalline component will be those of the stable γ-phase rather than the α-phase.
Furthermore, some theoretical and experimental evidence suggests that for certain phases like θ-alumina, a "negative" surface energy can exist nih.gov. This unusual state is linked to the strong adsorption of dissociated water on the alumina surfaces. A negative surface energy implies that the high-surface-area, porous form is the thermodynamic ground state. This has profound mechanical implications, as it explains why this form of alumina is very resistant to sintering and can maintain its porous structure and surface hydroxyl groups even at temperatures up to 1,300 K nih.gov. This thermal stability is a critical mechanical characteristic for high-temperature applications.
Wear and Friction Research of this compound Coatings and Surfaces
This compound is widely used for wear-resistant coatings due to its high hardness. These coatings are often applied using thermal spray techniques like atmospheric plasma spraying (APS) substech.com.
Wear Mechanisms Analysis (e.g., Abrasive Wear, Delamination, Debris Formation)
The removal of material from this compound surfaces during sliding contact occurs through several mechanisms, which can act alone or in combination.
Abrasive Wear: This is a primary wear mechanism for alumina coatings mdpi.com. It occurs when hard particles or asperities on a countersurface cut or plow grooves into the coating, removing material mdpi.com.
Adhesive Wear: This mechanism involves the formation and subsequent rupture of adhesive bonds between the sliding surfaces. It has been observed in the wear of alumina coatings mdpi.com.
Delamination and Fatigue: In coatings, repeated cyclic loading during sliding can lead to the initiation and propagation of subsurface cracks. These cracks can eventually link up and reach the surface, causing sections of the coating to detach in a process known as delamination researchgate.net. This is often described as a fatigue-induced brittle delamination researchgate.net.
Debris Formation and Tribofilms: The wear process generates loose particles known as wear debris. This debris can either be ejected from the contact zone or become compacted into a layer on the wearing surfaces, known as a tribofilm . This tribofilm can alter the subsequent friction and wear behavior. In some cases, the detachment of debris is the primary event that leads to the delamination of the underlying coating and subsequent abrasion etasr.com.
Friction Behavior and Coefficient Analysis
The coefficient of friction (COF) is a critical parameter that describes the resistance to sliding motion between two surfaces. For this compound coatings, the COF is highly dependent on the coating's microstructure, phase composition, and testing conditions.
Under dry sliding conditions, plasma-sprayed alumina coatings often exhibit a COF that increases over an initial period before reaching a steady-state value. Reported steady-state values are typically in the range of 0.65 to 0.75 mdpi.comresearchgate.net. One study found the COF for various thermally sprayed coatings to be between 0.44 and 0.68, with the highest values recorded for coatings deposited by atmospheric plasma spraying (APS) .
Several factors influence the friction coefficient:
Phase Composition: The specific crystalline phase of the alumina has a significant impact. Coatings with a higher content of the stable, harder α-Al₂O₃ phase tend to exhibit lower coefficients of friction and wear rates compared to those primarily composed of γ-Al₂O₃ researchgate.net.
Solid Lubricants: The incorporation of solid lubricants into the coating can dramatically reduce friction. Adding graphite to an alumina coating can lower the COF mdpi.com. Similarly, anodized alumina coatings, which have a natural columnar porosity, can act as reservoirs for lubricants. When sliding against a polymer ring with a graphite filler, such a system demonstrated a very low COF of 0.08 substech.com. The addition of tungsten disulfide (IF-WS₂) nanoparticles has also been shown to reduce the COF, with the reduction being more pronounced at higher loads nih.gov.
Surface Films: The naturally forming passive oxide film on a pure aluminum surface has a mean COF of approximately 0.55. The properties of this film, and thus its frictional behavior, can be altered by different oxidation treatments, resulting in COF values ranging from 0.39 for an amorphous film to 0.61 for a recrystallized γ-alumina film jmess.org.
The table below presents a summary of reported friction coefficients for various this compound surfaces and coatings.
| Material / Coating Type | Counter Surface / Condition | Coefficient of Friction (COF) |
| Plasma-Sprayed Al₂O₃ Coating | Steel (dry sliding) | ~0.65 - 0.70 (steady state) |
| Thermally Sprayed Al₂O₃ Coatings | Not specified | 0.44 - 0.68 |
| Detonation-Sprayed Al₂O₃ (α-phase) | Not specified | Lower than γ-phase |
| Detonation-Sprayed Al₂O₃ (γ-phase) | Not specified | Higher than α-phase |
| Anodized Al₂O₃ with Lubricant | PTFE with graphite filler | 0.08 |
| Al₂O₃/IF-WS₂ Nanocomposite Coating | Cast Iron (dry) | Reduced by 9-15% vs. pure Al₂O₃ |
| Passive Oxide on Aluminum | Aluminum | ~0.55 |
| Amorphous Oxide Film on Aluminum | Not specified | 0.39 |
| Recrystallized γ-Al₂O₃ on Aluminum | Not specified | 0.61 |
| Data compiled from multiple research findings substech.commdpi.comresearchgate.netresearchgate.netnih.govjmess.org. |
Influence of Coating Structure and Fabrication Parameters on Wear Resistance
The durability and performance of this compound coatings under frictional and abrasive forces are intrinsically linked to their microstructure and the parameters employed during their fabrication. Key factors such as porosity, internal stress, chemical composition, and crystallographic texture play a important role in determining the wear resistance of these coatings.
Effect of Porosity and Internal Stress
The wear resistance of alumina coatings is significantly influenced by their porosity. Plasma spraying, a common deposition method, can produce coatings with porosity levels ranging from nearly dense to as high as 20%. seoultech.ac.krsubstech.com This porosity is a primary determinant of the coating's performance in wear applications. substech.com While a certain level of porosity can be beneficial for applications requiring lubricant retention, excessive porosity generally degrades wear resistance by reducing the load-bearing area and creating sites for crack initiation. For instance, in liquid-phase-sintered alumina ceramics, wear rates remain relatively constant up to a certain porosity threshold, beyond which wear degradation accelerates markedly.
Internal stresses within the coating also play a critical role. These stresses, which can be either tensile or compressive, arise from the manufacturing process and the mismatch in thermal expansion coefficients between the coating and the substrate. specialchem.com If internal stresses surpass the coating's tensile strength, it can lead to defects such as cracking and peeling, which compromise wear resistance. specialchem.com Conversely, a controlled level of compressive internal stress can enhance hardness and wear resistance. researchgate.net Research on oxide ceramic coatings formed by plasma-electrolytic oxidation has shown that the internal stresses are typically compressive. researchgate.net
Table 1: Effect of Porosity on the Wear Characteristics of Alumina Coatings
| Property | Influence of Porosity | Research Finding |
| Wear Rate | Generally increases with increasing porosity beyond a certain threshold. | In liquid-phase-sintered alumina, wear rates are stable at low porosity levels but increase significantly after a critical porosity is exceeded. |
| Friction Coefficient | Columnar porosity can help retain lubricants, leading to a reduced coefficient of friction. substech.com | Anodized oxide films with columnar porosity are noted for their ability to retain lubricants. substech.com |
| Hardness | Decreases with increasing porosity. | Plasma-sprayed coatings with higher porosity tend to exhibit lower hardness. |
| Fracture Toughness | Generally decreases with increasing porosity. | Increased porosity provides more sites for crack initiation, reducing overall toughness. |
Impact of Chemical Composition (e.g., CoAl₂O₄, Cr₂O₃ in Coatings)
The incorporation of other ceramic particles into the alumina matrix can significantly enhance the coating's tribological properties. substech.com The addition of chromium oxide (Cr₂O₃) has been shown to improve wear resistance, particularly at elevated temperatures. mdpi.comresearchgate.net
In high-temperature environments, the presence of Cr₂O₃ in aluminized coatings contributes to the formation of stable and dense protective oxide layers. mdpi.com For instance, in studies on Co-based superalloys with chromium-aluminizing coatings, the wear debris at 700°C was primarily composed of CoCr₂O₄ and Cr₂O₃. These chromium-rich oxides exhibit high thermodynamic stability and relatively low high-temperature growth stress, making them resistant to spalling. mdpi.comresearchgate.net
Conversely, aluminized coatings without chromium modification tend to form CoAl₂O₄ in the wear scars at high temperatures. mdpi.comresearchgate.net This compound is more prone to spalling under wear forces, leading to higher wear rates. mdpi.com The superior high-temperature wear resistance of Cr-containing coatings is also attributed to the higher diffusion coefficient of Cr³⁺, which facilitates the rapid reoxidation of wear debris pits. mdpi.comresearchgate.net
Table 2: Influence of Chemical Additives on Alumina Coating Wear Resistance
| Additive | Effect on Wear Resistance | Mechanism |
| Cr₂O₃ | Significantly improves high-temperature wear resistance. mdpi.comresearchgate.net | Forms stable, low-growth-stress oxides (e.g., CoCr₂O₄, Cr₂O₃) that are resistant to spalling. mdpi.comresearchgate.net Promotes reoxidation of wear debris. mdpi.com |
| CoAl₂O₄ | Associated with higher wear rates at elevated temperatures. mdpi.comresearchgate.net | Prone to spalling under high-temperature friction. mdpi.com |
| SiC | Can decrease the friction coefficient. substech.com | Alters the surface properties and interaction with the counterface. |
| ZrO₂ | Can improve wear resistance compared to pure Al₂O₃. substech.com | Enhances the toughness of the ceramic matrix. |
Role of Crystallographic Texture (e.g., (0001)-textured, (0112), (1120) Alumina)
The crystallographic texture, or the preferred orientation of crystal grains, of an this compound coating has a significant impact on its mechanical and tribological properties. During thermal spray processes, a phase transformation from the more stable α-Al₂O₃ to the metastable γ-Al₂O₃ can occur due to rapid heating and cooling.
The α-Al₂O₃ phase is characterized by higher toughness compared to the γ-Al₂O₃ phase. Consequently, coatings with a higher content of α-Al₂O₃ tend to exhibit superior hardness and more favorable frictional behavior. Fabrication techniques that promote a higher α-Al₂O₃ content, such as suspension high-velocity oxy-fuel (S-HVOF) spraying, can produce coatings with very low wear rates. mdpi.com
High-Temperature Wear Resistance Mechanisms
At elevated temperatures, the wear resistance of this compound coatings, particularly those modified with elements like chromium, is governed by the formation and stability of oxide layers in the contact zone. The tribological performance is not solely dependent on surface hardness but is critically influenced by the microstructure of the friction interface. mdpi.com
A key mechanism for high-temperature wear resistance is the in-situ formation of a protective "glaze" layer from compacted wear debris. In chromium-aluminized coatings on cobalt-based alloys, the wear debris at 700°C is rich in CoCr₂O₄ and Cr₂O₃. mdpi.comresearchgate.net These oxides possess high thermodynamic stability and low growth stress, which makes the protective layer difficult to spall off during sliding contact. mdpi.comresearchgate.net
Furthermore, the diffusion kinetics of the metallic ions play a crucial role. The diffusion activation energy of Al³⁺ in CoAl₂O₄ is higher than that of Cr³⁺ in CoCr₂O₄, resulting in a lower diffusion rate for Al³⁺ at high temperatures. mdpi.com The higher diffusion coefficient of Cr³⁺ accelerates the reoxidation of exposed metallic surfaces in wear debris pits, contributing to the self-healing nature of the protective oxide layer and resulting in excellent high-temperature wear resistance. mdpi.comresearchgate.net Research has shown that the wear rate of an Al-Cr co-aluminized coating can be reduced by as much as 69% compared to a standard aluminized coating at 700°C. mdpi.comresearchgate.net
Tribological Properties of Nanoporous Anodic this compound Films
Nanoporous anodic this compound (AAO) films, produced through the electrochemical anodization of aluminum, exhibit unique tribological properties due to their highly ordered porous structure. researchgate.net These films have high hardness and excellent adhesion to the aluminum substrate, providing good wear resistance. substech.com The characteristic columnar porosity of AAO films can act as reservoirs for lubricants, which helps in reducing the coefficient of friction. substech.commdpi.com
The tribological behavior of nanoporous AAO films is dependent on factors such as pore size and applied load. seoultech.ac.krresearchgate.net Studies have shown that the influence of pore size on the friction coefficient is more significant at higher loads. seoultech.ac.krresearchgate.net For instance, in reciprocating wear tests, the friction coefficient was found to be higher for larger pore sizes under relatively high loads (0.1 N and 1 N), while the effect was negligible at lower loads (1 mN and 10 mN). seoultech.ac.kr
Under low load conditions, the wear mechanism is typically characterized by mild plastic deformation. seoultech.ac.krresearchgate.net However, at higher loads, a significant change in the tribological behavior is observed with the formation of a smooth, thick film on the worn surface. seoultech.ac.krresearchgate.net This film is generated by a combination of tribochemical reactions at the contact interface and the plastic deformation and compaction of wear debris. seoultech.ac.kr This tribo-layer is believed to be the primary contributor to the reduction in friction at higher loads, irrespective of the initial pore size. seoultech.ac.kr The coefficient of friction can decrease by approximately 30% as the load is increased by three orders of magnitude. seoultech.ac.kr
Table 3: Tribological Characteristics of Nanoporous Anodic this compound (AAO) Films
| Parameter | Observation | Underlying Mechanism |
| Effect of Load on Friction | The friction coefficient decreases with an increase in load. seoultech.ac.kr | At low loads, mild plastic deformation occurs. seoultech.ac.krresearchgate.net At high loads, a low-friction tribo-chemical film forms from compacted debris. seoultech.ac.kr |
| Effect of Pore Size on Friction | The influence of pore size is more pronounced at higher loads, with larger pores leading to a higher friction coefficient. seoultech.ac.krresearchgate.netmdpi.com | At high loads, the real contact area and debris generation are more sensitive to the surface geometry defined by the pores. |
| Lubrication | The porous structure can act as a lubricant reservoir. substech.commdpi.com | The retained lubricant is gradually released during sliding, reducing direct solid-on-solid contact. |
| Wear Mechanism | Transitions from mild plastic deformation at low loads to the formation of a protective tribo-layer at high loads. seoultech.ac.krresearchgate.net | The increased contact pressure and temperature at high loads promote tribochemical reactions and debris compaction. seoultech.ac.kr |
Advanced Applications and Functionalization Research of Aluminum Oxide
Catalysis and Catalyst Support Mechanisms
Aluminum oxide is a cornerstone material in the field of catalysis, serving both as a catalyst and, more commonly, as a support for active catalytic phases. Its utility stems from a combination of high surface area, thermal stability, and tunable surface chemistry.
Alumina (B75360) as a Support Material for Diverse Catalytic Systems
Alumina's exceptional properties, including high surface area, favorable pore structure, and thermal and mechanical stability, make it an ideal support for a wide array of catalysts. researchgate.netrsc.orgmaspecprod.com It is a fundamental component in many industrial processes, such as petroleum refining and automotive emission control. maspecprod.comreformchem.com In catalytic converters, for instance, γ-Al₂O₃ is used as a washcoat to disperse precious metal catalysts like platinum and palladium, enhancing their efficiency in converting harmful exhaust gases. aogocorp.commdpi.com
The effectiveness of alumina as a support is also linked to its ability to facilitate strong metal-support interactions (MSIs), which can significantly influence the catalytic performance of the active metal. rsc.org These interactions can affect the dispersion of the metal, its electronic properties, and its resistance to deactivation. Furthermore, alumina's stability, particularly in the presence of steam, makes it a common choice for catalysts used in CO₂ activation processes. researchgate.net
Different phases of alumina can be employed depending on the specific application. For example, Na-promoted Fe catalysts supported on α-Al₂O₃ have shown superior performance in the hydrogenation of CO₂ to olefins compared to those on other alumina phases like γ-, δ-, and θ-Al₂O₃. acs.org The selection of the appropriate alumina phase and its properties is crucial for optimizing catalyst performance. researchgate.net
Understanding Chemical Reactions on Alumina Surfaces in Catalytic Processes
The surface of alumina is not merely an inert platform; it actively participates in catalytic reactions. The surface chemistry of alumina, characterized by the presence of acid and base sites, plays a critical role in its catalytic behavior. reformchem.comaogocorp.com The nature and density of these sites, which include Lewis and Brønsted acid sites, can be tailored to promote specific chemical transformations. aogocorp.comacs.org
The surface chemistry of alumina also influences the dispersion and nature of the supported active species. In the case of chromia/alumina catalysts used for isobutane (B21531) dehydrogenation, the density of Lewis acid sites and hydroxyl groups on the alumina surface strongly affects the dispersion of chromium oxide, and consequently, the catalytic activity. researchgate.net Similarly, for supported vanadium oxide catalysts, the surface chemistry of the mesoporous γ-Al₂O₃ support dictates the distribution of vanadium species, which in turn impacts the catalyst's performance in propane (B168953) dehydrogenation. acs.org Researchers utilize techniques like infrared spectroscopy of adsorbed probe molecules (e.g., pyridine (B92270), carbon monoxide) to characterize these surface sites and understand their role in catalysis. researchgate.netosti.gov
Role of High Surface Area and Catalytic Activity of γ-Al₂O₃
Gamma-alumina (γ-Al₂O₃) is a metastable, highly porous polymorph of this compound that is widely utilized as a catalyst and catalyst support due to its exceptionally high surface area, often exceeding 200-300 m²/g. aogocorp.commdpi.comwikipedia.org This extensive surface area provides a multitude of active sites for catalytic reactions and allows for the high dispersion of active metal particles, which is crucial for maximizing catalytic efficiency. reformchem.commdpi.com
The high catalytic activity of γ-Al₂O₃ is attributed to its unique combination of properties, including its porous structure, thermal stability, and distinct acid-base characteristics. aogocorp.com The presence of Lewis and Brønsted acid sites on its surface enables it to catalyze a variety of acid-catalyzed reactions. aogocorp.com Its structural and chemical stability allows it to withstand harsh reaction conditions, making it suitable for numerous industrial applications. mdpi.com
For instance, γ-Al₂O₃ is a key component in hydrocracking and isomerization processes in the petrochemical industry and supports nickel catalysts in steam reforming for hydrogen production. aogocorp.com The synthesis method significantly impacts the properties of γ-Al₂O₃. For example, γ-alumina synthesized from aluminum can waste at room temperature has been shown to have a high surface area of approximately 139 m²/g, making it a suitable catalyst support. mdpi.com Research has also demonstrated the synthesis of nano-sized γ-alumina with a very high specific surface area of 413 m²/g, which exhibited superior performance in the dehydration of methanol (B129727) compared to commercial catalysts. ijnnonline.net
Table 1: Surface Area of γ-Al₂O₃ from Different Synthesis Methods
| Synthesis Method | Reported Surface Area (m²/g) | Reference |
|---|---|---|
| From Aluminum Can Waste (Room Temperature) | ~139 | mdpi.com |
| From Aluminum Can Waste (70 °C) | - | mdpi.com |
| Nano-sized (from Aluminum Nitrate and Sodium Carbonate) | 413 | ijnnonline.net |
| Commercial γ-Al₂O₃ | - | ijnnonline.net |
Adsorbent Properties of α-Alumina for Environmental Applications (e.g., Water Treatment)
Alpha-alumina (α-Al₂O₃), the most stable crystalline form of this compound, is recognized for its adsorbent properties, making it valuable for environmental applications such as water treatment. ncbj.gov.pl Its resistance to high temperatures, radiation damage, and corrosion contributes to its suitability for these purposes. ncbj.gov.pl Activated alumina, a highly porous form of this compound, is widely used as a filter to remove contaminants like fluoride (B91410), arsenic, and selenium from drinking water through a process called adsorption. wikipedia.org
The effectiveness of alumina as an adsorbent is due to its large surface area and porous structure, which provide ample sites for the binding of pollutants. researchgate.nete3s-conferences.org In water treatment, as contaminated water passes through an alumina filter, the pollutants adhere to the surface of the alumina, effectively removing them from the water. e3s-conferences.org This process is reversible, and the alumina can often be regenerated by heating, which releases the trapped contaminants. wikipedia.org
Research has shown that activated alumina filters can significantly reduce fluoride levels in drinking water, for example, from 10 ppm to less than 1 ppm. wikipedia.org Beyond fluoride, activated alumina is also used to remove a wide range of other pollutants, including heavy metals and organic compounds, from wastewater. e3s-conferences.org Impregnated activated alumina can be tailored to target specific acidic gases and other malodorous compounds, finding use in industrial air filtration and odor control at wastewater treatment facilities. alphachem.es
Mechanisms of Water Molecule Breakdown for Hydrogen Production
Aluminum and its oxide are being investigated for their potential role in hydrogen production through the splitting of water molecules. The reaction of aluminum with water to produce aluminum hydroxide (B78521) and hydrogen is thermodynamically favorable but is typically hindered by a passivating layer of this compound on the metal's surface. energy.gov
One approach to hydrogen production involves using aluminum as a reactant in a water-splitting reaction. Overcoming the oxide layer is key, and methods include using promoters like sodium hydroxide or operating at high temperatures with molten aluminum alloys. energy.gov Another avenue of research focuses on using this compound itself as a catalyst or photocatalyst to facilitate water splitting.
Recent studies have explored the use of this compound nanoparticles (Al₂O₃ NPs) as a photocatalyst for splitting water into hydrogen using light energy. sciparkpub.comresearchgate.net The process involves the absorption of photons by the semiconductor material, which generates electron-hole pairs that drive the water-splitting reaction. mdpi.com Factors influencing the efficiency of this photochemical process include the crystal structure, operating temperature, and pH of the solution. sciparkpub.com Research has shown that L-methionine-capped Al₂O₃ NPs can improve hydrogen production compared to pure Al₂O₃ NPs. sciparkpub.comresearchgate.net
Furthermore, studies have compared the radiation-catalytic activity of different alumina polymorphs (α-, δ-, and γ-Al₂O₃) in water decomposition, with γ-Al₂O₃ showing the highest efficiency for hydrogen production at elevated temperatures. researchgate.net Reactive molecular dynamics simulations have also been employed to investigate the mechanism of water splitting on the surface of aluminum nanotubes, indicating that the process is temperature-dependent. rsc.org
Table 2: Hydrogen Production using Aluminum-based Materials
| Method/Catalyst | Conditions | Hydrogen Yield/Rate | Reference |
|---|---|---|---|
| L-methionine-capped Al₂O₃ NPs (Photocatalysis) | 75°C, 30 min, under illumination | 60 ml | sciparkpub.comresearchgate.net |
| Pure Al₂O₃ NPs (Photocatalysis) | 75°C, 30 min, under illumination | 44 ml | sciparkpub.comresearchgate.net |
| γ-Al₂O₃ (Radiation-catalysis) | 873 K, 30 hrs | 7.0 x 10¹⁸ molecules/g | researchgate.net |
| Al₂O₃ (Photo-hydrolysis of NaBH₄) | Visible light | 370 mL min⁻¹ g⁻¹ | tandfonline.com |
Optoelectronic and Photonic Device Research
This compound is a promising material for optoelectronic and photonic applications due to its favorable optical, chemical, and electrical properties. mdpi.com Its wide bandgap, high dielectric constant, and thermal stability make it suitable for a variety of devices. sigmaaldrich.commdpi.com
Thin films of this compound are used as gate dielectrics in transparent thin-film transistors, for packaging photovoltaic devices, as diffusion barrier layers, and as surface coatings for electrodes. mdpi.comresearchgate.net The amorphous structure of Al₂O₃, with its short-range order, is particularly beneficial for these applications. researchgate.net Atomic Layer Deposition (ALD) is a key technique for producing high-quality, uniform, and ultra-thin Al₂O₃ films for optoelectronic semiconductor devices. mdpi.com
In the realm of photonics, porous anodic alumina (PAA) is gaining significant attention. PAA can be engineered to form photonic crystals, which are materials with periodic structures that can control the flow of light. crimsonpublishers.comcrimsonpublishers.com The ability to create highly ordered nanoporous structures with tunable pore diameters and interpore distances allows for the fabrication of various photonic devices, including optical filters, resonators, and sensors. crimsonpublishers.comcrimsonpublishers.com The photoluminescent properties of PAA, which can be influenced by heat treatment, are also being explored for applications in optical biosensors. crimsonpublishers.com
Furthermore, aluminum's high reflectivity across a broad spectrum makes it a valuable material for optical components like mirrors and reflective coatings. elkamehr.com In optical communication, aluminum is used in fiber optic cables and connectors, as well as in the development of active photonic devices like modulators and switches that control and manipulate light signals. elkamehr.com Research is also ongoing into aluminum-based plasmonic devices, which could lead to more compact and efficient components for integrated photonic circuits. elkamehr.com
Table 3: Properties and Applications of this compound in Optoelectronics and Photonics
| Property | Relevance to Optoelectronics/Photonics | Example Application | Reference |
|---|---|---|---|
| Wide Bandgap (~8.7 eV) | Suitable for UV optoelectronic devices | UV detectors | mdpi.com |
| High Dielectric Constant (~9) | Enables use as a gate dielectric | Transparent thin-film transistors | mdpi.commdpi.com |
| High Transparency in Visible/IR | Allows for use in transparent devices | Transparent optoelectronic devices | mdpi.comcrimsonpublishers.com |
| Tunable Nanoporous Structure (PAA) | Forms photonic crystals for light manipulation | Optical sensors, filters | crimsonpublishers.comcrimsonpublishers.commdpi.com |
| High Reflectivity | Efficient reflection of light across a wide spectrum | Mirrors, reflective coatings | elkamehr.com |
Table 4: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | Al₂O₃ |
| gamma-Alumina | γ-Al₂O₃ |
| alpha-Alumina | α-Al₂O₃ |
| delta-Alumina | δ-Al₂O₃ |
| theta-Alumina | θ-Al₂O₃ |
| Platinum | Pt |
| Palladium | Pd |
| Iron | Fe |
| Carbon Dioxide | CO₂ |
| Nickel | Ni |
| Pyridine | C₅H₅N |
| Carbon Monoxide | CO |
| Chromia | Cr₂O₃ |
| Vanadium Oxide | VOx |
| Methanol | CH₃OH |
| Sodium Carbonate | Na₂CO₃ |
| Arsenic | As |
| Selenium | Se |
| Aluminum Hydroxide | Al(OH)₃ |
| Sodium Hydroxide | NaOH |
| L-methionine | C₅H₁₁NO₂S |
| Sodium Borohydride | NaBH₄ |
This compound as a Gate Dielectric for Transistors
This compound (Al2O3) has emerged as a highly attractive candidate for the gate dielectric material in the next generation of transistors, particularly those based on wide-bandgap semiconductors like gallium nitride (GaN). researchgate.netmdpi.comnih.gov Its appeal stems from a combination of favorable physical and electrical properties, including a large bandgap, significant band offsets relative to (Al)GaN, a relatively high dielectric constant (around 9), and a high breakdown electric field (approximately 10 MV/cm). mdpi.com Furthermore, Al2O3 exhibits notable thermal and chemical stability when in contact with (Al)GaN. mdpi.comnih.gov
The introduction of an insulator on (Al)GaN is more complex than with traditional silicon-based devices due to the lack of a high-quality native oxide for GaN. nih.gov Trap states at the interface between the dielectric and the (Al)GaN, as well as within the bulk of the dielectric, can negatively impact device performance, leading to issues like threshold voltage instabilities. mdpi.comnih.gov However, significant advancements in atomic layer deposition (ALD) techniques have made it possible to deposit high-quality, uniform, and conformal Al2O3 films, mitigating some of these challenges. researchgate.netmdpi.com
Research has demonstrated the effectiveness of Al2O3 in various transistor architectures, including metal-insulator-semiconductor high-electron-mobility transistors (MIS-HEMTs), where it helps to reduce gate leakage currents compared to Schottky-gate HEMTs. mdpi.comnih.gov In GaAs-based MOS structures, using this compound formed by room temperature oxidation of a thin aluminum layer as a passivation and gate insulator has been shown to double the sheet charge density and saturation drain current. aip.org These structures achieved a high electron mobility of 6050 cm²/V·s, indicating an effective suppression of defect states. aip.org
Table 1: Properties of this compound as a Gate Dielectric
| Property | Value | Source |
| Dielectric Constant (k) | ~9 | mdpi.com |
| Breakdown Electric Field | ~10 MV/cm | mdpi.com |
| Bandgap | 8.7 eV | rsc.org |
| Electron Mobility (in GaAs MOSHFET) | 6050 cm²/V·s | aip.org |
| Interfacial Trap Density (on Si(100)) | 10¹⁰ cm⁻² eV⁻¹ range | aip.org |
Application in Semiconductor Nonvolatile Random Access Memories
This compound is a key material in the development of nonvolatile random access memories (NVRAM), including resistive switching memory (ReRAM) and charge-trapping memory. nih.govingentaconnect.com ReRAM devices, in particular, have garnered significant attention due to their fast switching speeds, simple two-terminal structure, and non-volatile data retention. nih.gov
The memory effect in Al2O3-based ReRAM is often attributed to the formation and rupture of conductive filaments within the oxide layer, a process governed by the migration of oxygen vacancies. nih.gov The conduction mechanism can be described by ohmic conduction in the low-resistance state and a Poole-Frenkel emission model in the high-resistance state. nih.gov Research on flexible, transparent ReRAM devices using Al2O3 with indium-zinc-oxide (IZO) electrodes has demonstrated high transmittance (>80% in the visible spectrum) and stable memory performance even when bent. nih.gov
Anodic this compound (AAO) has been utilized to create two-terminal write-once-read-many-times (WORM) memory devices. ingentaconnect.com These devices operate based on charge trapping near the interface of the AAO and a p+Si substrate. ingentaconnect.com By controlling the interface morphology, a memory window (the ratio of current before and after a "write" pulse) on the order of 100 has been achieved. ingentaconnect.com Furthermore, modifying the native this compound layer through treatments like UV-ozone exposure and oxalic acid has been shown to produce WORM devices with an ON/OFF ratio as high as 1 x 10⁴. researchgate.net
Table 2: Performance of this compound-Based Memory Devices
| Memory Type | Key Finding | ON/OFF Ratio | Source |
| Flexible Transparent ReRAM | Stable performance under bending (10 mm radius) | Not specified | nih.gov |
| AAO WORM Memory | Memory window dependent on interface morphology | ~100 | ingentaconnect.com |
| Modified Native AlOx WORM | UVO and oxalic acid treatment | ~1 x 10⁴ | researchgate.net |
| AlN/Al2O3 Memristor | Improved performance with Al2O3 layer | Not specified | mdpi.com |
Light Extraction Efficiency Improvement in LEDs Using Nanostructured AAO
A significant challenge in the performance of light-emitting diodes (LEDs), particularly those based on gallium nitride (GaN), is the poor light extraction efficiency (LEE) caused by the total internal reflection at the interface between the high-refractive-index GaN and the surrounding air. jim.org.cnresearching.cn Nanostructured anodic this compound (AAO) has proven to be an effective solution for enhancing LEE. jim.org.cnresearching.cnbeilstein-journals.org
By creating periodic nanostructures or quasi-photonic crystal structures on the surface of the LED, the total light reflectivity is decreased, and the critical angle for light escape is increased. jim.org.cnbeilstein-journals.org This can be achieved by using an AAO template as a mask for an etching process, such as inductively coupled plasma (ICP) etching, to transfer the nanoporous pattern to the p-GaN layer of the LED. jim.org.cnresearching.cn
Research has shown that creating a nano-array with specific dimensions can dramatically increase the luminous intensity of an LED. For instance, a nano-array with a pore diameter of 400 nm and a depth of 150 nm resulted in a 3.5-fold improvement in luminous intensity compared to an unstructured LED. jim.org.cnresearching.cn Another study demonstrated a 42% enhancement in light output power from p-side surface nanopatterned LEDs at a 20 mA current. spiedigitallibrary.org The use of AAO nanopore structures has also been shown to significantly improve the performance of perovskite LEDs (PeLEDs), with enhancements of 282% in peak luminance and 190% in current efficiency. nih.gov
Table 3: Research Findings on LEE Improvement with Nanostructured AAO
| LED Type | AAO Structure Details | Performance Improvement | Source |
| GaN LED | Pore diameter: 400 nm, depth: 150 nm | 3.5x increase in luminous intensity | jim.org.cnresearching.cn |
| GaN LED | p-side surface nanopatterning | 42% enhancement in light output power | spiedigitallibrary.org |
| Flip-Chip Blue LED | Pore diameter: 73-85 nm | 1.6-2.9% enhancement in LEE | beilstein-journals.org |
| CsPbBr3 PeLED | AAO nanopore structure | 282% improvement in peak luminance | nih.gov |
Integration of AAO with Different Substrates for Optoelectronic Applications
The ability to integrate anodic this compound (AAO) with various substrates is crucial for its application in a wide range of optoelectronic and microelectronic devices. umn.edumdpi.com A common method involves sputtering a thin film of aluminum onto a substrate, such as silicon (Si), and then performing the anodization process. mdpi.com The quality and uniformity of the initial aluminum film are critical for the regularity of the resulting AAO pore structure. mdpi.com
One of the challenges in integrating AAO is the presence of a barrier layer that can impede electrical contact. umn.edu Researchers have developed methods to overcome this, such as using a titanium-tungsten (TiW) alloy adhesion layer. umn.edu This approach not only facilitates the integration of AAO on substrates but also allows for the removal of the barrier layer and the widening of the pores for the fabrication of various nanomaterials and devices. umn.edu This technique has been used to create bundles of nanowires in ultrathin devices, leading to reduced power loss at high frequencies and improved integration for CMOS applications. umn.edu
The integration of AAO nanostructures onto different platforms has shown great potential for various applications. For example, AAO nanostructure-based substrates have been reported to enhance fluorescence signals by up to two orders of magnitude compared to glass substrates, which is highly beneficial for biological analysis and microfluidic devices. nih.govoptica.org This integration capability makes AAO a versatile platform for developing advanced functional devices. mdpi.comnih.gov
Table 4: Methods for Integrating AAO with Different Substrates
| Substrate | Integration Method | Key Advantage | Application | Source |
| Silicon (Si) | Sputtering Al film followed by anodization | Integration with standard semiconductor platforms | General microelectronics | mdpi.com |
| Various | TiW alloy adhesion layer | Barrier layer removal, improved electrical contact | High-frequency CMOS, nanowire devices | umn.edu |
| Glass/Microdevices | Direct fabrication of AAO nanostructures | Fluorescence enhancement | Ultrasensitive fluorescence detection, bio-analysis | nih.govoptica.org |
Microcavity Photonic Devices and Optical Confinement Principles
Porous anodic this compound (AAO) is a versatile material for fabricating one-dimensional photonic crystals and optical microcavities due to its controllable nanoporous structure. acs.orgresearchgate.netmdpi.com These structures are created by precisely modulating the anodization conditions, such as the voltage, to create periodic variations in the porosity and, consequently, the effective refractive index of the material along its depth. acs.orgresearchgate.net
A common structure is the Distributed Bragg Reflector (DBR), which consists of a stack of alternating high and low refractive index layers. In AAO, this is achieved through a pulse anodization approach where the anodization voltage is periodically changed to create a pseudosinusoidal modulation of the porosity. acs.orgresearchgate.net An optical microcavity can then be formed by introducing a defect layer—a nanoporous layer of constant porosity—between two DBR structures. acs.orgresearchgate.net This defect layer confines light of a specific wavelength, leading to a sharp resonance peak in the optical spectrum. acs.org
The position of this resonance peak can be tuned across the visible and near-infrared spectra by controlling the parameters of the defect layer, such as its thickness, which can be linearly adjusted by the duration of the high voltage anodization step. acs.orgresearchgate.net These AAO-based optical nanostructures are highly sensitive to changes in the refractive index of the medium within the nanopores. For example, an AAO microcavity has been shown to exhibit a central wavelength shift when exposed to water vapor, highlighting its potential for advanced sensing applications. acs.orgresearchgate.net
Table 5: Characteristics of AAO-Based Photonic Devices
| Device Type | Fabrication Principle | Key Feature | Potential Application | Source |
| Distributed Bragg Reflector (DBR) | Periodic modulation of anodization voltage (porosity) | Reflects specific wavelength bands | Component for microcavities | acs.orgresearchgate.net |
| Optical Microcavity | Constant porosity defect layer between two DBRs | Sharp resonance peak, optical confinement | Sensing, optical filters | acs.orgresearchgate.net |
| Photonic Barcodes | Encoding information in photonic crystal heterostructures | Data storage in the optical domain | Optical communications, data storage | acs.org |
Transparent Optoelectronic and UV Optoelectronic Device Research
This compound and its compounds play a crucial role in the development of transparent optoelectronics. One of the most widely used materials is aluminum-doped zinc oxide (AZO), which serves as a transparent conductive oxide (TCO). samaterials.com AZO is a low-cost, non-toxic material with high electrical conductivity and high transparency in the visible spectrum, making it an excellent alternative to the more expensive indium tin oxide (ITO). samaterials.comresearchgate.net It is used as a transparent electrode in a variety of devices, including solar cells, flat-panel displays, and touch screens. samaterials.comresearchgate.net
Research has also explored the use of layered metal oxides for transparent electrodes. An ultrathin (~10 nm) film of molybdenum oxide/aluminum oxide has been shown to have sufficient electrical conductance and superior optical transparency compared to ITO, making it attractive for flexible organic light-emitting diodes (OLEDs). rsc.org Furthermore, oxide/metal/oxide (OMO) structures, where a thin metal layer (like silver) is sandwiched between two oxide layers, are being investigated for broad-spectrum transparent conductive films. acs.org
In the realm of ultraviolet (UV) optoelectronics, there is a high demand for UV-transparent electrodes to improve device efficiency. nih.gov While not traditionally considered for this purpose, recent studies have shown that AZO films fabricated by pulsed laser deposition can function as effective UVA (320-400 nm)-transparent electrodes. nih.gov By controlling the substrate temperature during fabrication, an AZO film with an optical bandgap of ~3.86 eV and an average UVA transmittance of ~77.1% has been achieved, demonstrating its potential for high-performance UV optoelectronic devices. nih.gov
Table 6: Properties of this compound-Based Transparent Materials
| Material | Key Property | Application | Source |
| Aluminum-Doped Zinc Oxide (AZO) | High conductivity and visible transparency | Transparent electrodes in solar cells, displays | samaterials.comresearchgate.net |
| Molybdenum Oxide/Aluminum Oxide (LMO) | High optical transparency (>86% at 520 nm) | Transparent electrodes for flexible OLEDs | rsc.org |
| Aluminum-Doped Zinc Oxide (AZO) | UVA transmittance of ~77.1% | UVA-transparent electrodes | nih.gov |
Wide Bandgap Alloy Systems for Power and RF Devices (e.g., AlGaO)
Wide bandgap semiconductor alloys containing this compound are being investigated for high-power and radio-frequency (RF) electronic devices. These materials offer the potential for higher breakdown voltages, lower power losses, and operation at higher frequencies and temperatures compared to conventional semiconductors.
One such alloy system is copper this compound (CAO). Researchers have successfully fabricated p-type thin-film transistors (TFTs) based on CAO using a layer-by-layer sputtering technique. uec.ac.jp These TFTs exhibited promising device characteristics, including a field-effect mobility of 4.1 cm²/(V·s). uec.ac.jp While this is a positive result, it is believed that the mobility can be further improved by optimizing the thermal processing to enhance the crystallinity of the CAO film. uec.ac.jp The development of high-performance p-type TFTs is valuable for creating complementary MOS (CMOS) systems, which are known for their low power consumption. uec.ac.jp
Another critical alloy is aluminum gallium oxide (AlGaO). This material is part of the ultra-wide bandgap semiconductor family and is a key candidate for the next generation of power electronics. While specific research findings on AlGaO for power and RF devices were not detailed in the provided search results, the general properties of wide bandgap oxides suggest its potential. The ability to tune the bandgap by varying the aluminum and gallium content allows for the engineering of heterostructures with superior properties for high-power switches and RF amplifiers. The development of such materials is crucial for advancing technologies in areas like electric vehicles, renewable energy integration, and advanced communication systems.
Table 7: Research on Wide Bandgap this compound Alloy Systems
| Alloy System | Device Type | Key Research Finding | Potential Application | Source |
| Copper this compound (CAO) | p-type Thin-Film Transistor (TFT) | Field-effect mobility of 4.1 cm²/(V·s) achieved. | Low-power CMOS systems | uec.ac.jp |
| Aluminum Gallium Oxide (AlGaO) | Power and RF Devices | Identified as an ultra-wide bandgap semiconductor for next-gen power electronics. | High-power switches, RF amplifiers | Inferred from general knowledge |
Quantum Devices and Josephson Junctions Fabrication and Characterization
This compound (Al₂O₃) is a critical material in the advancement of quantum computing, particularly in the fabrication of superconducting qubits. spinquanta.com Its primary role is as an ultra-thin insulating barrier in Josephson junctions (JJs), the core components of many superconducting quantum circuits. spinquanta.commdpi.com A Josephson junction consists of two superconducting materials, such as aluminum or niobium, separated by a thin insulating layer. spinquanta.comtechnologypublisher.com This structure allows for quantum tunneling of Cooper pairs of electrons, a phenomenon central to the operation of superconducting qubits. spinquanta.com
| Josephson Junction Parameter | Material System | Typical Value/Observation | Significance | Reference |
| Insulating Barrier Thickness | Al/AlOₓ/Al | < 2 nm | Exponentially affects tunnel current; uniformity is critical. | mdpi.comarxiv.org |
| Barrier Thickness | Niobium/Al/AlOₓ/Al/Niobium | < 2 nm | Enables higher temperature/frequency operation while minimizing loss. | technologypublisher.com |
| Junction Area Reproducibility | Al/AlOₓ/Al | 1.8% (on-chip variation) | Crucial for scalable quantum circuits and devices like TWPAs. | aip.org |
| Wafer-Scale Resistance Spread | Al/AlOₓ/Al | < 3.5% | Demonstrates manufacturing consistency for complex circuits. | aip.org |
Nanoscale Photon Management in Optoelectronic Devices
This compound is instrumental in nanoscale photon management for enhancing the performance of various optoelectronic devices, including solar cells and light-emitting diodes (LEDs). researchgate.netstanford.edu The primary goal of photon management is to control the propagation and absorption of light within a device to maximize its efficiency. stanford.edu This can involve minimizing reflection, increasing the optical path length for greater absorption, and controlling the direction of light emission. researchgate.net
One key application is the creation of highly ordered porous anodic this compound (AAO) membranes. researchgate.net These structures, fabricated through the electrochemical anodization of aluminum, can be engineered with precisely controlled nanochannels or inverted nanocones. researchgate.netust.hk When used in optoelectronic devices, these nanostructures can serve as anti-reflection coatings, significantly reducing the amount of light that bounces off the device surface. stanford.edu For instance, a quarter-wavelength transparent layer of a material like this compound can create destructive interference for incident light, but this is typically only effective over a narrow range of wavelengths. stanford.edu Nanostructured surfaces, however, can provide broadband anti-reflection.
Furthermore, these nanostructures can scatter light, effectively trapping it within the active region of a device like a solar cell. stanford.edu This increased optical path length allows for more efficient light absorption, even in very thin material layers. stanford.edu This is particularly important for reducing manufacturing costs by minimizing the amount of expensive semiconductor material required. stanford.edu Research has demonstrated that large-area, highly ordered AAO films with tunable nanostructures offer a versatile platform for developing high-performance optoelectronic devices with efficient light management. researchgate.net The ability to precisely control the diameter and spacing of nanowires or nanocones allows for the optimization of light harvesting schemes. researchgate.netstanford.edu
Advanced Coating and Film Applications Research
Protective Coatings for Diffusion and Gas Barriers
Thin films of this compound are highly effective as protective coatings that act as diffusion and gas barriers. mdpi.comaip.org These coatings are crucial for applications where sensitive materials must be protected from environmental factors, particularly oxygen and water vapor. aip.org For example, the longevity and performance of organic light-emitting diode (OLED) displays and other flexible electronics are often limited by the permeation of these gases through the polymer substrates on which they are built. aip.org
Atomic Layer Deposition (ALD) is a favored technique for creating these barrier films because it can produce ultra-thin, uniform, and pinhole-free coatings even at low temperatures compatible with plastic substrates. mdpi.comaip.org Research has shown that Al₂O₃ films with thicknesses of just 5 nanometers or more can reduce oxygen transmission rates to below the detection limits of standard instrumentation. aip.org Similarly, these thin films are exceptional water vapor barriers. aip.org
The effectiveness of this compound as a diffusion barrier extends to high-temperature applications. In thermal barrier coatings (TBCs) used in gas turbines, a thermally grown oxide (TGO) layer, composed primarily of α-Al₂O₃, forms between the bond coat and the ceramic topcoat. scielo.org.cospecialchem.com This TGO layer acts as a barrier to oxygen, protecting the underlying metal components from oxidation and corrosion at extreme temperatures. scielo.org.codiffusion-alloys.com The aluminide coating on the component acts as a reservoir, supplying aluminum to maintain this protective oxide layer. diffusion-alloys.com Similarly, Al₂O₃ interlayers can be used to prevent the diffusion of elements between a substrate and a functional coating at high temperatures, preserving the integrity and performance of the system. researchgate.net
| Barrier Application | Coating Method | Key Function | Result/Finding | Reference |
| Flexible Electronics | Atomic Layer Deposition (ALD) | Gas Barrier (O₂, H₂O) | WVTR of ~1x10⁻³ g/m²/day with a 25 nm film. | aip.org |
| Gas Turbines | Thermal Growth / Diffusion | Oxygen Diffusion Barrier | α-Al₂O₃ layer protects substrate from high-temperature oxidation. | scielo.org.codiffusion-alloys.com |
| High-Temp Coatings | Sputtering / Deposition | Interdiffusion Barrier | Prevents diffusion of substrate elements into the coating at high temps. | researchgate.net |
| Polymer Packaging | ALD / Other PVD | Gas Barrier (O₂, H₂O) | Can reduce permeability by orders of magnitude. | aip.org |
Surface Coatings for Electrodes and Photoelectrodes
This compound coatings are widely researched for the surface modification of electrodes and photoelectrodes to enhance their stability and performance. mdpi.comenergy.gov In many electrochemical and photoelectrochemical applications, such as water splitting, the electrode materials can be prone to corrosion or degradation in aqueous electrolytes. energy.govresearchgate.net An ultra-thin, pinhole-free coating of Al₂O₃ can act as a protective layer, stabilizing the electrode without impeding its essential function. energy.gov
Atomic Layer Deposition (ALD) is a particularly effective method for this purpose, as it allows for the deposition of conformal coatings with angstrom-level thickness control. mdpi.comenergy.gov This precision is critical because the protective layer must be thin enough to allow for efficient electron transport. energy.gov Research has shown that Al₂O₃ layers can passivate the surface of dye-sensitized photoelectrodes, preventing back electron transfer and improving efficiency. utexas.edu
In studies on gallium nitride (GaN) photoelectrodes for water splitting, an Al₂O₃ protection layer was shown to significantly enhance chemical stability. researchgate.net While bare GaN electrodes show a decline in photocurrent over time, Al₂O₃-coated GaN electrodes maintain a stable photocurrent for extended periods, leading to improved total hydrogen production. researchgate.net Similarly, Al₂O₃ coatings on lithium cobalt oxide (LCO) and other cathode materials in lithium-ion batteries can suppress chemical and structural transitions during cycling, improving performance and longevity by protecting the electrode surface from the electrolyte. osti.gov
Enhancement of Corrosion Resistance Through Anodizing Processes
Anodizing is an electrochemical process that converts the surface of aluminum into a durable, corrosion-resistant layer of this compound. anodizing.orginspenet.com While aluminum naturally forms a thin, passive oxide layer upon exposure to air, this layer may not be sufficient for protection in more demanding environments. inspenet.com The anodizing process significantly enhances this natural protection by creating a much thicker and more robust oxide layer. inspenet.comtrimmers-pro.com
The process involves immersing an aluminum part in an acid electrolyte bath and passing an electric current through it. anodizing.org The aluminum part acts as the anode, and a cathode is mounted in the tank. anodizing.org Oxygen ions released from the electrolyte combine with aluminum atoms on the surface, forming a highly controlled and integrated layer of this compound. anodizing.org This anodic oxide layer is not a separate coating like paint; it is fully integrated with the underlying aluminum substrate and therefore cannot chip or peel. anodizing.org
The resulting anodized surface provides a superior barrier against corrosion and weathering. trimmers-pro.comhlc-metalparts.com This makes anodized aluminum highly suitable for applications in architecture, aerospace, and consumer electronics where durability and appearance are important. anodizing.orghlc-metalparts.com The porous nature of the initially formed oxide layer also allows for secondary processes like coloring, where dyes can be absorbed into the pores before they are sealed, creating a very durable and fade-resistant finish. anodizing.orgtrimmers-pro.com
Development of Wear-Resistant Coatings (e.g., Hard Anodizing, Microarc Oxidation)
For applications requiring exceptional surface hardness and wear resistance, advanced processes like hard anodizing and microarc oxidation (MAO) are employed to create robust this compound coatings. inspenet.commdpi.com
Hard Anodizing , also known as hard coating, is a variation of the standard anodizing process that produces a thicker and denser this compound layer. trimmers-pro.comclintonaluminum.com It typically uses a sulfuric acid electrolyte at a lower temperature and higher current density than conventional anodizing. techbriefs.com The resulting coating significantly increases the hardness and wear resistance of the aluminum part, making it suitable for components subjected to friction and abrasion. inspenet.commdpi.com The hardness achieved through hard anodizing is generally in the range of 450 to 600 HV. mdpi.com
Microarc Oxidation (MAO) , also known as plasma electrolytic oxidation, is a more advanced surface treatment that generates a very hard, dense, ceramic-like coating on the surface of aluminum and its alloys. mdpi.comclintonaluminum.com The process uses a high-voltage, spark-discharge regime in an alkaline electrolyte. mdpi.comtechbriefs.com The plasma discharges modify the structure of the growing oxide layer, often resulting in the formation of hard crystalline phases like alpha-alumina. mdpi.comdtic.mil MAO coatings offer superior wear resistance, corrosion protection, and thermal resistance compared to traditional hard anodizing. clintonaluminum.commdpi.com The hardness of MAO coatings can exceed 1300 kg/mm ² (approximately 12750 HV), making them suitable for high-wear applications like bearings and pistons. techbriefs.comdtic.mil
| Coating Type | Process Description | Typical Hardness (HV) | Key Advantages | Reference |
| Hard Anodizing | Electrochemical process in a cold acid electrolyte. | 450 - 600 | Increased wear and corrosion resistance over standard anodizing. | mdpi.com |
| Microarc Oxidation (MAO) | Electrochemical process with high-voltage plasma discharge in an alkaline electrolyte. | >1300 | Superior hardness, wear resistance, and corrosion protection; forms a dense ceramic layer. | techbriefs.commdpi.com |
Thin Film Applications in Silicon Devices (e.g., Gate Dielectrics, Blocking Layers)
This compound (Al₂O₃) has emerged as a critical material in the fabrication of silicon-based microelectronic devices due to its advantageous electrical and physical properties. As a thin film, it serves crucial roles, most notably as a gate dielectric in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) and as a blocking layer in non-volatile memory technologies like Flash memory. researchgate.netaip.org
As a gate dielectric, Al₂O₃ is a leading high-k material, meaning it has a higher dielectric constant (around 9) compared to the traditionally used silicon dioxide (SiO₂, k ≈ 3.9). mks.comresearchgate.net This higher dielectric constant allows for the fabrication of physically thicker gate insulators while maintaining the same capacitance as a much thinner SiO₂ layer. This is crucial for suppressing gate leakage currents that arise from direct electron tunneling in aggressively scaled-down CMOS devices. researchgate.netscielo.br Research has shown that ultrathin Al₂O₃ films can reduce leakage current densities by several orders of magnitude compared to SiO₂ films of equivalent electrical thickness. researchgate.net Atomic Layer Deposition (ALD) is a preferred method for creating these films, as it allows for the growth of high-quality, uniform layers at low temperatures, which is compatible with various semiconductor manufacturing processes. mks.comcsic.es
In the realm of non-volatile memory, such as in Silicon-Oxide-Nitride-Oxide-Silicon (SONOS) and 3D-NAND flash memory devices, Al₂O₃ is employed as a blocking dielectric. mks.comresearchgate.net Its role is to prevent charge from leaking out of the charge-trapping layer (typically silicon nitride), thereby improving data retention characteristics. The high dielectric constant and large bandgap of this compound make it an effective barrier to electron tunneling, enhancing the reliability and performance of the memory device. researchgate.netuminho.pt The use of Al₂O₃ in these applications is a key enabler for continued scaling and performance improvements in memory technology. researchgate.netaip.org
Table 1: Properties of this compound for Thin Film Applications in Silicon Devices
| Property | Value/Characteristic | Significance in Silicon Devices | Source(s) |
|---|---|---|---|
| Dielectric Constant (k) | ~9 | Allows for physically thicker films with the same capacitance as SiO₂, reducing leakage current. | mks.comresearchgate.net |
| Band Gap | High | Provides a large barrier for electron tunneling, crucial for insulation and charge retention. | uminho.pt |
| Leakage Current | Orders of magnitude lower than SiO₂ for equivalent thickness | Enhances device efficiency and reduces power consumption. | researchgate.net |
| Deposition Method | Atomic Layer Deposition (ALD) is common | Enables precise thickness control and high-quality films at low temperatures. | mks.comcsic.es |
| Applications | Gate dielectric in MOSFETs, blocking layer in Flash memory (e.g., 3D-NAND) | Critical for performance and scaling of modern transistors and memory. | researchgate.netmks.comcsic.es |
Aluminum Matrix Composites Reinforcement and Interface Engineering
This compound is extensively used as a reinforcement material in aluminum matrix composites (AMCs) to enhance their mechanical and physical properties. ijltet.orgmdpi.com These composites are sought after in demanding fields like aerospace, automotive, and defense for their high strength-to-weight ratio, superior hardness, and improved wear resistance. ijltet.orge3s-conferences.org The introduction of Al₂O₃ particles, often in the nano-sized range, into the aluminum matrix significantly improves properties compared to unreinforced aluminum alloys. ijltet.orgmdpi.com
The primary methods for fabricating Al-Al₂O₃ composites include powder metallurgy and various casting techniques like stir casting. ijltet.orgresearchgate.net Powder metallurgy allows for good control over the distribution and volume fraction of the reinforcement particles. researchgate.net Stir casting is a more cost-effective method for mass production. rroij.com A key challenge in the manufacturing process is achieving a uniform distribution of the Al₂O₃ particles and ensuring good wettability and a strong interfacial bond between the ceramic reinforcement and the metallic matrix. researchgate.netrroij.com Agglomeration of nanoparticles can be a significant issue, which researchers address through techniques like high-energy ball milling or two-stage mixing processes. ijltet.orgnih.gov
The addition of Al₂O₃ nanoparticles acts as a barrier to dislocation movement within the aluminum matrix, which is a primary strengthening mechanism. mdpi.com Research has demonstrated substantial improvements in mechanical properties. For instance, the addition of nano-Al₂O₃ can increase the hardness by up to 92% and the tensile strength by 57% compared to pure aluminum. ijltet.org In some cases, the tensile strength of Al-Al₂O₃ composites can be 64% to 100% higher than the base aluminum matrix. e3s-conferences.org The interface between the aluminum matrix and the Al₂O₃ reinforcement is critical. A strong bond at the interface is necessary for effective load transfer from the matrix to the reinforcement, which is essential for achieving the desired mechanical enhancements. rroij.com
Table 2: Mechanical Property Enhancements in Al-Al₂O₃ Matrix Composites
| Property | Enhancement | Reinforcement Details | Fabrication Method | Source(s) |
|---|---|---|---|---|
| Hardness | Up to 92% increase vs. pure Al | Nano-sized Al₂O₃ particles | High-energy ball milling | ijltet.org |
| Hardness | 88% increase vs. Al matrix | 1.0 wt.% Al₂O₃ nanoparticles | Powder metallurgy with ultrasonication | mdpi.com |
| Tensile Strength | Up to 57% increase vs. pure Al | Nano-sized Al₂O₃ particles | High-energy ball milling | ijltet.org |
| Tensile Strength | 20-30% higher than metallic aluminum | In situ α-Al₂O₃ nanoparticles | Direct chemical reaction | mdpi.com |
| Yield Strength | ~50% higher than base alloy | 10% Al₂O₃ particles | Stir casting | researchgate.net |
Sensor Development Utilizing this compound Nanostructures
Nanostructures of this compound, particularly porous anodic this compound (AAO), serve as a versatile platform for the development of a wide array of sensors. encyclopedia.pubnih.gov The unique properties of AAO, including its highly ordered nanopore structure, tunable geometry, high surface area, and chemical stability, make it an ideal material for both electrical and optical sensing applications. encyclopedia.pubnih.gov
AAO as a Template for Surface-Enhanced Raman Spectroscopy (SERS) Substrates
Anodic this compound is widely employed as a template to fabricate highly sensitive substrates for Surface-Enhanced Raman Spectroscopy (SERS). nih.govfrontiersin.org SERS is a powerful analytical technique that can detect trace amounts of molecules, and its effectiveness relies on the creation of "hot spots," which are areas of intense electromagnetic fields. mdpi.com AAO templates, with their uniform and high-density nanopore arrays, provide an excellent scaffold for creating these hot spots. mdpi.comdoaj.org
The fabrication process typically involves depositing noble metal nanoparticles, such as gold (Au) or silver (Ag), onto or into the AAO template. scientific.netntmdt-si.com For example, sputtering Au nanoparticles onto the AAO surface or electrochemically depositing Ag nanoparticles into the nanopores creates a dense and reproducible arrangement of plasmonic nanostructures. mdpi.comdoaj.orgscientific.net The small gaps between these adjacent nanoparticles, precisely controlled by the AAO pore structure, generate the strong SERS enhancement. nih.gov Researchers have reported the fabrication of AAO-based SERS substrates capable of detecting analytes like Rhodamine 6G down to concentrations of 10⁻¹² M, with high reproducibility. scientific.net The ability to create large-scale, low-cost SERS substrates using AAO templates is a significant step towards the practical application of this technology in chemical and biological analysis. scientific.netresearching.cn
Table 3: Performance of AAO-Based SERS Substrates
| Analyte Detected | Detection Limit | SERS Enhancement Factor | Nanoparticle/Method | Source(s) |
|---|---|---|---|---|
| Rhodamine 6G (R6G) | 10⁻¹² M | - | Sputtered Au nanoparticles | scientific.net |
| Rhodamine 6G (R6G) | 10⁻¹¹ M | 1 × 10⁶ | Electrodeposited Ag nanoparticles | mdpi.comdoaj.org |
| Rhodamine 6G (R6G) | 10⁻¹¹ M | 1.8 × 10⁷ | Ag-decorated Au nanotubes in funnel-pore AAO | mdpi.comrepec.org |
| Methylene Blue (MB) | 10⁻⁸ M | > 1.71 × 10⁴ | Sputtered Ag nanoparticles | ntmdt-si.com |
| Thiram | 1 × 10⁻⁹ M | - | Ag nanoparticles via thermal decomposition | researching.cn |
Development of Humidity Sensors Based on AAO Materials
Anodic this compound is a well-established material for fabricating humidity sensors, primarily due to its porous structure which provides a large surface area for the adsorption of water molecules. mdpi.comtechconnect.org These sensors typically operate on either a capacitive or resistive principle. researchgate.netsemanticscholar.org
In a capacitive AAO humidity sensor, the porous alumina acts as the dielectric material between two electrodes. researchgate.netkarazin.ua When water vapor is absorbed into the nanopores, the dielectric constant of the material changes because water has a much higher dielectric constant than this compound. This change in capacitance can be measured and correlated to the relative humidity (RH). researchgate.net The sensitivity of these sensors can be tuned by controlling the geometry of the AAO, such as the pore diameter and the thickness of the porous layer. researchgate.net For instance, a larger pore diameter or a thicker porous layer can increase the contact surface area, leading to higher sensitivity. researchgate.net
Table 4: Characteristics of AAO-Based Humidity Sensors
| Sensor Type | Operating Principle | Key Performance Factors | Research Findings | Source(s) |
|---|---|---|---|---|
| Capacitive | Change in dielectric constant upon water adsorption. | Pore diameter, porous layer thickness, pore density. | Sensitivity increases with a thicker porous layer or larger pore diameter. Low-voltage anodization can enhance sensor response by increasing pore density. | researchgate.netmdpi.com |
| Resistive | Change in electrical resistance due to conductive pathways from adsorbed water. | AAO thickness, specific surface area. | Higher sensitivity at lower humidity levels. Sensor response is proportional to the specific surface area. | mdpi.com |
Research on Electrical and Optical Sensor Applications
Beyond SERS and humidity sensing, this compound nanostructures are being researched for a broader range of electrical and optical sensor applications. encyclopedia.pubnih.gov The general principle involves utilizing the unique properties of AAO as either a passive template or an active sensing element. nih.gov
In the realm of electrical sensors, AAO-based structures are used for detecting gases and chemical vapors. mdpi.comnih.gov These sensors often operate on a capacitive mechanism, where the adsorption of target gas molecules into the nanopores alters the dielectric properties of the material. mdpi.comnih.gov For example, AAO-based chemi-capacitive sensors have been developed for the detection of ethanol (B145695) gas. nih.gov The corrosion resistance and thermal stability of AAO are advantageous for creating robust gas sensors. mdpi.com
For optical sensing, AAO can be used in several modalities besides SERS, including photoluminescence, interference, and surface plasmon resonance (SPR). frontiersin.orgsemanticscholar.org For instance, fiber optic sensors have been developed using nanocrystalline this compound coatings. asianpubs.org These sensors operate by detecting changes in the refractive index at the cladding interface when exposed to different concentrations of gases like ammonia (B1221849), methanol, and ethanol. asianpubs.org The transparency of Al₂O₃ in the UV and visible spectrum also makes it a suitable material for various optical components in sensors. samaterials.com The versatility of this compound nanostructures continues to drive research into new and improved sensing devices for environmental monitoring, healthcare, and industrial applications. nih.govresearchgate.net
Q & A
Q. How can the empirical formula of aluminum oxide be determined experimentally using gravimetric analysis?
- Methodological Answer : To determine Al₂O₃'s empirical formula:
Perform controlled oxidation of aluminum to measure mass changes.
Calculate molar ratios:
- Example: If 52.94 g Al and 47.06 g O are obtained, divide by atomic masses (Al: 27 g/mol, O: 16 g/mol).
- Al: ; O: .
- Simplify the ratio to , yielding Al₂O₃ .
- Key Consideration : Ensure complete oxidation and precise mass measurements to avoid stoichiometric errors.
Q. What experimental parameters are critical when anodizing aluminum alloys to optimize oxide layer properties?
- Methodological Answer :
- Use Box-Wilson experimental design to optimize variables:
Electrolyte concentration (e.g., sulfuric acid).
Current density (e.g., 1–3 A/dm²).
Temperature (20–30°C).
- Monitor pore structure (hexagonal morphology) via SEM and measure corrosion resistance using electrochemical impedance spectroscopy (EIS) .
- Key Consideration : Seal pores with hydrolyzed this compound to enhance durability .
Q. How does the amphoteric nature of Al₂O₃ influence its reactivity in different chemical environments?
- Methodological Answer :
- Acidic conditions : Reacts with HCl to form Al³⁺ ions:
. - Basic conditions : Reacts with NaOH to form aluminate ions:
. - Experimental validation : Use titration or pH-dependent solubility tests to confirm reactivity .
Advanced Research Questions
Q. What methodologies are used to model this compound layer growth in high-temperature reactors, considering thermal resistance and growth rate uncertainties?
- Methodological Answer :
- COMSOL Multiphysics : Model oxide growth as dynamic thermal resistance.
Input empirical correlations for growth rates (e.g., from neutron flux experiments).
Incorporate uncertainty analysis (Monte Carlo simulations) for rate variability.
- Validation : Compare with experimental data from high-flux reactors (e.g., Advanced Neutron Source) .
- Key Challenge : Balancing computational accuracy with experimental variability in oxide thickness.
Q. How can Design of Experiments (DOE) approaches be applied to study electrochemical properties of this compound layers?
- Methodological Answer :
- DOE Framework :
Define factors (e.g., voltage, electrolyte pH, alloy composition).
Use response surface methodology (RSM) to optimize oxide layer thickness or hardness.
- Case Study : For niobium-doped Al₂O₃ layers on 3003 aluminum alloy, DOE identified optimal anodizing voltage (15–20 V) and pH (3–5) .
- Outcome : Reduced experimental runs by 40% while achieving 95% confidence in results.
Q. What are the methodological considerations for assessing this compound's toxicological effects in chronic exposure studies?
- Methodological Answer :
- Inhalation Studies :
Expose rodent models to Al₂O₃ aerosols (0.5–5 mg/m³) for 365+ days.
Assess lung histopathology (fibrosis, granuloma formation).
- Oral/Dermal Routes : Use in vitro assays (e.g., cell viability tests with alveolar macrophages).
- Data Interpretation : Differentiate toxicity from co-exposure confounders (e.g., phosphine gas in aluminum phosphide) .
- Regulatory Compliance : Follow OECD guidelines for chronic toxicity testing.
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., electrolyte composition, voltage) in detail, as per Beilstein Journal of Organic Chemistry standards .
- Data Reporting : Include uncertainty ranges for oxide growth rates and toxicity thresholds in publications .
- Safety Protocols : Use PPE and fume hoods when handling Al₂O₃ powders to mitigate inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
